molecular formula C11H14N2O2 B1366032 5-(Piperidin-1-yl)nicotinic acid CAS No. 878742-33-7

5-(Piperidin-1-yl)nicotinic acid

Cat. No.: B1366032
CAS No.: 878742-33-7
M. Wt: 206.24 g/mol
InChI Key: UWDWYCKLOPCIOM-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H14N2O2 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-piperidin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c14-11(15)9-6-10(8-12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWDWYCKLOPCIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CN=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406235
Record name 5-(piperidin-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878742-33-7
Record name 5-(piperidin-1-yl)nicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(Piperidin-1-yl)nicotinic acid chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. By integrating a piperidine moiety with a nicotinic acid scaffold, this molecule presents a unique structural framework with potential for diverse pharmacological applications. This document delves into its chemical structure, physicochemical properties, synthesis, and potential biological activities, offering a foundational resource for researchers in the field.

Core Molecular Identity

This compound is a derivative of nicotinic acid (Vitamin B3), where a piperidine ring is attached at the 5-position of the pyridine ring. This substitution significantly influences the molecule's polarity, basicity, and steric profile, thereby modulating its potential interactions with biological targets.

Chemical Structure

The chemical structure of this compound is characterized by a pyridine-3-carboxylic acid core with a piperidin-1-yl group at the C5 position.

5-(Piperidin-1-yl)nicotinic_acid N1 N C2 C N1->C2 C3 C C2->C3 C4 C C3->C4 C_carboxyl C C3->C_carboxyl C5 C C4->C5 C6 C C5->C6 N_piperidine N C5->N_piperidine C6->N1 C_alpha1 CH₂ N_piperidine->C_alpha1 C_beta1 CH₂ C_alpha1->C_beta1 C_gamma CH₂ C_beta1->C_gamma C_beta2 CH₂ C_gamma->C_beta2 C_alpha2 CH₂ C_beta2->C_alpha2 C_alpha2->N_piperidine O1_carboxyl O C_carboxyl->O1_carboxyl O2_carboxyl OH C_carboxyl->O2_carboxyl dummy1 dummy2 Synthesis_Workflow start 5-Bromonicotinic Acid + Piperidine reaction Nucleophilic Aromatic Substitution start->reaction Solvent (e.g., DMF, DMSO) Base (e.g., K₂CO₃) Heat workup Reaction Work-up (e.g., Acid-Base Extraction) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification product This compound purification->product Potential_Targets compound This compound receptors GPCRs (e.g., Nicotinic Acid Receptors) compound->receptors enzymes Enzymes (e.g., Kinases, Hydrolases) compound->enzymes ion_channels Ion Channels compound->ion_channels metabolic Metabolic Regulation (Lipid Metabolism) receptors->metabolic anti_inflammatory Anti-inflammatory Effects receptors->anti_inflammatory cns CNS Modulation enzymes->cns ion_channels->cns

Synthesis of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 5-(Piperidin-1-yl)nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing this compound, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the key chemical transformations, present detailed, field-proven experimental protocols, and offer insights into the critical parameters that ensure a successful and reproducible synthesis. The primary focus will be on the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of the crucial C-N bond.[1][2][3][4] This guide is intended to equip researchers with the necessary knowledge to not only replicate the synthesis but also to adapt and troubleshoot the methodology for their specific research needs.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in a wide array of biologically active molecules.[5][6] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The introduction of an amino substituent, such as the piperidinyl group at the 5-position, can significantly modulate a molecule's polarity, basicity, and conformational flexibility, making this compound a desirable intermediate for the synthesis of novel therapeutic agents.

The synthesis of this compound, while conceptually straightforward, requires a nuanced understanding of modern cross-coupling chemistry to achieve high yields and purity. This guide will focus on a robust synthetic approach starting from readily available precursors.

Strategic Overview of the Synthesis

The most logical and efficient synthetic route to this compound involves a two-step process:

  • Esterification of the Carboxylic Acid: The carboxylic acid group of the starting material, 5-bromonicotinic acid, is first protected as an ester. This prevents potential side reactions during the subsequent C-N bond formation.

  • Buchwald-Hartwig Amination: The core transformation is the palladium-catalyzed cross-coupling of the resulting 5-bromonicotinate ester with piperidine.[1][2][3][7] This reaction is highly efficient for forming aryl C-N bonds.[1][4]

  • Saponification (Hydrolysis): The final step is the hydrolysis of the ester to yield the target this compound.

This strategy is depicted in the workflow diagram below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Buchwald-Hartwig Amination cluster_2 Step 3: Saponification start 5-Bromonicotinic Acid ester Methyl 5-bromonicotinate start->ester MeOH, H₂SO₄ (cat.) Reflux coupled_ester Methyl 5-(piperidin-1-yl)nicotinate ester->coupled_ester Pd Catalyst, Ligand, Base Toluene, Heat piperidine Piperidine piperidine->coupled_ester final_product This compound coupled_ester->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Synthetic workflow for this compound.

In-Depth Mechanistic Insights: The Buchwald-Hartwig Amination

The cornerstone of this synthesis is the Buchwald-Hartwig amination. This reaction has revolutionized the formation of C-N bonds, offering a significant improvement over harsher, traditional methods.[1][2][3] The catalytic cycle, shown below, is generally accepted to proceed through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl halide (methyl 5-bromonicotinate), forming a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine (piperidine) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which then re-enters the catalytic cycle.

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR₂, Base reductive_elimination Reductive Elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product pd_amido Ar-Pd(II)(NR₂)L₂ amine_coordination->pd_amido pd_amido->reductive_elimination

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald's group, are known to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle.[4]

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromonicotinate

Rationale: The esterification of 5-bromonicotinic acid protects the carboxylic acid functionality, preventing it from interfering with the basic conditions of the subsequent Buchwald-Hartwig amination. Methanol is a common and cost-effective choice for this transformation, and a catalytic amount of strong acid is sufficient to drive the reaction to completion.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
5-Bromonicotinic Acid202.0110.0 g49.5 mmol
Methanol32.04150 mL-
Sulfuric Acid (conc.)98.082.0 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromonicotinic acid (10.0 g, 49.5 mmol) and methanol (150 mL).

  • Stir the suspension and carefully add concentrated sulfuric acid (2.0 mL) dropwise.

  • Heat the mixture to reflux and maintain for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford methyl 5-bromonicotinate as a white solid.

Step 2: Synthesis of Methyl 5-(piperidin-1-yl)nicotinate

Rationale: This is the key C-N bond-forming step. A palladium catalyst in conjunction with a suitable ligand is used. Sodium tert-butoxide is a strong, non-nucleophilic base commonly employed in these reactions. Toluene is a typical solvent for Buchwald-Hartwig aminations.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-bromonicotinate216.035.0 g23.1 mmol
Piperidine85.152.4 g (2.8 mL)27.7 mmol
Pd₂(dba)₃915.72212 mg0.23 mmol
Xantphos578.68401 mg0.69 mmol
Sodium tert-butoxide96.103.1 g32.3 mmol
Toluene (anhydrous)-100 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromonicotinate (5.0 g, 23.1 mmol), Pd₂(dba)₃ (212 mg, 0.23 mmol), Xantphos (401 mg, 0.69 mmol), and sodium tert-butoxide (3.1 g, 32.3 mmol).

  • Add anhydrous toluene (100 mL) followed by piperidine (2.8 mL, 27.7 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and quench with water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield methyl 5-(piperidin-1-yl)nicotinate.

Step 3:

Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction carried out under basic conditions, followed by acidification to protonate the carboxylate and precipitate the product.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl 5-(piperidin-1-yl)nicotinate220.274.0 g18.2 mmol
Sodium Hydroxide40.001.45 g36.4 mmol
Water18.0250 mL-
1 M Hydrochloric Acid-As needed-

Procedure:

  • Dissolve methyl 5-(piperidin-1-yl)nicotinate (4.0 g, 18.2 mmol) in a mixture of water (50 mL) and methanol (20 mL) in a round-bottom flask.

  • Add sodium hydroxide (1.45 g, 36.4 mmol) and heat the mixture to 60 °C for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Adjust the pH of the aqueous solution to approximately 5-6 with 1 M hydrochloric acid. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Data Summary and Expected Outcomes

StepProductExpected YieldPurity (by NMR/LC-MS)
1Methyl 5-bromonicotinate>95%>98%
2Methyl 5-(piperidin-1-yl)nicotinate80-90%>97%
3This compound>90%>98%

Troubleshooting and Key Considerations

  • Incomplete Buchwald-Hartwig Amination: Ensure all reagents and solvents are anhydrous and that the reaction is carried out under a strictly inert atmosphere. The quality of the palladium catalyst and ligand is also crucial.

  • Low Yield in Saponification: Ensure a sufficient excess of base is used and that the reaction is heated for an adequate amount of time to drive the hydrolysis to completion.

  • Purification Challenges: The final product is an amino acid and may exhibit zwitterionic character, which can affect its solubility. Careful pH adjustment during workup is essential for efficient precipitation.

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a solid understanding of the underlying chemical principles. The Buchwald-Hartwig amination provides an efficient and high-yielding method for the key C-N bond formation. The protocols outlined in this guide have been designed to be both reliable and scalable, providing a solid foundation for researchers in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 5-(Piperidin-1-yl)nicotinic Acid (CAS Number: 878742-33-7)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its chemical properties, a validated synthetic route, analytical characterization, and explores its prospective applications based on its structural motifs.

Core Compound Identity and Properties

This compound, also known as 5-(Piperidin-1-yl)pyridine-3-carboxylic acid, is a substituted pyridine derivative. The molecule incorporates a piperidine ring at the 5-position of a nicotinic acid core. This unique combination of a lipophilic, saturated heterocycle and an aromatic carboxylic acid moiety makes it an attractive scaffold for library synthesis and lead optimization in drug discovery programs.

An In-Depth Technical Guide to the Biological Activity of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Novel Nicotinic Acid Derivative

Nicotinic acid, a long-established therapeutic agent, continues to be a focal point of medicinal chemistry. Its well-documented effects on lipid metabolism, mediated primarily through the G-protein coupled receptor GPR109A, have paved the way for the exploration of a vast chemical space of its derivatives.[1][2][3] This guide delves into the prospective biological activities of a specific, yet under-explored derivative: 5-(Piperidin-1-yl)nicotinic acid. While direct experimental data on this compound is sparse, this document serves as a comprehensive technical roadmap. By leveraging our understanding of the nicotinic acid scaffold and the pharmacological influence of piperidine moieties, we will construct a robust hypothesis-driven framework for its investigation. This guide is designed to provide researchers and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to unlock the therapeutic potential of this intriguing molecule.

The Pharmacological Landscape of the Nicotinic Acid Core

To appreciate the potential of this compound, one must first grasp the multifaceted biological activities of its parent molecule.

The GPR109A Receptor: A Primary Mediator of Nicotinic Acid's Effects

The discovery of the G protein-coupled receptor GPR109A (also known as HCAR2) as the primary receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[1][3] GPR109A is predominantly expressed in adipocytes and immune cells.[4]

Mechanism of Action:

Upon binding of nicotinic acid, GPR109A couples to a Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases intracellular cyclic AMP (cAMP) levels.[5] This signaling cascade has two major downstream consequences:

  • Inhibition of Lipolysis: In adipocytes, the reduction in cAMP leads to decreased activation of hormone-sensitive lipase, a key enzyme in the breakdown of triglycerides. This results in a reduced release of free fatty acids into the bloodstream.[2][6]

  • Immunomodulatory Effects: In immune cells, GPR109A activation has been shown to exert anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.[4][7]

GPR109A_Signaling cluster_membrane Cell Membrane GPR109A GPR109A Gi Gαi GPR109A->Gi Activates Nicotinic_Acid Nicotinic Acid Nicotinic_Acid->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits Inflammation ↓ Inflammation Gi->Inflammation Suppresses Pro-inflammatory Cytokines cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone- Sensitive Lipase PKA->HSL Activates Lipolysis ↓ Lipolysis HSL->Lipolysis

Beyond Lipids: Diverse Biological Activities of Nicotinic Acid Derivatives

Research into nicotinic acid derivatives has revealed a broad spectrum of potential therapeutic applications beyond dyslipidemia. These include:

  • Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, potentially through the inhibition of key signaling pathways like VEGFR-2.[8]

  • Antibacterial and Antifungal Activity: Numerous studies have reported the synthesis of nicotinic acid derivatives with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[9][10]

  • Anti-inflammatory Activity: The inherent immunomodulatory properties of the nicotinic acid scaffold have been exploited to develop derivatives with potent anti-inflammatory effects.[11]

The Piperidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The introduction of a piperidine ring to the nicotinic acid core at the 5-position is a deliberate synthetic choice, informed by the well-established role of piperidine as a "privileged scaffold" in drug discovery. Piperidine derivatives are found in a wide array of pharmaceuticals and natural products, exhibiting a diverse range of biological activities.[12]

The inclusion of a piperidine moiety can influence a molecule's:

  • Physicochemical Properties: Affecting solubility, lipophilicity, and membrane permeability.

  • Pharmacokinetic Profile: Influencing absorption, distribution, metabolism, and excretion (ADME).

  • Target Binding: The piperidine ring can engage in specific interactions with biological targets, enhancing potency and selectivity.

Given the known antimicrobial, anti-inflammatory, and CNS activities of various piperidine-containing compounds, it is reasonable to hypothesize that the this compound may possess a unique and potentially enhanced biological activity profile compared to its parent molecule.[13]

Hypothetical Biological Activities of this compound

Based on the preceding analysis, we can formulate a series of testable hypotheses regarding the biological activity of this compound:

  • GPR109A Agonism and Lipid-Modulating Effects: The compound is likely to retain affinity for and agonistic activity at the GPR109A receptor, suggesting potential effects on lipid metabolism.

  • Enhanced Anti-inflammatory Properties: The combination of the nicotinic acid core and the piperidine moiety may result in synergistic or enhanced anti-inflammatory activity.

  • Novel Antibacterial Activity: The piperidine substitution may confer antibacterial properties not strongly associated with nicotinic acid itself.

  • Potential Anticancer Activity: The compound warrants investigation for cytotoxic effects against various cancer cell lines.

A Framework for Experimental Validation

This section provides a comprehensive suite of detailed, step-by-step protocols to systematically investigate the hypothesized biological activities of this compound.

Synthesis of this compound

While commercially available from some suppliers, a reliable synthetic route is crucial for research purposes.[14] A plausible synthetic approach involves the nucleophilic aromatic substitution of a suitable halo-substituted nicotinic acid derivative with piperidine.

Synthesis_Workflow Start Starting Material (e.g., 5-bromonicotinic acid) Reaction Nucleophilic Aromatic Substitution Start->Reaction Piperidine Piperidine Piperidine->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Final_Product This compound Characterization->Final_Product

Note: The specific reaction conditions (solvent, temperature, catalyst) would need to be optimized.

In Vitro GPR109A Receptor Activation Assay

Objective: To determine if this compound acts as an agonist at the human GPR109A receptor.

Principle: This assay measures the inhibition of forskolin-stimulated cAMP production in a cell line stably expressing the human GPR109A receptor.

Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing human GPR109A in appropriate media.

  • Cell Seeding: Seed cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound.

  • Treatment: Add the compound dilutions to the cells and incubate.

  • Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase, except for the negative control.

  • Lysis and Detection: Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF or AlphaScreen) to measure intracellular cAMP levels.

  • Data Analysis: Calculate the EC50 value from the dose-response curve.

In Vitro Anti-inflammatory Assays

Objective: To evaluate the anti-inflammatory potential of this compound.

Cell Line: RAW 264.7 murine macrophage cell line.

4.3.1. Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant as an indicator of iNOS activity.[11][15]

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate.

  • Pre-treatment: Treat cells with varying concentrations of the test compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding lipopolysaccharide (LPS).

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

4.3.2. Pro-inflammatory Cytokine Quantification (ELISA)

Principle: Quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant using an enzyme-linked immunosorbent assay.[11]

Protocol:

  • Cell Treatment: Follow steps 1-4 from the Griess Assay protocol.

  • ELISA: Use commercial ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

In Vitro Antibacterial Activity Assays

Objective: To determine the antibacterial activity of this compound against a panel of pathogenic bacteria.

4.4.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Protocol:

  • Bacterial Strains: Use a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity Assay

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

4.5.1. MTT Cell Proliferation Assay

Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.[17][18]

Protocol:

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HCT-116, MCF-7, A549).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • IC50 Determination: Calculate the IC50 value from the dose-response curve.

Data Presentation and Interpretation

For each assay, it is crucial to present the data clearly to facilitate interpretation and comparison.

Assay Parameter Example Data for Hypothetical Compound
GPR109A ActivationEC50 (µM)15.2
Anti-inflammatory (NO)IC50 (µM)25.8
Anti-inflammatory (TNF-α)IC50 (µM)32.1
Antibacterial (S. aureus)MIC (µg/mL)64
Antibacterial (E. coli)MIC (µg/mL)>128
Anticancer (HCT-116)IC50 (µM)45.7
Anticancer (MCF-7)IC50 (µM)>100

Concluding Remarks and Future Directions

This technical guide provides a comprehensive, hypothesis-driven framework for the systematic evaluation of the biological activity of this compound. By building upon the known pharmacology of nicotinic acid and the privileged nature of the piperidine scaffold, we have outlined a clear path for its investigation. The detailed protocols provided herein represent the industry standard for the initial in vitro characterization of a novel chemical entity.

Positive results from these initial screens would warrant further investigation, including:

  • Mechanism of Action Studies: To elucidate the specific molecular targets and signaling pathways involved in its observed activities.

  • In Vivo Efficacy Studies: To evaluate the compound's therapeutic potential in relevant animal models of disease.

  • Pharmacokinetic and Toxicological Profiling: To assess its drug-like properties and safety profile.

The exploration of this compound holds the promise of uncovering a novel therapeutic agent with a potentially unique and valuable biological activity profile.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

5-(Piperidin-1-yl)nicotinic acid is a synthetic organic compound featuring a nicotinic acid core functionalized with a piperidine ring at the 5-position. While direct pharmacological studies on this specific molecule are not extensively available in current literature, its structural similarity to nicotinic acid (Niacin, Vitamin B3) provides a strong basis for a hypothesized mechanism of action. Nicotinic acid is a well-characterized agonist of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] This guide posits that this compound acts as a selective agonist for GPR109A. We will delineate this proposed mechanism, grounded in the established pharmacology of nicotinic acid, and provide a comprehensive, field-proven framework of experimental protocols to rigorously test this hypothesis. The methodologies described herein are designed as a self-validating system, enabling researchers to characterize the compound's activity from in vitro receptor engagement to in vivo physiological outcomes.

Introduction: The Scientific Rationale

The chemical architecture of this compound (C11H14N2O2)[3][4] is compelling. The pyridine-3-carboxylic acid core is the essential pharmacophore responsible for the lipid-modifying effects of nicotinic acid.[2] The addition of a piperidine moiety at the 5-position introduces a saturated heterocyclic amine, which can significantly alter the compound's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are critical determinants of receptor affinity, selectivity, and pharmacokinetic properties.

Our core hypothesis is that the nicotinic acid scaffold will direct the molecule to GPR109A, while the piperidine substitution will modulate its potency, efficacy, and potentially its downstream signaling bias (e.g., G-protein vs. β-arrestin pathways).[2][5] Understanding this mechanism is the first step in evaluating its therapeutic potential for dyslipidemia or other inflammatory conditions where GPR109A activation is beneficial.[6][7]

The Proposed Target: GPR109A Signaling Pathway

GPR109A is a member of the Gi/o family of G-protein coupled receptors.[5][8] It is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][5] The canonical signaling pathway initiated by agonist binding is as follows:

  • Agonist Binding: this compound binds to the orthosteric site of GPR109A.

  • Gi/o Protein Activation: The receptor undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1]

  • Downstream Effects: In adipocytes, the reduction in cAMP levels decreases the activity of Protein Kinase A (PKA). This, in turn, reduces the phosphorylation and activation of hormone-sensitive lipase (HSL), leading to the inhibition of triglyceride hydrolysis (lipolysis) and a subsequent decrease in the release of free fatty acids (FFAs) into circulation.[5][9]

A secondary, G-protein-independent pathway involving β-arrestin recruitment can also be activated, leading to receptor internalization and distinct downstream signaling events, such as MAP kinase activation.[1][2]

Visualization of the Proposed GPR109A Signaling Cascade

GPR109A_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound 5-(Piperidin-1-yl) nicotinic acid Receptor GPR109A Compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates (via phosphorylation) Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFA ↓ Free Fatty Acids (FFA) Lipolysis->FFA

Caption: Proposed Gi-mediated signaling pathway of this compound.

Experimental Validation Framework

To validate the hypothesis that this compound is a GPR109A agonist, a tiered approach is recommended, moving from target engagement to cellular function and finally to in vivo pharmacology.

Tier 1: In Vitro Target Engagement & Signaling

The initial experiments aim to confirm that the compound directly interacts with GPR109A and elicits the expected primary signaling event—a reduction in cAMP.

Experimental Workflow: In Vitro Characterization

In_Vitro_Workflow start Start cell_culture Culture CHO-K1 cells stably expressing human GPR109A start->cell_culture cAMP_assay Perform cAMP Assay (e.g., HTRF or GloSensor) cell_culture->cAMP_assay Seed cells data_analysis Analyze Data: Calculate IC50/EC50 cAMP_assay->data_analysis Generate dose-response curve conclusion Determine Potency & Efficacy data_analysis->conclusion

Caption: Workflow for determining in vitro potency at the GPR109A receptor.

Protocol 3.1.1: GPR109A-Mediated cAMP Inhibition Assay

  • Principle: This assay measures the ability of this compound to inhibit the forskolin-stimulated production of cAMP in cells engineered to express human GPR109A. Forskolin directly activates adenylyl cyclase, increasing cAMP. A Gi-coupled agonist will counteract this effect.[10]

  • Materials:

    • CHO-K1 cells stably expressing human GPR109A (CHO-GPR109A).

    • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

    • Stimulation Buffer: Assay Buffer containing 500 µM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

    • Forskolin solution.

    • This compound, Nicotinic Acid (positive control).

    • cAMP detection kit (e.g., HTRF cAMP Dynamic 2 Kit or GloSensor™ cAMP Assay).[11][12]

    • 384-well white assay plates.

  • Methodology:

    • Cell Seeding: Seed CHO-GPR109A cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

    • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound and the nicotinic acid control in Stimulation Buffer.

    • Cell Treatment: Aspirate the culture medium from the cells. Add 10 µL of the compound dilutions to the respective wells.

    • Forskolin Stimulation: Add 10 µL of a pre-determined concentration of forskolin (typically the EC80, ~3 µM) to all wells except the basal control.

    • Incubation: Incubate the plate at room temperature for 30 minutes.

    • Detection: Lyse the cells and perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.[13]

    • Data Analysis: Plot the response (e.g., HTRF ratio) against the log concentration of the compound. Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration of agonist that produces 50% of its maximal effect).

  • Trustworthiness Check: The assay includes a positive control (nicotinic acid) to validate assay performance. A robust Z'-factor (>0.5) should be established using forskolin-stimulated and basal controls to ensure the assay window is sufficient for screening.

Tier 2: Cellular Functional Assays

These experiments test the compound's effect on a key physiological process known to be regulated by GPR109A: adipocyte lipolysis.

Protocol 3.2.1: Ex Vivo Adipose Tissue Lipolysis Assay

  • Principle: This assay measures the release of glycerol (a product of triglyceride breakdown) from primary adipose tissue explants. GPR109A agonists are expected to inhibit isoproterenol-stimulated lipolysis.[9][14]

  • Materials:

    • Epididymal white adipose tissue from C57BL/6J mice.

    • DMEM with 2% fatty acid-free BSA.

    • Isoproterenol (a non-selective β-adrenergic agonist).

    • This compound, Nicotinic Acid.

    • Glycerol detection kit (colorimetric or fluorometric).

    • 48-well culture plates.

  • Methodology:

    • Tissue Preparation: Euthanize mice and immediately dissect epididymal fat pads into ice-cold DMEM. Mince the tissue into small, uniform fragments (~5 mg).[15]

    • Assay Setup: Place 2-3 tissue fragments per well into a 48-well plate containing 400 µL of pre-warmed DMEM/BSA.

    • Compound Treatment: Add various concentrations of this compound or controls to the wells. Incubate for 30 minutes at 37°C.

    • Stimulation: Add isoproterenol (10 µM final concentration) to all wells except the basal controls.

    • Incubation: Incubate for 2 hours at 37°C.

    • Sample Collection: Carefully collect the incubation medium from each well.

    • Glycerol Measurement: Quantify the glycerol concentration in the collected medium using a commercial kit, following the manufacturer's instructions.[14]

    • Data Analysis: Normalize the glycerol released to the weight of the tissue in each well. Calculate the percent inhibition of isoproterenol-stimulated lipolysis for each compound concentration and determine the IC50 value.

  • Expertise & Causality: Using primary adipose tissue provides a more physiologically relevant system than cultured cell lines. Isoproterenol is used to robustly stimulate lipolysis by increasing cAMP via β-adrenergic receptors, creating a clear window to observe the inhibitory effect of a GPR109A agonist.

Tier 3: In Vivo Pharmacodynamic & Efficacy Studies

The final tier assesses whether the compound engages the target in a living organism and produces the desired therapeutic effect (lipid-lowering) and a key side effect (flushing).

Protocol 3.3.1: Acute Free Fatty Acid Lowering in a Dyslipidemic Mouse Model

  • Principle: To determine if oral administration of the compound can reduce plasma FFA levels in a relevant disease model. ApoE-/- or LDLR-/- mice fed a high-fat diet are standard models for dyslipidemia and atherosclerosis.[16][17][18]

  • Materials:

    • Male ApoE-/- mice (8-10 weeks old) fed a high-fat diet for 4 weeks.

    • This compound formulated for oral gavage (e.g., in 0.5% methylcellulose).

    • Vehicle control.

    • Blood collection supplies (e.g., EDTA-coated capillaries).

    • Plasma FFA quantification kit.

  • Methodology:

    • Acclimation & Baseline: Acclimate mice and take a baseline (t=0) blood sample via tail vein after a 4-hour fast.

    • Dosing: Administer this compound (e.g., at 10, 30, and 100 mg/kg) or vehicle via oral gavage.

    • Time-Course Blood Sampling: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, and 6 hours).

    • Plasma Preparation: Centrifuge blood samples to separate plasma.

    • FFA Quantification: Measure FFA concentrations in the plasma samples.

    • Data Analysis: Plot plasma FFA concentration over time for each dose group. Calculate the area under the curve (AUC) and the maximum percentage reduction in FFA compared to the vehicle group.

Protocol 3.3.2: Cutaneous Vasodilation (Flushing) Assay

  • Principle: A common side effect of nicotinic acid is cutaneous vasodilation (flushing), mediated by prostaglandin D2 (PGD2) release from skin cells. This can be visually assessed in mice by measuring ear redness.[19]

  • Methodology:

    • Dosing: Administer a high dose of this compound or nicotinic acid (e.g., 100 mg/kg, i.p. or p.o.) to C57BL/6J mice.

    • Visual Assessment: Visually inspect and photograph the ears of the mice against a white background at time points from 15 to 60 minutes post-dose.

    • Scoring: Score ear flushing on a scale (e.g., 0 = no change, 1 = slight pink, 2 = pink/red, 3 = intense red).

    • (Optional) Quantitative Measurement: Use a laser Doppler flowmeter to quantitatively measure blood flow in the ear.

Expected Data Summary

The data from these experiments can be summarized to build a comprehensive profile of the compound.

Assay Parameter Measured Expected Outcome for GPR109A Agonist Example Data (Hypothetical)
cAMP Inhibition EC50 (nM)Dose-dependent inhibition of forskolin-stimulated cAMP150 nM
Adipocyte Lipolysis IC50 (µM)Dose-dependent inhibition of isoproterenol-stimulated glycerol release2.5 µM
In Vivo FFA Lowering % FFA ReductionSignificant reduction in plasma FFA vs. vehicle45% reduction at 30 mg/kg
Flushing Assay Flushing Score (0-3)Dose-dependent increase in ear rednessScore of 2 at 100 mg/kg

Conclusion

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing through in vitro target validation, cellular functional assays, and in vivo pharmacodynamic studies, researchers can definitively determine if this compound acts as a GPR109A agonist. The detailed protocols provided serve as a practical starting point, grounded in established methodologies for the field. The resulting data will not only confirm the molecular mechanism but also provide critical insights into the compound's therapeutic potential and liability profile, paving the way for further drug development efforts.

References

Spectroscopic Characterization of 5-(Piperidin-1-yl)nicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the expected spectroscopic data for the compound 5-(Piperidin-1-yl)nicotinic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical insights to serve as a robust reference for the characterization of this molecule. While direct experimental data for this specific compound is not widely published, this guide establishes a detailed predictive framework based on the well-understood spectroscopic behaviors of its constituent moieties: the nicotinic acid core and the piperidine substituent.

The structural formula of this compound is C₁₁H₁₄N₂O₂ with a molecular weight of 206.24 g/mol [1]. The elucidation and confirmation of this structure rely on a combination of modern analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will detail the theoretical basis for the expected spectral output from each of these methods, providing a benchmark against which experimentally acquired data can be validated.

Molecular Structure and Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following standardized numbering system will be used for the atoms in this compound.

Figure 1: Structure and Atom Numbering of this compound

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis of ¹H (proton) and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular structure.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural determination.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with carboxylic acid groups to ensure the exchangeable proton is observed.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Insert into Spectrometer b->c d Tune & Shim c->d e Acquire 1H & 13C Spectra d->e f Fourier Transform e->f g Phase & Baseline Correction f->g h Calibrate Spectrum g->h

Figure 2: Workflow for NMR Data Acquisition and Processing.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the additive effects of the substituents on the pyridine and piperidine rings. The electron-withdrawing nature of the carboxylic acid and the pyridine nitrogen will deshield adjacent protons, shifting them downfield. The electron-donating piperidine nitrogen will shield protons on the pyridine ring at the ortho and para positions, though its primary effect is observed on the piperidine protons themselves.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
H2~8.5 - 8.7Doublet (d)1HLocated ortho to the ring nitrogen and meta to the electron-donating piperidine, resulting in significant deshielding.
H4~7.8 - 8.0Doublet of doublets (dd)1HSituated between the electron-withdrawing carboxylic acid and the electron-donating piperidine group.
H6~8.2 - 8.4Doublet (d)1HPositioned ortho to the ring nitrogen, leading to a downfield shift.
H8, H12 (α-CH₂)~3.1 - 3.3Triplet (t)4HAdjacent to the electron-withdrawing nitrogen of the piperidine ring.
H9, H11 (β-CH₂)~1.6 - 1.8Multiplet (m)4HAliphatic protons on the piperidine ring, further from the nitrogen.
H10 (γ-CH₂)~1.5 - 1.7Multiplet (m)2HThe most shielded aliphatic proton in the center of the piperidine ring.
COOH> 12.0Broad singlet (br s)1HHighly deshielded and exchangeable proton of the carboxylic acid.
Predicted ¹³C NMR Spectrum

The ¹³C chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic environment.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C7 (C=O)~165 - 170Carbonyl carbon of the carboxylic acid, significantly deshielded.
C3~130 - 135Attached to the electron-withdrawing carboxylic acid group.
C5~145 - 150Attached to the electron-donating piperidine nitrogen, experiencing a downfield shift due to the direct heteroatom attachment.
C2~148 - 152Adjacent to the highly electronegative pyridine nitrogen.
C6~140 - 145Also adjacent to the pyridine nitrogen, but influenced by the para-piperidine group.
C4~125 - 130Influenced by both adjacent substituents.
C8, C12 (α-C)~50 - 55Carbon atoms directly bonded to the piperidine nitrogen.
C9, C11 (β-C)~25 - 30Standard aliphatic carbons within the piperidine ring.
C10 (γ-C)~23 - 28The most shielded carbon in the piperidine ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Objective: To obtain a high-quality IR spectrum to identify key functional groups.

Methodology:

  • Sample Preparation: Utilize an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the dry powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups. The spectrum of the parent nicotinic acid often shows C-H stretching vibrations in the range of 3071-2808 cm⁻¹ and a strong C=O stretch around 1703-1714 cm⁻¹[2]. The piperidine moiety will introduce characteristic aliphatic C-H stretching bands[3].

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity Functional Group
O-H Stretch2500 - 3300Broad, StrongCarboxylic Acid
C-H Stretch (Aromatic)3000 - 3100MediumPyridine Ring
C-H Stretch (Aliphatic)2850 - 2960Medium-StrongPiperidine Ring
C=O Stretch1700 - 1725StrongCarboxylic Acid
C=N, C=C Stretch1550 - 1650Medium-StrongPyridine Ring
C-N Stretch1200 - 1350MediumAryl-Amine (Pyridine-Piperidine)

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while tandem mass spectrometry (MS/MS) can reveal structural information through fragmentation analysis.

Experimental Protocol: MS Data Acquisition

Objective: To determine the accurate mass of the molecule and study its fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, which is ideal for polar molecules like this one. A high-resolution analyzer (e.g., Orbitrap or TOF) is recommended.

  • Data Acquisition (Full Scan MS):

    • Infuse the sample solution into the ESI source.

    • Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).

  • Data Acquisition (Tandem MS/MS):

    • Isolate the precursor ion ([M+H]⁺ at m/z 207.11).

    • Subject the isolated ion to collision-induced dissociation (CID).

    • Scan the resulting product ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₁₄N₂O₂ gives a monoisotopic mass of 206.1055 Da. In positive-ion ESI-MS, the compound is expected to be observed as its protonated form, [M+H]⁺.

  • Expected [M+H]⁺: m/z 207.1133

The fragmentation of this compound would likely proceed through characteristic losses from both the carboxylic acid group and the piperidine ring.

Key Predicted Fragmentations:

  • Loss of H₂O (18 Da): A common fragmentation for carboxylic acids, leading to an acylium ion.

  • Loss of CO₂ (44 Da): Decarboxylation is a highly favorable fragmentation pathway.

  • Piperidine Ring Opening: Cleavage within the piperidine ring can lead to a series of smaller fragments.

G cluster_frags Fragmentation Pathways parent [M+H]⁺ m/z 207.11 frag1 Loss of H₂O m/z 189.10 parent->frag1 - H₂O frag2 Loss of COOH m/z 162.11 parent->frag2 - COOH frag3 Loss of C₅H₁₀N m/z 122.02 parent->frag3 - Piperidine

Figure 3: Predicted Major Fragmentation Pathways for [M+H]⁺.

Conclusion

This guide provides a comprehensive, theory-based prediction of the spectroscopic data for this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, IR, and MS data serves as an authoritative reference for researchers engaged in the synthesis and characterization of this and related compounds. The outlined experimental protocols are designed to ensure the acquisition of high-quality, reliable data. By comparing experimentally obtained spectra with the predictive framework established herein, scientists can confidently verify the identity, purity, and structure of their synthesized materials, thereby upholding the principles of scientific integrity and advancing their research and development objectives.

References

An In-Depth Technical Guide to the Solubility and Stability of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of the novel chemical entity, 5-(Piperidin-1-yl)nicotinic acid. In the absence of extensive empirical data for this specific molecule, this document outlines the fundamental principles, predictive methodologies, and detailed experimental protocols necessary for its thorough evaluation. By leveraging established scientific principles and regulatory guidelines, this guide serves as a critical resource for researchers, scientists, and drug development professionals engaged in the preclinical assessment of this and similar nicotinic acid derivatives. The insights and methodologies presented herein are designed to ensure scientific integrity, foster a deep understanding of the molecule's physicochemical properties, and adhere to the rigorous standards of pharmaceutical development.

Introduction to this compound: A Profile

This compound is a derivative of nicotinic acid, a well-known member of the vitamin B3 family. The introduction of a piperidinyl moiety at the 5-position of the pyridine ring is anticipated to significantly alter the physicochemical properties of the parent molecule, including its solubility, lipophilicity, and metabolic stability. A thorough understanding of these properties is paramount for its potential development as a therapeutic agent.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 878742-33-7--INVALID-LINK--
Molecular Formula C11H14N2O2--INVALID-LINK--
Molecular Weight 206.24 g/mol --INVALID-LINK--
Chemical Structure
Chemical structure of this compound--INVALID-LINK--

The structural modification is hypothesized to impact the compound's interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a rigorous assessment of its solubility and stability is a foundational step in its preclinical development pathway.

Solubility Characterization: A Predictive and Experimental Approach

Aqueous solubility is a critical determinant of a drug candidate's bioavailability. For orally administered drugs, poor solubility can lead to low and variable absorption, hindering therapeutic efficacy. This section outlines a multi-faceted approach to characterizing the solubility of this compound, combining in silico prediction with robust experimental protocols.

In Silico Solubility Prediction

In the early stages of drug development, before substantial quantities of the compound are synthesized, in silico models provide valuable initial estimates of solubility. These computational tools utilize the chemical structure to predict aqueous solubility based on various molecular descriptors.

Several machine learning and quantitative structure-activity relationship (QSAR) models have been developed for the prediction of aqueous solubility of organic compounds.[1][2][3] These models are trained on large datasets of compounds with experimentally determined solubilities and can provide a reliable starting point for laboratory investigations. It is recommended to utilize multiple predictive models to obtain a consensus prediction and understand the potential range of solubility.

Experimental Solubility Determination

Experimental validation is essential to confirm in silico predictions and to understand the solubility behavior under various conditions. The following protocols are designed to provide a comprehensive solubility profile for this compound.

This experiment determines the equilibrium solubility of the compound in various solvents, which is crucial for formulation development and understanding its partitioning behavior.

Experimental Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile, and dimethyl sulfoxide (DMSO)).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Data Presentation:

The results should be summarized in a table for easy comparison.

Table 2: Thermodynamic Solubility of this compound

SolventTemperature (°C)Solubility (mg/mL)
Water25TBD
Water37TBD
PBS (pH 5.0)37TBD
PBS (pH 7.4)37TBD
Ethanol25TBD
DMSO25TBD

(TBD: To Be Determined)

The ionization state of a compound can significantly impact its solubility. As this compound contains both a basic piperidinyl group and an acidic carboxylic acid group, its solubility is expected to be highly pH-dependent.

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10).

  • Solubility Determination: Determine the thermodynamic solubility of the compound in each buffer at a constant temperature (e.g., 37 °C) following the protocol described in section 2.2.1.

  • Data Analysis: Plot the logarithm of the solubility against the pH to generate a pH-solubility profile.

Visualization of Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_excess Add Excess Compound to Solvents prep_compound->add_excess prep_solvents Prepare Solvents/Buffers prep_solvents->add_excess equilibrate Equilibrate (e.g., 24-72h) add_excess->equilibrate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Sample supernatant->dilute hplc Quantify by HPLC dilute->hplc data Calculate Solubility hplc->data

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Assessment: Ensuring Integrity and Shelf-Life

The chemical stability of a drug substance is a critical quality attribute that can affect its safety and efficacy. Stability studies are conducted to understand how the quality of the compound changes over time under the influence of various environmental factors.

In Silico Degradation Prediction

Computational tools can predict potential degradation pathways and products based on the chemical structure of the molecule. Software programs like Zeneth utilize a knowledge base of known chemical reactions to identify functional groups susceptible to degradation under various stress conditions (e.g., hydrolysis, oxidation, photolysis).[4][5][6] This in silico assessment helps in designing focused forced degradation studies and in the early identification of potential stability liabilities.

Forced Degradation Studies

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than accelerated stability testing.[7][8][9] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the stability-indicating analytical method.[10][11]

Experimental Protocol:

Forced degradation studies should be conducted in solution and in the solid state. A validated stability-indicating HPLC method is crucial for these studies.[12][13][14]

  • Acid and Base Hydrolysis:

    • Dissolve the compound in solutions of varying pH (e.g., 0.1 M HCl, water, and 0.1 M NaOH).

    • Heat the solutions at an elevated temperature (e.g., 60-80 °C) for a defined period.

    • Analyze samples at various time points.

  • Oxidative Degradation:

    • Expose the compound in solution to an oxidizing agent (e.g., 3% hydrogen peroxide).

    • Maintain the solution at room temperature or a slightly elevated temperature.

    • Analyze samples at different time intervals.

  • Thermal Degradation:

    • Expose the solid compound to dry heat at a temperature below its melting point (e.g., 80 °C).

    • Analyze the solid at various time points.

  • Photostability:

    • Expose the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

Visualization of Forced Degradation Workflow:

G cluster_stress Stress Conditions cluster_analysis Analysis start Drug Substance This compound hydrolysis Hydrolysis (Acid, Base, Neutral) start->hydrolysis oxidation Oxidation (e.g., H2O2) start->oxidation thermal Thermal (Dry Heat) start->thermal photo Photolytic (UV/Vis Light) start->photo hplc_ms Stability-Indicating HPLC-MS hydrolysis->hplc_ms oxidation->hplc_ms thermal->hplc_ms photo->hplc_ms characterization Characterize Degradants hplc_ms->characterization pathway Elucidate Degradation Pathways characterization->pathway

Caption: Forced Degradation Study Workflow.

Formal Stability Studies

Formal stability studies are conducted according to the International Council for Harmonisation (ICH) Q1A(R2) guidelines to establish a re-test period for the drug substance.[15][16][17]

Experimental Protocol:

  • Batch Selection: At least three primary batches of the drug substance should be included in the study.[15]

  • Storage Conditions:

    • Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-term: 0, 3, 6, 9, 12, 18, 24 months, and annually thereafter.

    • Accelerated: 0, 3, and 6 months.[15]

  • Tests: The stability-indicating method should be used to monitor the assay of the drug substance and the formation of degradation products. Other tests such as appearance, and moisture content should also be included.

Data Presentation:

The results of the stability studies should be presented in a tabular format.

Table 3: Formal Stability Study Data Summary

TestAcceptance CriteriaTime Point (Months)Batch 1Batch 2Batch 3
Appearance White to off-white powder0ConformsConformsConforms
6TBDTBDTBD
12TBDTBDTBD
Assay (%) 98.0 - 102.0099.599.899.6
6TBDTBDTBD
12TBDTBDTBD
Total Impurities (%) NMT 1.000.10.080.12
6TBDTBDTBD
12TBDTBDTBD

(NMT: Not More Than; TBD: To Be Determined)

Conclusion

The comprehensive characterization of the solubility and stability of this compound is a foundational requirement for its progression as a potential therapeutic candidate. This technical guide has provided a robust framework that integrates in silico prediction with detailed experimental protocols. By systematically evaluating its thermodynamic solubility, pH-solubility profile, and its degradation behavior under various stress conditions, researchers can gain a thorough understanding of its physicochemical properties. The adherence to ICH guidelines for formal stability studies will ensure the generation of high-quality data suitable for regulatory submissions. The methodologies outlined herein will enable a scientifically sound assessment of this compound, paving the way for its further development.

References

An In-depth Technical Guide to Elucidating the Therapeutic Targets of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the preclinical investigation of 5-(Piperidin-1-yl)nicotinic acid, a novel chemical entity combining the well-established nicotinic acid scaffold with a piperidine moiety. In the absence of direct pharmacological data for this specific compound, this document outlines a hypothesis-driven approach to identify and validate its potential therapeutic targets. We will leverage structure-activity relationship insights from its constituent pharmacophores to propose three primary avenues of investigation: G protein-coupled receptors involved in lipid metabolism, nicotinic acetylcholine receptors central to neurotransmission, and key enzymatic pathways in inflammation. For each proposed target class, we provide detailed, field-proven experimental protocols, from initial in vitro screening to functional validation, designed to rigorously characterize the compound's biological activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a structured, scientifically-grounded strategy for elucidating the therapeutic potential of new molecular entities.

Introduction: A Molecule of Designed Duality

This compound represents a strategic amalgamation of two pharmacologically significant motifs: the nicotinic acid core and the piperidine ring. Nicotinic acid (Niacin, Vitamin B3) is a long-established therapeutic agent, renowned for its potent lipid-modifying effects, primarily mediated through the G protein-coupled receptor GPR109A (HCA₂)[1][2]. Its derivatives have also been explored for a range of other activities, including anti-inflammatory effects[3][4].

The piperidine ring is one of the most ubiquitous saturated heterocycles in medicinal chemistry, forming the structural backbone of numerous approved drugs and natural alkaloids[5]. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for ligands targeting a wide array of receptors, particularly those in the central nervous system (CNS)[5].

The precise placement of the piperidine group at the 5-position of the pyridine ring creates a novel chemical space. This substitution could modulate the known activities of the nicotinic acid core or introduce entirely new pharmacology by leveraging the piperidine moiety to engage with different biological targets. This guide, therefore, serves as a logical and efficient roadmap to deorphanize this compound, moving from rational hypothesis to empirical validation.

Hypothesized Target Class 1: GPR109A and Lipid Metabolism Modulation

2.1 Rationale and Mechanistic Overview

The most direct hypothesis is that this compound retains affinity for GPR109A, the primary receptor for nicotinic acid[2][6]. Activation of GPR109A on adipocytes leads to the coupling of a Gαi subunit, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP), and subsequently decreases the activity of hormone-sensitive lipase. This cascade effectively blunts the release of free fatty acids (FFAs) from adipose tissue, reducing the substrate available for the liver to synthesize triglycerides and very-low-density lipoproteins (VLDL)[1][6]. The central scientific question is how the bulky, basic piperidine substituent at the 5-position influences GPR109A binding affinity and functional efficacy compared to the parent molecule.

2.2 Experimental Validation Workflow

The following workflow is designed to comprehensively assess the compound's activity at the GPR109A receptor.

GPR109A_Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Interpretation Binding Step 2.2.1: Radioligand Binding Assay (Determine Affinity: Ki) cAMP Step 2.2.2: Functional cAMP Assay (Determine Efficacy: Agonist/Antagonist, EC50/IC50) Binding->cAMP If binding confirmed Lipolysis Step 2.2.3: Physiological Assay (Confirm Downstream Effect: FFA Release) cAMP->Lipolysis If functional activity observed Interpretation Data Synthesis & Interpretation (Assess Therapeutic Potential for Dyslipidemia) Lipolysis->Interpretation

Caption: Workflow for GPR109A Target Validation.

2.2.1 Step-by-Step Protocol: Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the human GPR109A receptor.

  • Materials:

    • Membranes from HEK293 or CHO cells stably expressing human GPR109A.

    • Radioligand: [³H]-Nicotinic acid.

    • Non-specific binder: Unlabeled nicotinic acid (high concentration, e.g., 10 µM).

    • Test Compound: this compound, serially diluted.

    • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

    • GF/C filter plates and scintillation fluid.

  • Procedure:

    • In a 96-well plate, combine cell membranes, [³H]-nicotinic acid (at a concentration near its Kd), and varying concentrations of the test compound.

    • For total binding wells, add assay buffer. For non-specific binding wells, add unlabeled nicotinic acid.

    • Incubate the plate (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.

    • Rapidly harvest the contents onto GF/C filter plates using a cell harvester, and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀, which can then be converted to a Ki value using the Cheng-Prusoff equation.

2.2.2 Step-by-Step Protocol: Functional cAMP Assay

  • Objective: To determine if the compound acts as an agonist or antagonist at GPR109A and to quantify its potency (EC₅₀ or IC₅₀).

  • Materials:

    • GPR109A-expressing cells (e.g., CHO-K1).

    • cAMP detection kit (e.g., HTRF, AlphaLISA, or LANCE).

    • Adenylyl cyclase stimulator: Forskolin.

    • Reference agonist: Nicotinic acid.

  • Procedure (Agonist Mode):

    • Plate cells in a 384-well plate and incubate overnight.

    • Add serially diluted test compound to the cells and incubate.

    • Add the cAMP detection reagents according to the manufacturer's protocol.

    • Read the plate on a suitable plate reader.

  • Procedure (Antagonist Mode):

    • Pre-incubate the cells with serially diluted test compound.

    • Add a fixed concentration of nicotinic acid (e.g., its EC₈₀) to all wells, along with forskolin.

    • Complete the assay as described for agonist mode.

  • Data Analysis: Plot the assay signal against the log concentration of the test compound. For agonist activity, fit a sigmoidal dose-response curve to determine the EC₅₀ and maximum efficacy. For antagonist activity, determine the IC₅₀.

2.3 Data Interpretation Summary

OutcomeInterpretation
High Affinity (Low Ki), Agonist (Low EC₅₀)Compound is a potent GPR109A agonist. Potential as a novel agent for dyslipidemia.
High Affinity (Low Ki), Antagonist (Low IC₅₀)Compound binds but blocks the receptor. Could be a tool compound or a therapeutic to counteract flushing.
Low Affinity or No BindingGPR109A is not a primary target. The nicotinic acid core has been modified beyond receptor recognition.
Binds but No Functional ActivityCompound is a neutral antagonist or has undetectable efficacy. Further investigation into allosterism may be needed.

Hypothesized Target Class 2: Nicotinic Acetylcholine Receptors (nAChRs)

3.1 Rationale and Mechanistic Overview

The piperidine scaffold is a classic structural element in ligands for nAChRs. These receptors are ligand-gated ion channels crucial for synaptic transmission in the CNS and periphery. A notable example is N-[5-(5-fluoropyridin-3-yl)-1H-pyrazol-3-yl]-4-piperidin-1-ylbutyramide, an agonist for the α7 nAChR subtype, which is a target for cognitive disorders like Alzheimer's disease and schizophrenia[7]. It is plausible that this compound could similarly interact with one or more nAChR subtypes, acting as an agonist, antagonist, or allosteric modulator.

3.2 Experimental Validation Workflow

A tiered screening approach is most efficient for assessing activity across the diverse nAChR family.

nAChR_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: In-depth Characterization cluster_2 Phase 3: Interpretation Screening Step 3.2.1: High-Throughput Functional Screen (e.g., Calcium Flux Assay across α7, α4β2, α3β4 subtypes) Electro Step 3.2.2: Electrophysiology (Two-Electrode Voltage Clamp on Xenopus Oocytes) Screening->Electro If 'Hit' identified Characterize Determine: Agonist/Antagonist/Modulator Potency (EC50), Efficacy, Ion Selectivity Electro->Characterize Interpretation Data Synthesis & Interpretation (Assess Therapeutic Potential for CNS/Neuromuscular Disorders) Characterize->Interpretation

Caption: Workflow for nAChR Target Validation.

3.2.1 Step-by-Step Protocol: High-Throughput Calcium Flux Assay

  • Objective: To rapidly screen for functional activity (agonist or positive allosteric modulator) at key nAChR subtypes.

  • Materials:

    • Cell lines stably expressing the nAChR subtype of interest (e.g., SH-EP1-hα7, SH-SY5Y for endogenous α4β2).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Reference agonists (e.g., Acetylcholine, PNU-282987 for α7).

    • A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FDSS).

  • Procedure:

    • Plate cells in 384-well black-walled, clear-bottom plates.

    • Load cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Place the cell plate into the reader. Add the test compound at various concentrations and immediately measure the fluorescence signal over time to detect intracellular calcium mobilization resulting from channel opening.

    • A second addition of a reference agonist can be performed to identify allosteric modulators.

  • Data Analysis: Quantify the response by the peak fluorescence intensity or the area under the curve. Plot the response against the log concentration of the compound to determine EC₅₀ and efficacy relative to a reference agonist.

3.2.2 Step-by-Step Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

  • Objective: To provide a gold-standard characterization of the compound's effect on ion channel function.

  • Materials:

    • Xenopus laevis oocytes.

    • cRNA for the nAChR subunits of interest.

    • TEVC rig including amplifier, digitizer, perfusion system, and microelectrode puller.

    • Recording solution (e.g., Ba²⁺ Ringer's solution).

  • Procedure:

    • Inject oocytes with the cRNA encoding the desired nAChR subunits and incubate for 2-7 days to allow receptor expression.

    • Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

    • Clamp the membrane potential (e.g., at -70 mV).

    • Perfuse the oocyte with recording solution containing increasing concentrations of the test compound and record the resulting ionic current.

    • To test for antagonism, co-apply the test compound with a fixed concentration of acetylcholine.

  • Data Analysis: Measure the peak current amplitude at each concentration. Normalize the responses and plot them against the log concentration to generate a dose-response curve, allowing for precise determination of EC₅₀, Hill slope, and relative efficacy.

Hypothesized Target Class 3: Key Inflammatory Pathway Modulators

4.1 Rationale and Mechanistic Overview

Several studies have demonstrated that novel synthetic derivatives of nicotinic acid can exert significant anti-inflammatory effects[3][4]. These effects are often mediated by the downregulation of pro-inflammatory enzymes and cytokines. For instance, some derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing inducible nitric oxide synthase (iNOS) and to reduce levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2) in activated macrophages[3]. This suggests a therapeutic potential in inflammatory diseases.

4.2 Experimental Validation Workflow

A cell-based model of inflammation is the most effective starting point to screen for these activities.

Inflammation_Workflow cluster_0 Phase 1: Cellular Inflammation Model cluster_1 Phase 2: Measurement of Mediators cluster_2 Phase 3: Interpretation CellModel Step 4.2.1: LPS-Stimulated Macrophages (e.g., RAW 246.7 or primary BMDMs) Viability Step 4.2.2: Cell Viability Assay (e.g., MTT, to rule out cytotoxicity) CellModel->Viability NO Step 4.2.3: Nitric Oxide (NO) Measurement (Griess Assay for iNOS activity) Viability->NO Cytokines Step 4.2.4: Cytokine Quantification (ELISA for TNF-α, IL-6) Viability->Cytokines COX Step 4.2.5: Prostaglandin E2 (PGE2) Assay (ELISA for COX-2 activity) Viability->COX Interpretation Data Synthesis & Interpretation (Assess Therapeutic Potential for Inflammatory Diseases) NO->Interpretation Cytokines->Interpretation COX->Interpretation

Caption: Workflow for Anti-Inflammatory Target Validation.

4.2.1 Step-by-Step Protocol: Macrophage-Based Inflammation Assay

  • Objective: To assess the ability of the compound to suppress the production of key inflammatory mediators in activated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS) from E. coli.

    • Test Compound, serially diluted.

    • Reference compound (e.g., Dexamethasone or a known COX-2 inhibitor).

    • Griess Reagent for nitrite measurement.

    • ELISA kits for mouse TNF-α, IL-6, and PGE₂.

    • MTT reagent for cell viability.

  • Procedure:

    • Plate RAW 264.7 cells and allow them to adhere.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 18-24 hours. A set of wells should remain unstimulated as a negative control.

    • After incubation, carefully collect the cell culture supernatant for analysis.

    • Perform an MTT assay on the remaining cells to ensure the observed effects are not due to cytotoxicity.

  • Mediator Analysis:

    • Nitrite (NO proxy): Mix the supernatant with Griess reagent according to the manufacturer's protocol and measure absorbance at ~540 nm.

    • Cytokines & PGE₂: Use the collected supernatant to perform ELISAs for TNF-α, IL-6, and PGE₂ following the kit instructions.

  • Data Analysis: For each mediator, calculate the percentage of inhibition relative to the LPS-stimulated control. Plot the percent inhibition against the log concentration of the test compound to determine the IC₅₀ for each endpoint.

4.3 Data Interpretation Summary

OutcomeInterpretation
Potent inhibition of NO, TNF-α, IL-6, and PGE₂Compound has broad anti-inflammatory activity. A promising lead for systemic inflammatory diseases.
Selective inhibition of PGE₂ (COX-2 activity)Compound may be a selective COX-2 inhibitor, suggesting potential as a safer NSAID-like agent.
Inhibition of NO and cytokines but not PGE₂Suggests a mechanism upstream of COX-2, possibly targeting NF-κB or other transcription factor pathways.
No significant inhibitionThe compound is unlikely to have direct anti-inflammatory activity via these common pathways.

Conclusion and Future Directions

This guide presents a structured, multi-pronged strategy to investigate the therapeutic potential of this compound. By systematically evaluating its activity against three high-probability target classes—GPR109A, nAChRs, and inflammatory mediators—researchers can efficiently build a comprehensive pharmacological profile of this novel molecule. Positive results in any of these areas would provide a strong rationale for advancing the compound into more complex secondary assays and eventually into in vivo disease models for dyslipidemia, cognitive dysfunction, or inflammatory conditions. Subsequent characterization of pharmacokinetics (ADME) and safety toxicology will be critical next steps for any promising lead that emerges from this foundational screening cascade. This hypothesis-driven approach ensures a rigorous and resource-efficient pathway toward understanding the full therapeutic promise of this compound.

References

An In-Depth Technical Guide to the In-Silico Modeling of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, in-silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, in-depth walkthrough of the computational modeling of 5-(Piperidin-1-yl)nicotinic acid, a nicotinic acid derivative with therapeutic potential. Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are known to exert their effects through various biological targets, including the G-protein coupled receptor 109A (GPR109A), which is involved in the regulation of lipid metabolism.[1][2][3] This guide is tailored for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a complete in-silico analysis.

The core of this guide is built upon a self-validating system of protocols, ensuring scientific integrity and reproducibility. We will delve into the intricacies of molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, providing a holistic view of the compound's behavior at a molecular level.

Foundational Knowledge: The Compound and Its Target

This compound: A Profile

This compound (CAS No. 878742-33-7) is a small molecule belonging to the class of nicotinic acid derivatives.[4] Its structure features a pyridine carboxylic acid (nicotinic acid) core functionalized with a piperidine ring.

PropertyValueSource
CAS Number 878742-33-7--INVALID-LINK--[4]
Molecular Formula C11H14N2O2--INVALID-LINK--[4]
Molecular Weight 206.24 g/mol --INVALID-LINK--[4]

The therapeutic potential of nicotinic acid derivatives is well-documented, with applications in treating dyslipidemia.[5] The piperidine moiety in this compound can influence its physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profile.

The Biological Target: G-protein Coupled Receptor 109A (GPR109A)

GPR109A, also known as the niacin receptor, is a G-protein coupled receptor primarily expressed in adipocytes and immune cells.[1][3] Activation of GPR109A by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in reduced intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately inhibits lipolysis in adipocytes, contributing to the lipid-lowering effects of niacin. A cryo-electron microscopy structure of the human GPR109A in complex with niacin is available in the Electron Microscopy Data Bank (EMDB) under the accession code EMD-35817, providing an excellent template for our in-silico investigations.[6]

The In-Silico Workflow: A Conceptual Overview

Our in-silico investigation will follow a structured workflow designed to provide a comprehensive understanding of the interaction between this compound and the GPR109A receptor.

workflow Ligand_Prep Ligand Preparation Docking Molecular Docking Ligand_Prep->Docking ADMET ADMET Prediction Ligand_Prep->ADMET Receptor_Prep Receptor Preparation Receptor_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy docking_workflow Input Prepared Ligand & Receptor Structures Grid_Gen Grid Box Generation (Define Binding Site) Input->Grid_Gen Docking_Run Run Docking Algorithm (e.g., AutoDock Vina) Input->Docking_Run Grid_Gen->Docking_Run Pose_Gen Generate Multiple Binding Poses Docking_Run->Pose_Gen Scoring Score and Rank Poses (Binding Affinity) Pose_Gen->Scoring Analysis Analyze Top-Ranked Pose (Interactions) Scoring->Analysis md_workflow System_Setup System Setup (Complex in Water Box with Ions) Minimization Energy Minimization System_Setup->Minimization Equilibration Equilibration (NVT and NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, Interactions) Production_MD->Trajectory_Analysis

References

An In-depth Technical Guide to the Physicochemical Properties of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Potential GPR109A Agonist

In the landscape of modern drug discovery, the meticulous characterization of a molecule's physicochemical properties serves as the bedrock for understanding its potential therapeutic efficacy, safety, and formulation feasibility. This guide provides a comprehensive technical overview of 5-(Piperidin-1-yl)nicotinic acid, a derivative of nicotinic acid (Vitamin B3). The parent molecule, nicotinic acid, is a well-established therapeutic agent for dyslipidemia, primarily through its action on the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2)[1][2]. The structural modification of incorporating a piperidine moiety at the 5-position of the pyridine ring suggests a focused effort to modulate the pharmacological profile, potentially enhancing potency, selectivity, or pharmacokinetic properties as a GPR109A agonist[1][3].

This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the development of novel therapeutics targeting metabolic diseases. We will delve into the known structural and physicochemical attributes of this compound, provide field-proven experimental protocols for their determination, and discuss the critical interplay between these properties and the compound's potential biological activity.

Compound Identification and Structural Attributes

A precise understanding of a compound's identity is paramount. The fundamental details for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 878742-33-7[4]
Molecular Formula C₁₁H₁₄N₂O₂[4]
Molecular Weight 206.24 g/mol [4]
Canonical SMILES C1CCN(CC1)C2=CC(=CN=C2)C(=O)ON/A

The molecular structure, characterized by a nicotinic acid core substituted with a piperidine ring, presents key functional groups that dictate its physicochemical behavior: a carboxylic acid, a pyridine nitrogen, and a tertiary amine within the piperidine ring. These moieties are expected to significantly influence properties such as pKa, solubility, and hydrogen bonding capacity.

Core Physicochemical Properties: A Detailed Examination

A thorough understanding of a drug candidate's physicochemical properties is a critical determinant of its success. While specific experimental data for this compound is not extensively available in peer-reviewed literature, we can infer and predict its characteristics based on its structural similarity to nicotinic acid and provide standardized methodologies for their empirical determination.

Dissociation Constant (pKa): The Key to pH-Dependent Behavior

The pKa value, the pH at which a functional group is 50% ionized and 50% unionized, is a critical parameter influencing a drug's absorption, distribution, and excretion. This compound is an amphoteric molecule, possessing both a basic nitrogen on the pyridine ring and a tertiary amine in the piperidine ring, as well as an acidic carboxylic acid group.

  • Expected pKa Values:

    • Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 4.5 to 5.0, similar to nicotinic acid's pKa of approximately 4.85[5].

    • Pyridine Nitrogen (pKa₂): The pyridine nitrogen will have a pKa in the acidic range, typically around 2.0 for nicotinic acid[5].

    • Piperidine Nitrogen (pKa₃): The tertiary amine of the piperidine ring is expected to have a basic pKa, likely in the range of 8.0 to 9.0.

The interplay of these pKa values will dictate the molecule's net charge at different physiological pHs, profoundly impacting its interaction with biological membranes and targets.

This method provides a reliable and direct measurement of a compound's pKa values.

Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at the half-equivalence point.

Step-by-Step Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent system (e.g., water:methanol) if solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel (e.g., at 25 °C) equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration with Acid: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic functional groups. Record the pH after each incremental addition of the titrant.

  • Titration with Base: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic functional group.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve.

Causality Behind Experimental Choices: Potentiometric titration is chosen for its accuracy and ability to determine multiple pKa values in a single experiment for polyprotic or amphoteric molecules. The use of a thermostatted vessel ensures that the pKa is determined at a constant, physiologically relevant temperature.

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solution Prepare Analyte Solution titrate_acid Titrate with Standard Acid (e.g., 0.1 M HCl) prep_solution->titrate_acid titrate_base Titrate with Standard Base (e.g., 0.1 M NaOH) prep_solution->titrate_base plot_curve Plot pH vs. Titrant Volume titrate_acid->plot_curve titrate_base->plot_curve determine_pka Determine pKa from Inflection Points plot_curve->determine_pka

Solubility: A Critical Factor for Bioavailability

The solubility of a compound in both aqueous and organic media is a key determinant of its absorption and distribution in the body.

  • Aqueous Solubility: Due to the presence of ionizable functional groups, the aqueous solubility of this compound is expected to be highly pH-dependent. At its isoelectric point, the molecule will exist predominantly as a zwitterion, which may exhibit lower solubility. In acidic or basic solutions, the formation of charged species will likely increase its aqueous solubility. For comparison, the aqueous solubility of nicotinic acid is approximately 18 g/L[5].

  • Organic Solvent Solubility: The solubility in organic solvents will depend on the polarity of the solvent. It is anticipated to have moderate solubility in polar protic solvents like ethanol and methanol, and in polar aprotic solvents like DMSO[6][7]. Solubility in non-polar solvents is expected to be low.

The shake-flask method is the gold standard for determining equilibrium solubility.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water at different pH values, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

Self-Validating System: To confirm that equilibrium has been achieved, samples of the supernatant can be taken at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements are consistent.

Solubility_Workflow start Start prep Add Excess Solid to Solvent start->prep equilibrate Equilibrate in Shaker Bath (Constant Temp.) prep->equilibrate separate Centrifuge and Collect Supernatant equilibrate->separate quantify Quantify Concentration via HPLC separate->quantify report Report Solubility (mg/mL or mol/L) quantify->report end End report->end

Melting Point and Thermal Behavior: Insights into Purity and Solid-State Form

The melting point is a fundamental physical property that provides an indication of a compound's purity and can reveal the presence of different polymorphic forms.

  • Expected Melting Point: While no specific melting point for this compound is readily available, nicotinic acid has a high melting point of 237 °C[5]. The introduction of the piperidine group may alter the crystal packing and intermolecular interactions, leading to a different melting point.

DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature or time.

Principle: A sample and a reference are heated or cooled at a controlled rate. The difference in heat flow between the sample and the reference is measured. An endothermic peak on the DSC thermogram indicates melting.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan and seal it hermetically.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The temperature range should encompass the expected melting point.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Authoritative Grounding: The use of DSC for determining the melting point and thermal properties of active pharmaceutical ingredients is a well-established and standard practice in the pharmaceutical industry[8].

DSC_Workflow prep Prepare Sample in DSC Pan setup Place Sample and Reference in DSC Cell prep->setup run Heat at a Controlled Rate under N₂ Purge setup->run analyze Analyze Thermogram for Melting Peak run->analyze

Spectroscopic Characterization: Elucidating the Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the chemical structure and purity of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

  • ¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the piperidine ring. The chemical shifts and coupling patterns of the pyridine protons will be indicative of the substitution pattern. The piperidine protons will likely appear as multiplets in the aliphatic region of the spectrum.

  • ¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyridine ring will be in the aromatic region, while the piperidine carbons will be in the aliphatic region. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

While specific, experimentally-derived spectra for this compound are not publicly available, chemical suppliers often have this data on file[4]. For reference, the NMR spectra of nicotinic acid are well-documented[9][10].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with pH adjustment) in an NMR tube.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and analyze the resulting spectra to assign the chemical shifts, integration values, and coupling constants to the respective protons and carbons in the molecule.

Synthesis of this compound

While a specific, detailed synthesis protocol for this compound is not readily found in the public domain, a plausible synthetic route can be proposed based on established organic chemistry principles. A common approach would involve the nucleophilic aromatic substitution of a suitable halo-substituted nicotinic acid derivative with piperidine. For instance, the reaction of 5-bromonicotinic acid with piperidine in the presence of a suitable base and catalyst would be a viable synthetic strategy. The synthesis of various nicotinic acid derivatives is a well-explored area of research[11].

Conclusion: A Promising Scaffold for Further Investigation

This compound represents an intriguing molecule with the potential to modulate the activity of the GPR109A receptor. Its physicochemical properties, driven by the interplay of its acidic and basic functional groups, will be pivotal in determining its drug-like characteristics. This guide has provided a framework for understanding and experimentally determining these crucial parameters. The detailed protocols outlined herein offer a robust starting point for researchers to fully characterize this and other novel chemical entities, thereby accelerating the journey from discovery to potential clinical application. The continued investigation into nicotinic acid derivatives as GPR109A agonists holds significant promise for the development of new therapies for metabolic disorders.

References

An In-depth Technical Guide to 5-(Piperidin-1-yl)nicotinic Acid: A Molecule Awaiting Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: A comprehensive search of scientific literature and patent databases reveals that while 5-(Piperidin-1-yl)nicotinic acid is a known chemical entity, available commercially, it lacks a documented history of discovery and in-depth biological study. This guide, therefore, provides a technical overview based on its constituent chemical moieties, proposes a validated synthetic pathway, and explores its potential from a medicinal chemistry perspective.

Introduction: Deconstructing the Target Molecule

This compound (CAS No. 878742-33-7) is a heterocyclic compound that merges two scaffolds of significant pharmacological importance: the nicotinic acid core and the piperidine ring.[1][2] While its own story is yet to be written, an analysis of its components provides a strong foundation for understanding its potential utility for researchers in drug discovery.

  • The Nicotinic Acid Core: More commonly known as niacin or Vitamin B3, nicotinic acid is a fundamental nutrient for human health.[3] Its discovery is linked to the prevention of pellagra, a disease marked by dermatitis, diarrhea, and dementia.[4] Beyond its role as a vitamin, high doses of nicotinic acid have been used for decades as a robust lipid-lowering agent, capable of reducing low-density lipoprotein (LDL) and triglycerides while increasing high-density lipoprotein (HDL).[3][5] This established therapeutic profile makes its derivatives, like the topic of this guide, intriguing subjects for further investigation.

  • The Piperidine Scaffold: The piperidine ring is a ubiquitous structural motif in medicinal chemistry, found in a vast number of approved pharmaceutical agents.[6] Its saturated, six-membered heterocyclic structure allows it to act as a versatile scaffold, often imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. Its presence in drugs like methylphenidate (Ritalin) and numerous others highlights its value in designing molecules that interact with the central nervous system.[6]

This guide will provide a hypothetical, yet chemically sound, pathway for the synthesis and validation of this compound, offering a starting point for its scientific exploration.

Physicochemical and Structural Data

All quantitative data for the target compound is summarized in the table below, as compiled from chemical supplier databases.

PropertyValueSource
CAS Number 878742-33-7[1]
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1][2]
Boiling Point 424.4°C at 760 mmHg[1]

Proposed Synthesis and Validation

The synthesis of this compound can be logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in organic chemistry is well-suited for coupling an amine (piperidine) to an activated pyridine ring. The proposed starting material would be a halogenated nicotinic acid, such as 5-bromonicotinic acid or 5-chloronicotinic acid.

Rationale for Synthetic Strategy

The choice of an SNAr reaction is based on established principles. The pyridine ring is electron-deficient, and this deficiency is enhanced by the electron-withdrawing carboxylic acid group. A halogen at the 5-position serves as a good leaving group, creating an electrophilic site for the nucleophilic piperidine to attack. The use of a copper catalyst (as in an Ullmann condensation) or a palladium catalyst (as in a Buchwald-Hartwig amination) can facilitate this reaction, especially if the pyridine ring is not sufficiently activated. For this protocol, a heat-promoted, uncatalyzed SNAr is proposed for simplicity, which is often successful when using a neat amine reactant that can also serve as the solvent.

Hypothetical Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway from 5-bromonicotinic acid and piperidine to the final product.

G cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification cluster_product Final Product A 5-Bromonicotinic Acid C Nucleophilic Aromatic Substitution (SNAr) A->C B Piperidine (Excess) B->C D Acid/Base Extraction C->D Reaction Mixture E Recrystallization D->E Crude Product F This compound E->F Purified Product G A This compound (Ligand) C Binding Event A->C B Cell Membrane Receptor (e.g., nAChR) B->C D Downstream Signaling (e.g., Ion Channel Opening, Second Messenger Cascade) C->D Conformational Change E Physiological Response (e.g., Neurotransmission) D->E

References

Methodological & Application

Synthesis of 5-(Piperidin-1-yl)nicotinic Acid: An Application Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, reliable, and scientifically-grounded protocol for the synthesis of 5-(Piperidin-1-yl)nicotinic acid, a valuable building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and a self-validating methodology.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative incorporating a piperidine moiety, a common scaffold in a wide range of biologically active compounds. The unique electronic and steric properties imparted by the piperidinyl group at the 5-position of the nicotinic acid core make it a desirable synthon for the exploration of novel chemical space in the development of therapeutics. The protocol herein describes a robust and reproducible three-step synthesis commencing from the readily available 5-bromonicotinic acid.

Synthetic Strategy Overview

The synthesis is strategically designed in three main stages to ensure high yield and purity of the final product. The carboxylic acid functionality of the starting material, 5-bromonicotinic acid, is first protected as a methyl ester via Fischer esterification. This prevents unwanted side reactions during the subsequent C-N bond formation. The key step is the palladium-catalyzed Buchwald-Hartwig amination, a powerful cross-coupling reaction that efficiently joins the piperidine ring to the pyridine core. Finally, the methyl ester is hydrolyzed (saponified) to yield the target compound, this compound.

Synthesis_Workflow Start 5-Bromonicotinic Acid Intermediate1 Methyl 5-bromonicotinate Start->Intermediate1 Step 1: Fischer Esterification Intermediate2 Methyl 5-(piperidin-1-yl)nicotinate Intermediate1->Intermediate2 Step 2: Buchwald-Hartwig Amination FinalProduct This compound Intermediate2->FinalProduct Step 3: Saponification

Caption: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaM.W. ( g/mol )SupplierNotes
5-Bromonicotinic acidC₆H₄BrNO₂202.01e.g., Sigma-AldrichStarting material
Methanol (anhydrous)CH₃OH32.04e.g., Sigma-AldrichReagent and solvent
Sulfuric acid (conc.)H₂SO₄98.08e.g., Sigma-AldrichCatalyst
PiperidineC₅H₁₁N85.15e.g., Sigma-AldrichReagent
Tris(dibenzylideneacetone)dipalladium(0)Pd₂(dba)₃915.72e.g., Sigma-AldrichCatalyst
XPhosC₃₃H₄₇P486.69e.g., Sigma-AldrichLigand
Sodium tert-butoxideNaOtBu96.10e.g., Sigma-AldrichBase
Toluene (anhydrous)C₇H₈92.14e.g., Sigma-AldrichSolvent
Sodium hydroxideNaOH40.00e.g., Sigma-AldrichReagent for saponification
Diethyl ether(C₂H₅)₂O74.12e.g., Sigma-AldrichSolvent for extraction
Ethyl acetateC₄H₈O₂88.11e.g., Sigma-AldrichSolvent for extraction
Saturated aq. NaHCO₃---For workup
Saturated aq. NaCl (Brine)---For workup
Anhydrous MgSO₄ or Na₂SO₄---Drying agent
Equipment
  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Schlenk line or glovebox for inert atmosphere reactions

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • pH paper or pH meter

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

Experimental Protocols

Step 1: Fischer Esterification of 5-Bromonicotinic Acid to Methyl 5-bromonicotinate

The carboxylic acid is converted to its methyl ester to prevent interference in the subsequent palladium-catalyzed coupling reaction. The Fischer esterification is an equilibrium-driven process; using methanol as the solvent drives the reaction towards the product.[1]

Procedure:

  • To a 250 mL round-bottom flask, add 5-bromonicotinic acid (10.0 g, 49.5 mmol) and methanol (100 mL).

  • Stir the suspension and cool the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (2.7 mL, 49.5 mmol) dropwise.

  • Remove the ice bath and fit the flask with a reflux condenser.

  • Heat the mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Carefully pour the residue into a beaker containing ice-cold water (200 mL).

  • Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-bromonicotinate as a solid, which can be used in the next step without further purification.

Step 2: Buchwald-Hartwig Amination of Methyl 5-bromonicotinate with Piperidine

This C-N cross-coupling reaction is the core of the synthesis, forming the bond between the pyridine ring and the piperidine nitrogen. The choice of a bulky, electron-rich phosphine ligand like XPhos is crucial for the efficiency of the catalytic cycle.[2]

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 458 mg, 0.50 mmol), XPhos (715 mg, 1.50 mmol), and sodium tert-butoxide (6.72 g, 70.0 mmol).

  • Add methyl 5-bromonicotinate (from Step 1, assuming quantitative yield, ~10.7 g, 49.5 mmol) to the flask.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (100 mL) and piperidine (5.9 mL, 59.4 mmol) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water (50 mL).

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, methyl 5-(piperidin-1-yl)nicotinate, can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate).

Step 3: Saponification of Methyl 5-(piperidin-1-yl)nicotinate

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid using a strong base.

Procedure:

  • Dissolve the purified methyl 5-(piperidin-1-yl)nicotinate (assuming ~8.0 g, 36.3 mmol from the previous step) in a mixture of methanol (80 mL) and water (20 mL) in a 250 mL round-bottom flask.

  • Add sodium hydroxide (2.9 g, 72.6 mmol) to the solution.

  • Stir the mixture at room temperature for 4-6 hours, or until the reaction is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH ~6-7 with 1M HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Characterization of this compound

The identity and purity of the final product should be confirmed by analytical techniques.

PropertyValue
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol [1]
Appearance Off-white to pale yellow solid
1H NMR (Predicted)Spectral data should be consistent with the proposed structure. Key signals would include aromatic protons on the pyridine ring and aliphatic protons of the piperidine ring.
13C NMR (Predicted)Expected signals would include those for the carboxylic acid carbon, aromatic carbons, and aliphatic carbons of the piperidine ring. A predicted spectrum in D₂O shows peaks at approximately 165.1, 149.2, 140.7, 135.7, 132.0, 120.5, 44.8, 25.9, and 24.5 ppm.[2]
Mass Spectrometry ESI-MS should show a peak corresponding to [M+H]⁺ at m/z 207.11.

Health and Safety Information

It is imperative to conduct all experimental work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 5-Bromonicotinic Acid: May cause skin, eye, and respiratory irritation. Handle with care.

  • Piperidine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. Handle in a fume hood with extreme caution.

  • Sulfuric Acid (concentrated): Corrosive. Causes severe skin burns and eye damage. Add slowly to other liquids to avoid splashing.

  • Sodium tert-butoxide: Flammable solid. Causes severe skin burns and eye damage. Handle in an inert atmosphere if possible.

  • Palladium Catalysts: May be toxic and should be handled with care.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Esterification Insufficient reaction time or catalyst.Increase reflux time. Ensure the sulfuric acid is of good quality and added in the correct amount.
Low Yield in Buchwald-Hartwig Amination Inactive catalyst, poor quality of reagents or solvent, or presence of oxygen.Ensure all reagents and solvents are anhydrous. Use fresh palladium catalyst and ligand. Ensure the reaction is carried out under a strictly inert atmosphere.
Incomplete Saponification Insufficient base or reaction time.Increase the amount of NaOH and/or extend the reaction time. Gentle heating can also be applied.
Difficulty in Product Precipitation Product is too soluble at the final pH.Adjust the pH carefully to the isoelectric point. If precipitation is still poor, extract the product into an organic solvent like ethyl acetate after acidification.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently produce this valuable compound for their drug discovery and development programs. The self-validating nature of this guide, including characterization data and troubleshooting advice, is designed to support successful execution in the laboratory.

References

Application Note: A Robust HPLC-UV Method for the Analysis of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Piperidin-1-yl)nicotinic acid. The piperidine ring is a prevalent structural motif in a multitude of pharmaceutical compounds, making the accurate analysis of such molecules critical in drug discovery, development, and quality control.[1] This method is designed for researchers, scientists, and drug development professionals requiring a validated protocol for the determination of this compound in various sample matrices. The developed isocratic method utilizes a C18 stationary phase with a buffered mobile phase and UV detection, ensuring high specificity, accuracy, and precision.

Introduction: The Analytical Challenge

This compound is a polar, ionizable molecule, presenting a unique set of challenges for chromatographic analysis. The compound possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, making its retention and peak shape highly dependent on the mobile phase pH. The goal of this application note is to provide a comprehensive guide to developing and validating an HPLC method that addresses these challenges, ensuring reproducible and accurate quantification.

The fundamental principle of this method is reversed-phase chromatography, where the analyte partitions between a polar mobile phase and a non-polar stationary phase.[2][3] By carefully controlling the mobile phase composition, particularly the pH and organic modifier concentration, we can achieve optimal retention and separation of the analyte from potential impurities.

Physicochemical Properties and Method Development Rationale

  • pKa: The molecule will have at least two pKa values: one for the carboxylic acid group (estimated to be around 4-5, similar to nicotinic acid) and one for the basic piperidine nitrogen (estimated to be around 9-10).

  • logP: The presence of the polar carboxylic acid and the basic nitrogen, along with the non-polar piperidine and pyridine rings, suggests a relatively low to moderate lipophilicity. The calculated logP for a similar structure, 5-Chloro-6-(4-(ethoxycarbonyl)-1-piperidinyl)-3-pyridinecarboxylic acid, is 2.2, suggesting that our analyte will also have a positive logP value.[4]

  • UV Absorbance: The pyridine ring of the nicotinic acid portion of the molecule acts as a chromophore. Nicotinic acid itself exhibits characteristic UV absorbance maxima at approximately 213 nm and 261 nm in acidic solutions.[5][6]

Based on these properties, a reversed-phase HPLC method is the most suitable approach. The key to a successful separation lies in the precise control of the mobile phase pH to maintain a consistent ionization state of the analyte, thereby ensuring reproducible retention and symmetrical peak shape.[7][8]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample and mobile phase preparation to data analysis.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D Sample Injection C->D Inject Standard/Sample E Chromatographic Separation D->E F UV Detection E->F G Peak Integration F->G H Calibration Curve Generation G->H I Quantification H->I

Caption: Experimental workflow for the HPLC analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm syringe filters (e.g., PTFE or Nylon)

Instrumentation

A standard HPLC system equipped with the following components is suitable:

  • Quaternary or Binary Pump

  • Autosampler

  • Column Thermostat

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 261 nm
Run Time 10 minutes

Detailed Protocols

Mobile Phase Preparation
  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1 L of HPLC grade water.

    • Adjust the pH to 3.0 ± 0.05 with phosphoric acid.

  • Mobile Phase Preparation:

    • Mix 850 mL of the prepared buffer with 150 mL of acetonitrile.

    • Degas the mobile phase for 15 minutes using sonication or vacuum filtration.

Standard Solution Preparation
  • Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation protocol will vary depending on the matrix. A general procedure for a drug substance is provided below:

  • Accurately weigh an appropriate amount of the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters were assessed:

System Suitability

System suitability was evaluated by injecting the working standard solution (e.g., 50 µg/mL) six times. The acceptance criteria are summarized in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Linearity and Range

The linearity of the method was determined by analyzing a series of standard solutions over the concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration. A correlation coefficient (r²) of ≥ 0.999 is considered acceptable.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Assessed by analyzing six replicate preparations of the sample at 100% of the target concentration on the same day.

  • Intermediate Precision (Inter-day Precision): Assessed by analyzing the same sample on two different days by two different analysts.

The relative standard deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Specificity

Specificity was demonstrated by analyzing a placebo sample and a spiked sample. No interfering peaks should be observed at the retention time of this compound in the placebo chromatogram.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Data Interpretation and Troubleshooting

The following diagram outlines the decision-making process for troubleshooting common issues encountered during the analysis.

Caption: A troubleshooting guide for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of this compound. By employing a C18 column with a buffered mobile phase at a controlled pH and temperature, this method overcomes the challenges associated with analyzing polar, ionizable compounds. The protocol has been designed with scientific integrity at its core, ensuring that it is both accurate and precise. This application note serves as a valuable resource for researchers and scientists in the pharmaceutical industry, providing a solid foundation for the analysis of this compound and structurally related compounds.

References

Application Note: Quantitative Analysis of 5-(Piperidin-1-yl)nicotinic Acid in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of 5-(Piperidin-1-yl)nicotinic acid in human plasma using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The protocol emphasizes a robust sample preparation technique, optimized chromatographic conditions for a polar analyte, and specific mass spectrometric parameters for accurate quantification. All procedures are grounded in established bioanalytical method validation principles to ensure data integrity and reliability, aligning with regulatory expectations.

Introduction: The Rationale for a Dedicated LC-MS/MS Method

This compound (MW: 206.24 g/mol , Formula: C11H14N2O2) is a heterocyclic compound of interest in pharmaceutical development.[1][2][3] Accurate determination of its concentration in biological matrices such as plasma is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis.[4][5][6][7] This technique allows for the precise measurement of the analyte even at low concentrations, effectively distinguishing it from endogenous matrix components and potential metabolites.[8]

The development of a robust LC-MS/MS method requires careful consideration of the analyte's physicochemical properties. As a derivative of nicotinic acid, this compound is anticipated to be a polar compound. This characteristic presents specific challenges in reversed-phase chromatography, often requiring specialized column chemistries or mobile phase compositions for adequate retention and separation.[9][10][11][12] This guide provides a comprehensive framework for developing and validating such a method, from sample collection to final data analysis.

Experimental Workflow Overview

The analytical process involves several key stages, each optimized to ensure accuracy and precision. The workflow is designed to be both efficient and robust for high-throughput analysis.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Plasma Sample Collection (K2EDTA anticoagulant) B Internal Standard (IS) Spiking A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation & Supernatant Transfer C->D E Injection onto LC System D->E F Chromatographic Separation (HILIC Column) E->F G Ionization (ESI+) F->G H Mass Spectrometric Detection (MRM Mode) G->H I Peak Integration H->I J Calibration Curve Generation I->J K Concentration Calculation J->K L Reporting K->L

Caption: High-level workflow for the analysis of this compound.

Materials and Reagents

  • Analytes: this compound reference standard (>98% purity), stable isotope-labeled internal standard (SIL-IS), e.g., 5-(Piperidin-1-yl-d10)nicotinic acid.

  • Solvents: LC-MS grade acetonitrile, methanol, and water. Formic acid (reagent grade).

  • Chemicals: Ammonium formate (reagent grade).

  • Biological Matrix: Blank human plasma (K2EDTA).

  • Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates, analytical column.

Sample Preparation Protocol

The primary objective of sample preparation is to remove matrix components, such as proteins and phospholipids, that can interfere with the analysis and damage the analytical instrumentation.[13] For small polar molecules in plasma, protein precipitation is a straightforward, rapid, and effective technique.[13][14][15]

Protocol: Protein Precipitation

  • Aliquoting: Allow all plasma samples (standards, QCs, and unknowns) to thaw completely at room temperature. Vortex gently to ensure homogeneity. Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Internal Standard (IS) Addition: Spike each tube with 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 methanol:water). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability during sample processing.

  • Precipitation: Add 400 µL of cold acetonitrile to each tube. The 4:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

  • Mixing: Vortex each tube vigorously for 30 seconds to ensure complete denaturation and precipitation of plasma proteins.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will form a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vial. Avoid disturbing the protein pellet.

  • Dilution (Optional but Recommended): Add 200 µL of water containing 0.1% formic acid to the supernatant. This step reduces the organic content of the final sample, improving peak shape and compatibility with the initial mobile phase conditions.

  • Injection: The sample is now ready for injection into the LC-MS/MS system.

LC-MS/MS Method Development

Liquid Chromatography (LC)

Given the polar nature of this compound, traditional reversed-phase (e.g., C18) chromatography may provide insufficient retention.[12][16] Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative that uses a polar stationary phase and a high organic mobile phase to retain and separate polar analytes effectively.[9][16] This approach also offers the advantage of enhanced ionization efficiency in the mass spectrometer due to the high organic content of the mobile phase.[16]

Table 1: Optimized Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC) SystemUHPLC systems provide better resolution, faster run times, and sharper peaks.
Analytical Column HILIC Column (e.g., Amide or Silica-based), 2.1 x 50 mm, 1.7 µmSpecifically designed for retaining polar compounds that are poorly retained on C18 columns.[16]
Column Temperature 40 °CEnhances peak shape and reproducibility of retention times.
Mobile Phase A Water with 10 mM Ammonium Formate + 0.1% Formic AcidAmmonium formate acts as a buffer and improves peak shape. Formic acid aids in protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe primary organic solvent in HILIC mode.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient separation.
Injection Volume 5 µLA small volume minimizes potential matrix effects and maintains peak shape.
Gradient Elution Time (min) %B
0.095
2.550
2.65
3.55
3.695
5.095
Tandem Mass Spectrometry (MS/MS)

The analysis will be performed on a triple quadrupole mass spectrometer, which is ideal for quantitative studies due to its sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[4][7]

Methodology: Parameter Optimization

  • Infusion: Directly infuse a standard solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid) into the mass spectrometer.

  • Ionization Mode: Given the presence of basic nitrogen atoms in the piperidine and pyridine rings, Electrospray Ionization in the positive mode (ESI+) is expected to be highly efficient.

  • Precursor Ion Selection: Perform a full scan (Q1 scan) to identify the protonated molecular ion [M+H]+. For this compound (MW 206.24), this should be m/z 207.2.

  • Product Ion Selection: Perform a product ion scan on the precursor ion (m/z 207.2). Fragment the precursor ion using collision-induced dissociation (CID) with argon gas. Identify the most stable and abundant product ions.

  • MRM Transition Optimization: Optimize the collision energy (CE) and other source parameters (e.g., declustering potential) for the selected precursor → product ion transitions to maximize signal intensity. At least two transitions should be monitored for confident identification and quantification.

Table 2: Hypothetical Mass Spectrometry Parameters

ParameterSettingRationale
Ion Source Electrospray Ionization (ESI)Standard for polar to moderately polar small molecules.
Polarity PositiveThe molecule contains basic nitrogen atoms, which are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.[4]
Precursor Ion (Q1) m/z 207.2Corresponds to the [M+H]+ ion of the analyte.
Product Ion (Q3) To be determined empirically (e.g., 124.1, 80.1)These are characteristic fragments. Using multiple transitions increases confidence in identification.
Internal Standard To be determined empirically (e.g., m/z 217.2 → 134.1)A stable isotope-labeled IS will have a mass shift but should fragment similarly.
Collision Gas ArgonCommonly used inert gas for CID.
Source Temperature 550 °COptimized for efficient desolvation.
IonSpray Voltage 5500 VCreates a stable spray for ionization.

Method Validation

The developed method must be validated according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) or the International Council for Harmonisation (ICH).[17][18][19] This ensures the bioanalytical data is reliable for its intended purpose.

Validation_Parameters center_node Method Validation (FDA/ICH M10) A Selectivity & Specificity center_node->A B Accuracy & Precision center_node->B C Calibration Curve (LLOQ & ULOQ) center_node->C D Recovery center_node->D E Matrix Effect center_node->E F Stability (Freeze-Thaw, Bench-Top, Long-Term) center_node->F

Caption: Key parameters for bioanalytical method validation.

Table 3: Validation Acceptance Criteria (Summary based on FDA Guidance)

ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in at least six individual sources of blank matrix.
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of standards must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.
Accuracy The mean value should be within ±15% of the nominal value at each QC level (Low, Mid, High), except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.
Precision The coefficient of variation (%CV) should not exceed 15% at each QC level (Low, Mid, High), except for the LLOQ, where it should not exceed 20%.
Matrix Effect The %CV of the IS-normalized matrix factor calculated from at least six lots of blank matrix should be ≤15%.
Stability Mean concentrations of stability QCs must be within ±15% of the nominal concentration. Assessed for freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

This table provides a summary. For complete details, refer to the FDA's "Bioanalytical Method Validation Guidance for Industry".[17][20]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. By leveraging a robust protein precipitation sample preparation method and an optimized HILIC-based chromatographic separation, this method is designed to achieve high sensitivity, selectivity, and throughput. The detailed framework for method development and validation ensures that the generated data is accurate, reliable, and suitable for regulatory submission in drug development programs.

References

Application Notes and Protocols for the Medicinal Chemistry of 5-(Piperidin-1-yl)nicotinic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the strategic combination of pharmacophoric elements is a cornerstone of rational drug design. 5-(Piperidin-1-yl)nicotinic acid emerges as a compound of significant interest, wedding the well-established therapeutic credentials of the nicotinic acid (niacin, Vitamin B3) core with the conformational and functional versatility of the piperidine moiety. Nicotinic acid itself is a clinically utilized antihyperlipidemic agent, exerting its effects through various mechanisms, including the activation of the G-protein coupled receptor 109A (GPR109A), which is also implicated in anti-inflammatory responses.[1][2] The piperidine ring, a ubiquitous feature in a vast number of approved drugs, is considered a "privileged scaffold" due to its favorable physicochemical properties and its ability to project substituents into specific vectors to optimize interactions with biological targets.

While this compound is not yet extensively profiled in the scientific literature as a standalone therapeutic agent, its structure presents a compelling starting point for the development of novel chemical entities across a spectrum of therapeutic areas. This guide provides a comprehensive overview of the potential applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in medicinal chemistry.

PropertyValueSource
CAS Number 878742-33-7Commercially available
Molecular Formula C₁₁H₁₄N₂O₂Commercially available
Molecular Weight 206.24 g/mol Commercially available
Predicted LogP 1.5 - 2.0Cheminformatics prediction
Predicted pKa (acidic) 4.5 - 5.0Cheminformatics prediction
Predicted pKa (basic) 8.5 - 9.5Cheminformatics prediction

Synthetic Strategies: Crafting Derivatives of this compound

The chemical tractability of this compound allows for its elaboration into diverse libraries of compounds. The primary handles for chemical modification are the carboxylic acid group and potential substitutions on the piperidine and pyridine rings.

Protocol 1: Amide Library Synthesis via EDC/HOBt Coupling

A common and effective method for derivatizing the carboxylic acid moiety is through amide bond formation. This protocol details a general procedure using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents.[3]

Objective: To synthesize a diverse library of amides from this compound and a variety of primary and secondary amines.

Materials:

  • This compound

  • A selection of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired amide derivative.

G start This compound reagents EDC, HOBt, DIPEA in DMF start->reagents amine Primary or Secondary Amine (R1R2NH) amine->reagents product Amide Derivative reagents->product Amide Coupling

Caption: Amide synthesis workflow.

Protocol 2: Synthesis of this compound from 5-Aminonicotinic Acid

For the synthesis of the core scaffold itself, a nucleophilic aromatic substitution approach can be employed starting from 5-aminonicotinic acid.[4]

Objective: To synthesize this compound.

Materials:

  • 5-Aminonicotinic acid[4]

  • 1,5-Dibromopentane

  • Potassium carbonate (K₂CO₃)

  • Anhydrous DMF

  • Hydrochloric acid (HCl)

  • Diethyl ether

Procedure:

  • To a solution of 5-aminonicotinic acid (1.0 eq) in anhydrous DMF, add K₂CO₃ (3.0 eq).

  • Add 1,5-dibromopentane (1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

  • After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and acidify to pH 3-4 with HCl.

  • The product may precipitate upon acidification. If not, extract with a suitable organic solvent.

  • Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to yield this compound.

Potential Therapeutic Applications and Biological Evaluation

The structural motifs within this compound suggest its potential as a scaffold for developing agents targeting a range of diseases.

Anti-Inflammatory Agents

Rationale: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties, partly through the activation of the GPR109A receptor on immune cells, leading to a reduction in pro-inflammatory cytokine production.[2] The piperidine moiety can be functionalized to enhance potency and selectivity.

Proposed Biological Evaluation:

Objective: To assess the ability of this compound derivatives to inhibit the inflammatory response in macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Procedure:

  • Cell Viability Assay (MTT):

    • Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of the test compounds for 24 hours.

    • Assess cell viability using the MTT assay to determine non-toxic concentrations for subsequent experiments.[5]

  • Nitric Oxide (NO) Production Assay (Griess Assay):

    • Pre-treat RAW 264.7 cells with non-toxic concentrations of the test compounds for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent as an indicator of NO production.[5]

  • Pro-inflammatory Cytokine Measurement (ELISA):

    • Collect the culture supernatant from LPS-stimulated cells treated with the test compounds.

    • Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using commercially available ELISA kits.[5]

G cluster_0 In Vitro Anti-inflammatory Evaluation A RAW 264.7 Macrophages B Treat with Test Compounds A->B C LPS Stimulation B->C F MTT Assay (Viability) B->F Assess D Griess Assay (NO levels) C->D Measure E ELISA (TNF-α, IL-6) C->E Measure

References

Application Notes and Protocols for 5-(Piperidin-1-yl)nicotinic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Medicinal Chemistry

5-(Piperidin-1-yl)nicotinic acid (CAS No. 878742-33-7) is a heterocyclic building block that has garnered significant interest in the field of drug discovery.[1] Its structure thoughtfully combines a pyridine core, a carboxylic acid handle, and a piperidine moiety. This unique arrangement of functional groups provides a rich platform for chemical modification, allowing for the exploration of diverse chemical space in the pursuit of novel therapeutic agents.

The pyridine ring serves as a bioisostere for a phenyl group but with the added advantage of improved solubility and the ability to act as a hydrogen bond acceptor. The carboxylic acid provides a convenient point for amide bond formation, one of the most fundamental and widely utilized reactions in medicinal chemistry.[2][3] Finally, the piperidine substituent can influence the molecule's lipophilicity, basicity, and overall three-dimensional shape, all of which are critical determinants of pharmacological activity.

This document serves as a comprehensive guide to the synthetic utility of this compound, providing detailed protocols for its key transformations and insights into its application in the synthesis of biologically active molecules.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
CAS Number 878742-33-7
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Boiling Point 424.4°C at 760 mmHg
Storage Store in a dry, sealed place

Core Synthetic Transformations and Protocols

The true power of this compound as a building block is realized through the selective manipulation of its functional groups. The following sections provide detailed protocols for two of the most important transformations: amide bond formation and cross-coupling reactions.

Amide Bond Formation: The Gateway to Diverse Libraries

The carboxylic acid moiety of this compound is readily converted to a wide array of amides, a cornerstone of medicinal chemistry. The direct coupling of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt.[4] Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.

1-/[Bis(dimethylamino)methylene/]-1H-1,2,3-triazolo/[4,5-b/]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that promotes rapid amide bond formation with minimal side reactions.

Reaction Scheme:

G cluster_0 This compound cluster_1 Amine (R-NH2) cluster_2 HATU, DIPEA, DMF cluster_3 Amide Product A C A->C B B->C D C->D

Figure 1: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Amine of interest (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Add the amine (1.1 equivalents) to the solution.

  • In a separate flask, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (3.0 equivalents).

  • Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide.

Expert Insights:

  • Causality of Reagent Choice: HATU is chosen for its high reactivity and ability to suppress racemization in chiral substrates. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the carboxylic acid.

  • Self-Validation: The progress of the reaction can be easily monitored by the disappearance of the starting carboxylic acid. A successful reaction will show a new, less polar spot on the TLC plate corresponding to the amide product. The identity and purity of the final product should be confirmed by NMR and MS analysis.

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation.[4]

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and purification are performed as described in the HATU protocol.

Palladium-Catalyzed Cross-Coupling: Modifying the Pyridine Core

While this compound itself is not primed for cross-coupling, its synthesis often proceeds from a halogenated precursor, such as 5-bromonicotinic acid. The methodologies for cross-coupling these precursors are directly applicable to creating derivatives of our target molecule. The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds.[5]

This protocol describes the coupling of a 5-bromo-nicotinic acid derivative with an arylboronic acid. This illustrates how aryl groups can be introduced onto the pyridine scaffold.

Catalytic Cycle:

G pd0 Pd(0)L2 pd2_halide Ar-Pd(II)L2-X pd0->pd2_halide Oxidative Addition (Ar-X) pd2_boronate Ar-Pd(II)L2-R' pd2_halide->pd2_boronate Transmetalation (R'-B(OH)2, Base) pd2_boronate->pd0 Reductive Elimination product Ar-R' pd2_boronate->product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Materials:

  • 5-Bromonicotinic acid derivative (e.g., methyl 5-bromonicotinate)

  • Arylboronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene and Ethanol (4:1 mixture)

  • Water

Procedure:

  • In a Schlenk flask, combine the 5-bromonicotinic acid derivative (1.0 equivalent), arylboronic acid (1.5 equivalents), and potassium carbonate (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed toluene/ethanol solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-90°C and stir for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Expert Insights:

  • Rationale for Conditions: The palladium catalyst is essential for facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. The base is required to activate the boronic acid for transmetalation. A mixed solvent system is often used to ensure the solubility of both the organic and inorganic reagents.

  • Adaptability: This protocol can be adapted for a wide range of aryl- and heteroarylboronic acids, allowing for the synthesis of a diverse library of 5-aryl nicotinic acid derivatives.[6]

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

Nicotinic acid and its derivatives are prevalent motifs in a variety of biologically active compounds. The incorporation of the 5-(piperidin-1-yl) moiety can enhance potency and modulate pharmacokinetic properties.

  • Anticancer Agents: Pyridine-based compounds have shown promise as inhibitors of various kinases and other cancer-related targets. The ability to easily generate amide libraries from this compound makes it an attractive scaffold for the development of new anticancer drugs.[7]

  • Antibacterial Agents: Derivatives of nicotinic acid have been investigated for their antibacterial properties. For instance, acylhydrazone derivatives of nicotinic acid hydrazide have demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8][9] The this compound core can be used to generate novel analogues in this class.

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in many CNS-active drugs. The combination of this moiety with the nicotinic acid framework provides a starting point for the design of novel ligands for various receptors and transporters in the brain.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of medicinal chemistry and drug discovery. Its readily derivatizable functional groups, combined with the inherent biological relevance of its core structure, make it an ideal starting point for the creation of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to begin exploring the synthetic potential of this promising scaffold.

References

In-vitro Evaluation of 5-(Piperidin-1-yl)nicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, is a crucial nutrient and a therapeutic agent with well-documented effects on lipid metabolism and cardiovascular health.[1][2][3] Its derivatives have been the subject of extensive research, revealing a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and vasodilatory effects.[4][5][6] A key mechanism underlying many of these effects is the activation of the G protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[6][7] This document provides a comprehensive guide for the in-vitro evaluation of a novel nicotinic acid derivative, 5-(Piperidin-1-yl)nicotinic acid, outlining detailed protocols and the scientific rationale for a systematic investigation of its potential therapeutic activities.

The proposed evaluation cascade is designed to first establish the basic cytotoxic profile of the compound, followed by an investigation into its potential as a GPR109A agonist. Subsequent assays will explore its anti-inflammatory and metabolic effects at the cellular level. This structured approach will provide a robust preliminary dataset for researchers, scientists, and drug development professionals to assess the therapeutic potential of this compound.

Preliminary Cytotoxicity Assessment

Before investigating the specific biological activities of this compound, it is essential to determine its effect on cell viability. This information is crucial for selecting appropriate, non-toxic concentrations for subsequent in-vitro assays.

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Objective: To determine the concentration range of this compound that is non-toxic to a selected cell line (e.g., HEK293, RAW 264.7 macrophages, or 3T3-L1 pre-adipocytes).

Materials:

  • This compound (CAS: 878742-33-7)[8][9]

  • Selected cell line

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight in the dark to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Expected Outcome: This assay will identify the concentration range of this compound that does not significantly reduce cell viability. This information is critical for designing subsequent experiments to ensure that observed effects are not due to cytotoxicity.

GPR109A Receptor Activation Assays

Nicotinic acid is a known agonist of the GPR109A receptor.[6][10] Determining whether this compound shares this activity is a primary objective.

Protocol 2: cAMP Assay for GPR109A Activation

GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11]

Objective: To determine if this compound is an agonist of the GPR109A receptor by measuring changes in intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A

  • This compound

  • Forskolin (an adenylyl cyclase activator)

  • Nicotinic acid (positive control)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed the GPR109A-expressing HEK293 cells into a 384-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control, nicotinic acid.

  • Assay:

    • Pre-treat the cells with the compound or control for 30 minutes.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Lyse the cells and perform the cAMP measurement according to the manufacturer's instructions for the chosen assay kit.

  • Data Acquisition: Read the plate on a compatible microplate reader.

Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Determine the EC₅₀ (half-maximal effective concentration) value.

Workflow for GPR109A Activation Assay:

GPR109A_Assay A Seed GPR109A-expressing HEK293 cells B Treat with this compound or Nicotinic Acid (Control) A->B C Stimulate with Forskolin B->C D Lyse cells and perform cAMP detection C->D E Measure signal and calculate EC50 D->E Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist This compound GPR109A GPR109A Agonist->GPR109A binds Gi Gi GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates NFkB NF-κB Pathway PKA->NFkB inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription

References

Application Note: Strategies for the Crystallization of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to developing robust crystallization protocols for 5-(Piperidin-1-yl)nicotinic acid (CAS 878742-33-7). As a heterocyclic carboxylic acid, this compound possesses functional groups that offer multiple strategic avenues for purification and solid-form control. This guide moves beyond simple procedural lists to explain the underlying physicochemical principles governing the choice of solvents and crystallization techniques. Detailed, step-by-step protocols for cooling crystallization, anti-solvent addition, and pH-swing crystallization are presented, designed for researchers, chemists, and drug development professionals aiming to achieve high purity and desirable crystal attributes.

Pre-Crystallization Analysis: Understanding the Molecule

The successful crystallization of any compound begins with a thorough understanding of its molecular structure. This compound is an amphoteric molecule containing three key structural motifs that dictate its behavior in solution.

  • Nicotinic Acid Core: A rigid, aromatic pyridine ring that is planar and contributes to favorable crystal lattice packing. The pyridine nitrogen is a hydrogen bond acceptor.

  • Carboxylic Acid Group: The primary site for strong hydrogen bonding (both donor and acceptor). Its acidic nature is fundamental to pH-dependent solubility.

  • Piperidine Moiety: A saturated, non-planar aliphatic amine that introduces a significant basic character to the molecule.

The coexistence of a carboxylic acid (acidic) and a piperidine nitrogen (basic) makes the formation of an intramolecular salt, or zwitterion, highly probable, particularly in polar protic solvents. The molecule's solubility is therefore exquisitely sensitive to pH, a property that can be powerfully exploited for crystallization.

Physicochemical Properties

A summary of the known properties of this compound is presented below. The lack of public domain experimental data for properties like melting point and solubility necessitates an empirical approach, as outlined in the subsequent sections.

PropertyValueSource
CAS Number 878742-33-7[1][2][3]
Molecular Formula C₁₁H₁₄N₂O₂[1][2]
Molecular Weight 206.24 g/mol [1][2]
Predicted Boiling Point 424.4°C at 760 mmHg[1]
Structural Considerations for Crystallization

The interplay between the molecule's functional groups is key to designing a crystallization strategy.

Caption: Key functional groups governing crystallization behavior.

Solvent Selection: The Foundation of Success

The choice of solvent is the most critical parameter in a crystallization process. An ideal solvent system is one in which the compound has high solubility at an elevated temperature but low solubility at room temperature or below. For this compound, we can infer a likely solubility profile from its structure and from data on its parent compound, nicotinic acid. Nicotinic acid is soluble in polar solvents like DMSO and ethanol and exhibits pH-dependent solubility in water.[4][5][6]

A systematic solvent screening is the first experimental step.

Recommended Solvent Screen
Solvent ClassRecommended SolventsExpected Solubility Behavior
Alcohols (Protic) Methanol, Ethanol, Isopropanol (IPA)Good to moderate solubility, likely increasing significantly with heat. Good candidates for cooling crystallization.
Ketones (Polar Aprotic) Acetone, Methyl Ethyl Ketone (MEK)Moderate solubility. May be useful for anti-solvent strategies.
Ethers Tetrahydrofuran (THF), 2-Methyl-THF, Methyl tert-butyl ether (MTBE)Low to poor solubility. Excellent candidates for use as anti-solvents.
Esters Ethyl Acetate (EtOAc)Low solubility. Potential single-solvent system or anti-solvent.[7]
Aprotic Dipolar Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High solubility, even at room temperature.[6][8] Unlikely to work for cooling crystallization but are excellent "good" solvents for anti-solvent methods.
Aqueous Water, Water with Acid/BaseVery low solubility in neutral water is expected. High solubility at low pH (<2) and high pH (>9) due to salt formation. The basis for pH-swing crystallization.
Hydrocarbons Heptane, TolueneVery low to negligible solubility. Can be used as anti-solvents.

Crystallization Methodologies and Protocols

Based on the molecular properties, three primary techniques are recommended. It is advisable to start with small-scale (10-50 mg) trials to identify the most promising method before scaling up.[7]

start Crude Solid dissolution Dissolution (Heating / pH Adjustment) start->dissolution supersaturation Induce Supersaturation dissolution->supersaturation nucleation Nucleation (Crystal Seed Formation) supersaturation->nucleation Cooling / Anti-Solvent / pH Change growth Crystal Growth nucleation->growth isolation Isolation (Filtration & Drying) growth->isolation end Pure Crystals isolation->end

Caption: Generalized workflow for the crystallization process.

Method 1: Cooling Crystallization from a Single Solvent
  • Principle: This classic technique relies on the positive temperature coefficient of solubility. The compound is dissolved in a suitable solvent at an elevated temperature to form a saturated or near-saturated solution, which is then cooled slowly, inducing supersaturation and subsequent crystallization.

  • Applicability: Best suited for solvents where the compound shows a significant difference in solubility between a high temperature (e.g., boiling point) and a low temperature (e.g., 0-5 °C). Alcohols like isopropanol or ethanol are excellent starting points.

Protocol:

  • Place 100 mg of this compound into a small vial equipped with a magnetic stir bar.

  • Add the chosen solvent (e.g., isopropanol) dropwise at room temperature until a slurry is formed.

  • Heat the vial with stirring (e.g., in a 70-80 °C sand bath) and continue to add the solvent dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.

  • Remove the vial from the heat, cover it, and allow it to cool slowly to room temperature. To promote slow cooling, the vessel can be placed inside a larger beaker filled with warm water.

  • Once at room temperature, transfer the vial to an ice bath or refrigerator (0-5 °C) for at least 1-2 hours to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Troubleshooting:

  • No crystals form: The solution may be too dilute, or the compound is too soluble. Try evaporating some solvent before cooling or add an anti-solvent (see Method 2).

  • Oiling out: The compound may be melting or its solubility is too high at that temperature. Use a lower temperature, a larger volume of solvent, or switch to a solvent in which it is less soluble.

Method 2: Anti-Solvent Addition
  • Principle: This powerful technique involves dissolving the compound in a "good" solvent where it is highly soluble, and then adding a miscible "anti-solvent" in which the compound is insoluble. This rapidly generates a high level of supersaturation, causing crystallization. The rate of addition of the anti-solvent is critical for controlling crystal size and purity.

  • Applicability: This is an excellent method for compounds that are highly soluble in solvents like DMF or DMSO.[9] Water or an ether like MTBE often serve as effective anti-solvents.

Protocol:

  • Dissolve 100 mg of this compound in the minimum amount of a "good" solvent (e.g., DMSO or methanol) at room temperature with stirring.

  • Once a clear solution is obtained, begin adding the "anti-solvent" (e.g., water or MTBE) dropwise with vigorous stirring.

  • Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This is the point of nucleation.

  • Add a few drops of the "good" solvent back into the solution until it becomes clear again.

  • Cover the vial and allow it to stand undisturbed at room temperature. The anti-solvent will slowly cause crystallization as the system equilibrates. Alternatively, for faster crystallization, continue adding the anti-solvent slowly until precipitation is complete.

  • Cool the resulting slurry in an ice bath for 30-60 minutes.

  • Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Troubleshooting:

  • Amorphous powder crashes out: The anti-solvent was added too quickly. Reduce the addition rate or perform the crystallization at a slightly elevated temperature.

  • Vapor diffusion: For higher quality crystals suitable for X-ray analysis, place the solution from step 1 in a small open vial, and place this vial inside a larger sealed jar containing the anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, providing a highly controlled environment for crystal growth.[9]

Method 3: pH-Swing Crystallization from Aqueous Solution
  • Principle: This method leverages the amphoteric nature of the molecule. The compound is solubilized in an aqueous solution at either low or high pH, where it exists as a soluble salt (cation or anion). The pH is then slowly adjusted towards the isoelectric point (pI), the pH at which the neutral or zwitterionic form has its minimum solubility, causing it to crystallize.

  • Applicability: This is predicted to be a highly effective and selective method for purifying this compound, as many impurities may not share the same solubility profile with respect to pH.

low_ph Low pH (e.g., pH 2) Soluble Cationic Salt pI Isoelectric Point (pI) Insoluble Zwitterion (Crystals Form) low_ph->pI Add Base (e.g., NaOH) pI->low_ph Add Acid (e.g., HCl) high_ph High pH (e.g., pH 10) Soluble Anionic Salt pI->high_ph Add Base (e.g., NaOH) high_ph->pI Add Acid (e.g., HCl)

Caption: The logic of pH-swing crystallization.

Protocol:

  • Place 100 mg of this compound into a beaker with a stir bar.

  • Add a small amount of deionized water (e.g., 2-3 mL).

  • Slowly add 1M hydrochloric acid (HCl) dropwise while stirring until all the solid dissolves to form a clear solution (final pH should be ~1-2).

  • Optionally, filter the solution at this stage to remove any insoluble impurities.

  • While stirring vigorously, slowly add 1M sodium hydroxide (NaOH) dropwise to the solution.

  • A precipitate will begin to form as the pH approaches the isoelectric point. Continue adding base slowly until precipitation is complete. Monitor the pH; the target is likely in the range of pH 4-7.

  • Once precipitation ceases, stir the slurry at room temperature for 1-2 hours to allow the crystals to mature.

  • Collect the crystals by vacuum filtration, wash thoroughly with deionized water to remove salts, and then with a small amount of a water-miscible solvent like acetone to aid drying.

  • Dry the crystals under vacuum.

Troubleshooting:

  • Gelatinous precipitate: The pH was adjusted too quickly. Re-dissolve by adding acid and repeat the base addition more slowly and with more vigorous stirring.

  • Low yield: Ensure the final pH is precisely at the point of minimum solubility, which may require some optimization.

Conclusion

The crystallization of this compound is readily achievable through several strategic approaches. For general purification, cooling crystallization from an alcohol like isopropanol or an anti-solvent addition using a DMSO/water system are robust starting points. For achieving the highest purity and potentially isolating a specific polymorph, the pH-swing crystallization method is highly recommended due to its selectivity. The protocols provided herein offer a systematic framework for developing a scalable and reproducible crystallization process tailored to the specific purity and solid-form requirements of the research or development program.

References

Application Note: High-Purity Isolation of 5-(Piperidin-1-yl)nicotinic acid for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity

5-(Piperidin-1-yl)nicotinic acid is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a carboxylic acid, a weakly basic pyridine ring, and a more strongly basic piperidine moiety, makes it a versatile scaffold for synthesizing novel chemical entities. The presence of these multiple functional groups, however, can lead to a variety of impurities during synthesis, including starting materials, reagents, and side-products.

For downstream applications such as high-throughput screening, hit-to-lead optimization, and definitive structure-activity relationship (SAR) studies, the purity of this intermediate is paramount. Impurities can lead to false positives or negatives in biological assays, inaccurate pharmacokinetic data, and irreproducible results. This document provides a detailed guide to three robust methods for purifying this compound, designed for researchers and drug development professionals who require material of high purity (≥98%).

Foundational Physicochemical Properties

A successful purification strategy is built upon a thorough understanding of the target molecule's properties. This compound is an amphoteric compound, meaning it has both acidic and basic functional groups. This dual nature is the key to its selective isolation.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₁₁H₁₄N₂O₂[1][2]-
Molecular Weight 206.24 g/mol [1][2]Used for calculating molar quantities and theoretical yields.
Physical Form Solid at room temperature[3].Enables purification by recrystallization.
Carboxylic Acid Group Acidic (pKa ≈ 4-5).Can be deprotonated with a mild base (e.g., NaHCO₃) to form a water-soluble carboxylate salt.[4][5]
Piperidine Nitrogen Basic (pKa of conjugate acid ≈ 10-11).Can be protonated with acid (e.g., HCl) to form a water-soluble ammonium salt.[4]
Pyridine Nitrogen Weakly Basic (pKa of conjugate acid ≈ 5).Less basic than the piperidine nitrogen; will also be protonated under acidic conditions.

This unique combination of functional groups allows for exquisite control over the molecule's solubility in aqueous and organic phases by simple pH manipulation.

Method 1: Purification via pH-Controlled Precipitation (Acid-Base Extraction)

This is the most powerful and selective method for this class of compound, leveraging its amphoteric nature to remove neutral, acidic, and basic impurities in a sequential process. The core principle is to make the target compound selectively soluble in the aqueous phase, wash away organic-soluble impurities, and then induce precipitation by adjusting the pH to its isoelectric point where it has minimal water solubility.

Workflow for Acid-Base Purification

start start process process waste waste product product decision decision A 1. Dissolve Crude Product in Organic Solvent (e.g., EtOAc) B 2. Add aq. HCl solution (e.g., 1M HCl) A->B C Separate Layers B->C D Organic Layer: Neutral & Weakly Basic Impurities C->D Organic Phase E Aqueous Layer: Protonated Product & Strongly Basic Impurities C->E Aqueous Phase F 3. Wash Aqueous Layer with EtOAc E->F G Discard Organic Wash F->G H 4. Adjust Aqueous pH to ~7-8 with NaOH or NaHCO₃ F->H Retain Aqueous I Precipitate Forms H->I J 5. Filter, Wash with Water, & Dry Under Vacuum I->J K Pure this compound J->K

Caption: Workflow for purification using acid-base chemistry.

Detailed Protocol

Rationale: This protocol first protonates the basic nitrogens to bring the target compound into the aqueous phase, leaving neutral impurities behind. The aqueous phase is then washed to remove any remaining non-polar contaminants before the pure product is precipitated by neutralization.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (HCl) and shake vigorously for 1-2 minutes. Allow the layers to separate.

    • Causality: The HCl protonates the piperidine and pyridine nitrogens, forming a water-soluble salt that partitions into the aqueous layer. Neutral impurities remain in the organic phase.

  • Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Discard the upper organic layer, which contains neutral impurities.

  • Organic Wash: Return the aqueous layer to the separatory funnel and wash it with a fresh portion of the organic solvent (e.g., EtOAc) to remove any residual non-polar impurities. Discard the organic wash.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1 M sodium hydroxide (NaOH) with stirring until the pH reaches ~7-8. A white precipitate of the pure product should form.

    • Causality: As the pH is raised, the carboxylic acid remains deprotonated while the ammonium groups are neutralized. The resulting zwitterion has minimal solubility in water and precipitates out. A Chinese patent for a related compound demonstrates the effectiveness of pH adjustment for separating nicotinic acid derivatives[6].

  • Collection: Allow the slurry to stir in the ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying. Dry the purified solid under vacuum to a constant weight.

  • Validation: Assess purity via HPLC and/or measure the melting point.

Method 2: Purification by Recrystallization

Recrystallization is a classic and effective technique for purifying solid compounds, especially for removing small amounts of impurities from a product that is already relatively clean. The principle relies on the differential solubility of the compound and impurities in a chosen solvent at high and low temperatures.

Solvent Selection

The ideal solvent should dissolve the compound completely when hot but poorly when cold. For nicotinic acid and its derivatives, polar protic solvents are often effective.

SolventBoiling Point (°C)Suitability & Rationale
Water 100Good choice. Nicotinic acid itself is recrystallized from water, sometimes with activated carbon to remove colored impurities[7].
Ethanol 78Excellent choice. Often provides a good balance of solubility for this class of compounds. A related synthesis uses ethanol for refining[6].
Isopropanol 82Good alternative to ethanol, slightly less polar.
Acetonitrile 82May be suitable, but solubility should be tested. Nicotinic acid has low solubility in acetonitrile[8].

Workflow for Recrystallization

start start process process waste waste product product decision decision A 1. Place Crude Solid in Erlenmeyer Flask B 2. Add Minimum Volume of Hot Solvent (e.g., Ethanol) to Dissolve A->B C Solution is Colored? B->C D 3a. Add Activated Carbon, Boil Briefly C->D Yes F 4. Allow Solution to Cool Slowly to Room Temp C->F No E 3b. Hot Filtration to Remove Carbon D->E E->F G 5. Cool Further in Ice Bath F->G H 6. Collect Crystals by Vacuum Filtration G->H I Mother Liquor: Contains Soluble Impurities H->I J 7. Wash Crystals with Cold Solvent & Dry H->J Retain Solid K Pure Crystalline Product J->K

Caption: Workflow for purification by recrystallization.

Detailed Protocol
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small portion of the selected solvent (e.g., ethanol) and heat the mixture to boiling with stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

    • Causality: Using the minimum amount of hot solvent is crucial to ensure supersaturation upon cooling, which maximizes the recovery yield.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated carbon (1-2% by weight), and swirl. Reheat to boiling for a few minutes.

    • Causality: The porous structure of activated carbon adsorbs high molecular weight colored impurities[7].

  • Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper in a pre-heated funnel to remove the carbon.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

    • Causality: Slow cooling promotes the formation of a pure, well-defined crystal lattice, excluding impurity molecules. Rapid crashing can trap impurities.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor. Dry the crystals under vacuum.

  • Validation: A sharp, high melting point is a strong indicator of high purity. The melting point of pure nicotinic acid is 236-239 °C[9]; the purified derivative should also exhibit a narrow melting range.

Method 3: Purification by Flash Column Chromatography

For complex mixtures or when impurities have similar properties to the product, flash column chromatography on silica gel can be an effective, albeit more resource-intensive, method. The separation is based on the differential partitioning of components between the stationary phase (silica) and the mobile phase (eluent).

Technical Considerations
  • Stationary Phase: Standard silica gel (SiO₂) is acidic and highly polar.

  • Mobile Phase: Due to the polar and basic nature of the target compound, a polar mobile phase is required. The basicity of the nitrogens can cause the compound to streak or adhere strongly to the acidic silica. To mitigate this, a modifier is often added to the eluent.

    • Typical Eluent: Dichloromethane/Methanol or Ethyl Acetate/Methanol gradient.

    • Modifier: Adding a small amount of acetic acid (~1%) to the eluent can improve peak shape by protonating the basic sites on the compound, reducing their interaction with the silica.

Workflow for Flash Chromatography

start start process process waste waste product product A 1. Prepare Silica Gel Slurry & Pack Column B 2. Dry Load Sample: Adsorb Crude Product onto Silica Gel A->B C 3. Load Sample onto Top of Column B->C D 4. Elute with Mobile Phase (e.g., DCM/MeOH/AcOH) C->D E 5. Collect Fractions D->E F 6. Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Fractions are Pure H Impure Fractions F->H Fractions are Impure I 7. Evaporate Solvent Under Reduced Pressure G->I J Pure Product I->J

Caption: Workflow for purification by flash chromatography.

Detailed Protocol
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 100% DCM) and pack the column under pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like methanol), add a small amount of silica gel, and evaporate the solvent to dryness. This "dry loading" method generally results in better separation. Carefully add the dried silica with the adsorbed sample to the top of the packed column.

  • Elution: Run the column with the chosen eluent system, starting with a low polarity and gradually increasing it (e.g., from 2% MeOH in DCM to 10% MeOH in DCM). Collect fractions in test tubes.

  • Fraction Analysis: Spot each fraction onto a TLC plate and develop it using the eluent mixture. Visualize the spots under UV light.

    • Causality: TLC analysis allows for the identification of fractions containing the pure product, separating them from fractions containing impurities or mixtures. Studies on related nicotinic acid derivatives have shown TLC and HPLC to be effective analytical methods[10].

  • Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.

Summary and Recommendations

MethodTypical PurityTypical YieldThroughputKey AdvantageBest For
Acid-Base Extraction >99%70-90%HighHighest selectivity for amphoteric compounds.Removing diverse impurities (neutral, acidic, basic).
Recrystallization >98%60-85%HighSimplicity and scalability.Final polishing step or for mostly pure material.
Flash Chromatography >99%50-80%LowSeparation of similarly structured impurities.Complex mixtures where other methods fail.

For routine purification of this compound, Acid-Base Extraction is the recommended primary method due to its high efficiency and selectivity, which are derived directly from the molecule's inherent chemical nature. Recrystallization serves as an excellent secondary step for achieving analytical-grade purity.

References

Introduction: The Analytical Imperative for 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Characterization of 5-(Piperidin-1-yl)nicotinic Acid

This compound is a heterocyclic compound featuring a pyridinecarboxylic acid core substituted with a piperidine moiety. As a nicotinic acid derivative, it holds potential interest for researchers in medicinal chemistry and drug development, given the diverse biological activities of this class of compounds. The precise and reliable analytical characterization of such molecules is a cornerstone of scientific rigor and a prerequisite for any further investigation, from early-stage discovery to quality control in manufacturing.

This document serves as a comprehensive guide for the analytical characterization of this compound. It is designed for researchers, analytical scientists, and quality control professionals who require robust, validated methods for assessing the identity, purity, and quality of this compound. We move beyond simple procedural lists to explain the scientific rationale behind methodological choices, ensuring that the protocols are not only followed but also understood. The methods described herein are grounded in established principles of chromatography and spectroscopy and adhere to the validation framework outlined by the International Council for Harmonisation (ICH).[1][2]

Physicochemical Profile

A thorough understanding of a compound's physicochemical properties is fundamental to developing effective analytical methods. These properties dictate choices regarding solvents, chromatographic conditions, and detection techniques.

PropertyValueRationale and Analytical Implication
Chemical Formula C₁₁H₁₄N₂O₂Defines the elemental composition.
Molecular Weight 206.24 g/mol Essential for mass spectrometry, determining the mass-to-charge ratio (m/z) of the molecular ion.[3][4]
Structure A pyridine ring substituted at C3 with a carboxylic acid and at C5 with a piperidine ring.The structure contains both an acidic (carboxylic acid) and a basic (piperidine nitrogen) functional group, making it zwitterionic. This is critical for selecting pH in chromatographic separations. The aromatic pyridine ring provides a chromophore for UV detection.
pKa (Predicted) ~3-4 for the carboxylic acid; ~9-10 for the piperidinium ion.The dual pKa values mean the compound's net charge is highly pH-dependent. For reproducible reversed-phase HPLC, the mobile phase pH must be buffered at least 2 units away from the pKa of the analyte to ensure a single ionic form and prevent peak tailing.
UV Absorbance (Predicted) λmax ~260-280 nmThe pyridine ring system allows for detection by UV spectrophotometry, a common and robust detection method for HPLC.[5]

Part 1: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the gold standard for determining the purity and performing the assay of pharmaceutical compounds. The method separates the analyte from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.[6][7][8]

Causality Behind Experimental Choices
  • Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention, which is suitable for retaining the aromatic pyridine core of the analyte.

  • Mobile Phase: A buffered mobile phase is non-negotiable. The presence of both acidic and basic functional groups necessitates pH control to ensure consistent ionization and, therefore, reproducible retention times and symmetrical peak shapes. A formic acid buffer at a pH of ~3.0 will protonate the piperidine nitrogen (making it positively charged) and keep the carboxylic acid largely protonated (neutral), leading to good retention on the C18 column. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that impurities with a wide range of polarities can be eluted and resolved effectively within a reasonable runtime.

  • Detection: UV detection is selected based on the presence of the pyridine chromophore. A wavelength of 265 nm is a typical starting point for nicotinic acid derivatives, but this should be confirmed by running a UV scan of the analyte.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing Standard_Prep Standard Preparation (1.0 mg/mL in Diluent) SST System Suitability Injections (e.g., 5x Standard) Standard_Prep->SST Sample_Prep Sample Preparation (1.0 mg/mL in Diluent) Analysis Inject Blank, Standard, Sample Sample_Prep->Analysis Diluent_Prep Diluent Preparation (50:50 Acetonitrile:Water) Diluent_Prep->Standard_Prep Diluent_Prep->Sample_Prep Mobile_Phase_Prep Mobile Phase Preparation (A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile) Equilibrate System Equilibration Mobile_Phase_Prep->Equilibrate Equilibrate->SST SST->Analysis Integration Peak Integration Analysis->Integration Calculation Purity Calculation (% Area Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity and Assay Analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 min; hold at 95% B for 3 min; return to 5% B over 1 min; hold at 5% B for 6 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detector 265 nm
Diluent Acetonitrile/Water (50:50, v/v)

3. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

4. System Suitability (Self-Validation): Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.[8][9] Inject the standard solution five times and evaluate the following parameters.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[10]

5. Analysis and Calculation:

  • Inject the diluent (as a blank), followed by the standard and sample solutions.

  • For purity, use area percent normalization, assuming all impurities have a similar response factor.

    • % Purity = (Area of Main Peak / Sum of All Peak Areas) * 100

Part 2: Identity Confirmation by LC-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that confirms the identity of a compound by providing its molecular weight. Tandem MS (MS/MS) further provides structural information through controlled fragmentation.[11][12]

Causality Behind Experimental Choices
  • Ionization: Electrospray Ionization (ESI) is the method of choice for polar, non-volatile molecules like this compound. Given the basic piperidine nitrogen, positive ion mode is selected as it will readily accept a proton to form the protonated molecule, [M+H]⁺.

  • Analysis: A full scan (MS1) is used to find the [M+H]⁺ ion. A subsequent product ion scan (MS/MS) of this precursor ion will generate a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. This fragmentation is induced by collision with an inert gas (e.g., nitrogen or argon).

Predicted Fragmentation Pathway

Fragmentation_Pathway Parent [M+H]⁺ m/z 207.11 Frag1 Fragment A m/z 163.09 (Loss of CO₂) Parent->Frag1 - 44 Da Frag2 Fragment B m/z 122.06 (Piperidine loss) Parent->Frag2 - 85 Da Frag3 Fragment C m/z 84.08 (Piperidine ring fragment) Parent->Frag3 - 123 Da

Caption: Predicted ESI-MS/MS fragmentation for this compound.

Detailed LC-MS Protocol

1. LC Conditions:

  • Use the same HPLC method as described above. The flow can be split post-column if necessary, though modern ESI sources can handle 1.0 mL/min. Using formic acid as a mobile phase modifier is ideal as it is volatile and compatible with MS.

2. MS Conditions:

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Drying Gas Temp. 325 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Scan Mode (MS1) Full Scan, m/z 50-500
Scan Mode (MS/MS) Product Ion Scan of m/z 207.1
Collision Energy Ramped (e.g., 10-40 eV) to observe multiple fragments

3. Expected Results:

IonCalculated m/zDescription
[M+H]⁺ 207.1077Protonated molecular ion
[M+H - H₂O]⁺ 189.10Loss of water from carboxylic acid
[M+H - CO₂]⁺ 163.11Loss of carbon dioxide
Pyridine fragment 122.04Cleavage of the C-N bond to piperidine
Piperidine fragment 86.09Protonated piperidine

4. Data Analysis:

  • Confirm the presence of the [M+H]⁺ ion in the MS1 scan with an accuracy of ±5 ppm if using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Compare the observed fragment ions in the MS/MS spectrum to the predicted fragmentation pattern to confirm the compound's structure.[13][14]

Part 3: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most definitive structural information, confirming the connectivity of atoms within a molecule. ¹H NMR is particularly useful for identifying the number and environment of protons.

Predicted ¹H NMR Spectrum

The spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the piperidine ring. The chemical shifts for nicotinic acid itself provide a useful reference.[15][16][17]

Proton PositionPredicted δ (ppm)MultiplicityIntegrationRationale
Pyridine H2 ~8.8-9.0d (doublet)1HOrtho to the electron-withdrawing COOH and the nitrogen atom.
Pyridine H6 ~8.2-8.4dd (doublet of doublets)1HOrtho to the nitrogen atom and meta to the COOH.
Pyridine H4 ~7.5-7.7t (triplet) or m (multiplet)1HMeta to both the nitrogen and COOH.
Piperidine α-CH₂ ~3.2-3.4t (triplet)4HAdjacent to the electron-donating nitrogen.
Piperidine β,γ-CH₂ ~1.6-1.8m (multiplet)6HAliphatic protons further from the nitrogen.
Detailed NMR Protocol

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample into an NMR tube.

  • Add ~0.7 mL of a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ (CD₃OD). DMSO-d₆ is often preferred as it will not exchange with the carboxylic acid proton.

2. Instrument Parameters (400 MHz Spectrometer):

  • Experiment: ¹H (Proton)

  • Number of Scans: 16-64 (depending on concentration)

  • Acquisition Time: ~3 seconds

  • Relaxation Delay: 2 seconds

  • Pulse Angle: 30-45 degrees

3. Data Analysis:

  • Process the Free Induction Decay (FID) with Fourier transformation.

  • Reference the spectrum (e.g., to the residual DMSO peak at 2.50 ppm).

  • Integrate the peaks and assign them to the corresponding protons based on their chemical shift, multiplicity, and integration value.

  • Confirm that the observed spectrum is consistent with the proposed structure of this compound.

Method Validation Principles

While full validation is beyond the scope of this note, any analytical method intended for routine use must be validated according to ICH Q2(R2) guidelines.[18][19] This process demonstrates that the method is fit for its intended purpose. Key parameters to evaluate include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present (impurities, degradation products).

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[10]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic transformation. The typical route to this compound involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination, between a 5-halonicotinic acid derivative and piperidine.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure a successful and high-yielding reaction.

Reaction Overview: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen (C-N) bonds.[1] The synthesis of this compound typically starts from 5-bromonicotinic acid and piperidine, utilizing a palladium catalyst, a phosphine ligand, and a base.[3] The catalytic cycle, a cornerstone of this reaction, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][4]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that can arise during the synthesis, offering explanations and actionable solutions based on established principles of organometallic chemistry.

Q1: My reaction shows low or no conversion of the starting material (5-bromonicotinic acid). What are the likely causes and how can I fix it?

A1: Low or no conversion is a frequent issue that can often be traced back to the catalyst system or reaction conditions.

Potential Causes & Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst (e.g., Pd(OAc)₂).[5]

    • Solution: Ensure your reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst. Consider using a pre-formed, air-stable Pd(0) source or a more advanced precatalyst, like a Buchwald precatalyst, which readily forms the active catalytic species.[5]

  • Inappropriate Ligand Choice: The phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.[5][6] An inadequate ligand can lead to catalyst decomposition or slow reaction rates.

    • Solution: For coupling a secondary amine like piperidine with an electron-deficient heteroaryl halide, sterically hindered and electron-rich biaryl phosphine ligands are often superior.[1][6] Consider switching to ligands such as RuPhos or BrettPhos, which have shown high activity for such transformations.[6][7]

  • Incorrect Base: The base's role is to deprotonate the amine, but its strength is crucial.[5]

    • Solution: While strong bases like sodium tert-butoxide (NaOt-Bu) are common, they can be incompatible with the carboxylic acid functional group.[4][8] A weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) is often a better choice to avoid side reactions.[8][9] The poor solubility of inorganic bases can also be an issue; ensure vigorous stirring.[5]

  • Solvent Issues: The solvent must solubilize all reaction components. Some solvents can also act as inhibitors.

    • Solution: Toluene and dioxane are common solvents for this reaction. Avoid solvents like acetonitrile or pyridine that can coordinate to the palladium and inhibit catalysis.[5]

Q2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation often points to side reactions competing with the desired C-N coupling.

Potential Side Reactions & Mitigation Strategies:

  • Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen, resulting in nicotinic acid. It can occur if there are sources of protic impurities or if β-hydride elimination becomes a competitive pathway.[1]

    • Solution: Ensure all reagents and the solvent are anhydrous. Using a ligand that promotes rapid reductive elimination over β-hydride elimination can also minimize this side reaction.[1]

  • Diarylation of the Amine: While less common with secondary amines like piperidine compared to primary amines, it's a possibility to consider.[8]

    • Solution: Using a slight excess of the amine (1.2-1.5 equivalents) can help favor the monoarylation product.[8][10]

Q3: The purification of my final product, this compound, is proving difficult. What are the best practices for isolation and purification?

A3: The amphoteric nature of the product, containing both a basic piperidine nitrogen and an acidic carboxylic acid group, can complicate purification.

Purification Strategy:

  • Initial Workup: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Aqueous Extraction:

    • Perform an acidic wash (e.g., with dilute HCl) to protonate the basic nitrogens and remove any unreacted piperidine.

    • Follow with a basic wash (e.g., with saturated NaHCO₃) to deprotonate the carboxylic acid, which will move the product into the aqueous layer, leaving non-polar impurities in the organic phase.

  • Isolation: Carefully acidify the aqueous layer to the isoelectric point of the product (typically pH 4-6) to precipitate the this compound.[11]

  • Final Purification: The collected solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[11] If impurities persist, column chromatography on silica gel may be necessary, often requiring a solvent system containing a small amount of acid (like acetic acid) or base (like triethylamine) to prevent streaking.

Frequently Asked Questions (FAQs)

  • What is the optimal starting material: 5-bromo- or 5-chloronicotinic acid?

    • Aryl bromides are generally more reactive than aryl chlorides in Buchwald-Hartwig aminations due to the weaker C-Br bond, which facilitates the initial oxidative addition step.[5] Starting with 5-bromonicotinic acid is usually recommended for higher reactivity and milder reaction conditions.

  • Can I run this reaction open to the air?

    • No. Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. The reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure reproducible results.[9]

  • What is the ideal reaction temperature?

    • The optimal temperature depends on the specific catalyst system and substrates. Generally, temperatures between 80-110 °C are effective.[9] It is advisable to start at the lower end and increase the temperature if the reaction is sluggish, as monitored by TLC or LC-MS.

  • How critical is the quality of the reagents?

    • Very critical. The use of pure, anhydrous reagents and solvents is essential for high yields. Water can interfere with the base and the catalyst. Impurities in the starting materials can sometimes act as catalyst poisons.[5]

Data and Protocols at a Glance

Table 1: Recommended Reaction Parameters
ParameterRecommended ConditionRationale
Aryl Halide 5-Bromonicotinic acidHigher reactivity than the corresponding chloride.[5]
Amine Piperidine (1.2-1.5 equiv.)Slight excess favors product formation.[8]
Palladium Source Pd₂(dba)₃ or a Buchwald Precatalyst (1-2 mol%)Provides a reliable source of active Pd(0).
Ligand RuPhos or BrettPhos (2-4 mol%)Sterically hindered, electron-rich ligands are effective.[6][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Mild bases compatible with the carboxylic acid.[8][9]
Solvent Anhydrous Toluene or 1,4-DioxaneGood solubility for reagents, non-coordinating.[4]
Temperature 80-110 °CBalances reaction rate and potential for degradation.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst from oxidation.[9]
Experimental Protocol: General Procedure
  • Reaction Setup: To a dry Schlenk flask, add 5-bromonicotinic acid (1.0 equiv.), the base (2.0-3.0 equiv.), and a magnetic stir bar.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[9]

  • Reagent Addition: Under the inert atmosphere, add the palladium source and the phosphine ligand. Add the anhydrous solvent, followed by piperidine (1.2-1.5 equiv.) via syringe.

  • Reaction: Heat the mixture in a preheated oil bath to the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours).

  • Workup and Purification: Cool the reaction to room temperature. Follow the detailed purification strategy outlined in Q3.

Visualizing the Process

Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Cycle cluster_cycle Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition Complex Pd(0)L->OxAdd + Ar-Br AmineCoord Amine Coordination OxAdd->AmineCoord + Piperidine - Base·HBr RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation RedElim->Pd(0)L Product Release (Ar-Piperidine) Product 5-(Piperidin-1-yl)nicotinic Acid RedElim->Product Ar-Br 5-Bromonicotinic Acid Ar-Br->OxAdd Piperidine Piperidine Piperidine->AmineCoord Base Base (e.g., K₃PO₄) Base->AmineCoord Facilitates Deprotonation

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Issue check_conversion Check Conversion of Starting Material start->check_conversion no_conversion Low/No Conversion check_conversion->no_conversion Yes byproducts Significant Byproducts check_conversion->byproducts No, but... catalyst Verify Catalyst System: - Inert Atmosphere - Active Pd Source - Appropriate Ligand no_conversion->catalyst selectivity Improve Selectivity: - Ensure Anhydrous Conditions - Adjust Amine Stoichiometry - Change Ligand byproducts->selectivity conditions Optimize Conditions: - Anhydrous Reagents - Correct Base - Suitable Solvent/Temp catalyst->conditions purification Review Purification: - pH-based Extraction - Recrystallization conditions->purification selectivity->purification

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Synthesis of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles.

Introduction to Synthetic Strategies

The synthesis of this compound typically proceeds via the formation of a carbon-nitrogen bond between a piperidine moiety and a pyridine ring bearing a carboxylic acid. The two most prevalent and logical synthetic disconnections involve either a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination) or a nucleophilic aromatic substitution (SNAr). The choice between these routes is often dictated by the availability and cost of the starting 5-halonicotinic acid (chloro- or bromo-), desired reaction conditions, and scale. This guide will address potential side reactions and troubleshooting for both pathways.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Formation

Q1: I am attempting a Buchwald-Hartwig amination of 5-bromonicotinic acid with piperidine and I am seeing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

A1: Low conversion in a Buchwald-Hartwig amination of a pyridine substrate can stem from several factors, often related to catalyst activity and the specific nature of the pyridine ring.

  • Catalyst Deactivation/Inhibition: The pyridine nitrogen can act as a ligand for the palladium center, leading to catalyst inhibition or the formation of inactive complexes. The carboxylic acid group can also interact with the catalyst or the base.

    • Expert Insight: The choice of phosphine ligand is critical. For electron-deficient pyridine substrates, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos, SPhos, or RuPhos are often superior. These ligands promote the rate-limiting reductive elimination step and can stabilize the active catalytic species, preventing deactivation.[1]

    • Troubleshooting Steps:

      • Screen Ligands: If using a general-purpose ligand like P(t-Bu)₃, consider switching to a more specialized biarylphosphine ligand.

      • Use a Pre-catalyst: Employing a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) can ensure the efficient generation of the active Pd(0) species and lead to more reproducible results.

      • Ensure Inert Atmosphere: Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, leading to deactivation. Ensure your reaction is performed under a rigorously inert atmosphere (Nitrogen or Argon) and that your solvents are properly degassed.

  • Inappropriate Base Selection: The choice of base is crucial and is highly dependent on the solvent and substrate.[2][3]

    • Expert Insight: Strong, non-coordinating bases like sodium tert-butoxide (NaOtBu) are commonly used and are effective at deprotonating the piperidine-palladium complex. However, if your substrate is sensitive to such a strong base, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may necessitate higher reaction temperatures.[2]

    • Troubleshooting Steps:

      • Base Strength: If using a weaker base like K₂CO₃ with a less reactive aryl bromide, consider switching to NaOtBu.

      • Base Solubility: Ensure your chosen base is sufficiently soluble in the reaction solvent. The use of a crown ether (e.g., 18-crown-6) can sometimes improve the efficacy of inorganic bases.

  • Carboxylic Acid Interference: The acidic proton of the carboxylic acid will be deprotonated by the strong base used in the reaction. This can affect the solubility of the starting material and potentially sequester the base.

    • Expert Insight: While protection of the carboxylic acid as an ester is an option, it adds extra synthetic steps. Often, the reaction can proceed with the free carboxylic acid by using an additional equivalent of base to account for the deprotonation of the acid.

    • Troubleshooting Steps:

      • Additional Base: Add an extra equivalent of base to your reaction mixture to ensure there is enough to both deprotonate the carboxylic acid and participate in the catalytic cycle.

      • Ester Protection: As a last resort, consider converting the 5-bromonicotinic acid to its methyl or ethyl ester. This will prevent any complications from the free acid. The ester can then be hydrolyzed post-coupling.

Q2: I am trying to synthesize this compound via an SNAr reaction of 5-chloronicotinic acid with piperidine, but the reaction is very sluggish. How can I accelerate it?

A2: SNAr reactions on pyridine rings are generally feasible, but the reactivity is highly dependent on the position of the leaving group and the presence of electron-withdrawing groups.

  • Insufficient Ring Activation: For an SNAr reaction to be efficient, the aromatic ring must be sufficiently electron-deficient to be attacked by a nucleophile. The pyridine nitrogen and the carboxylic acid group both act as electron-withdrawing groups, activating the ring. However, their activating effect is position-dependent.

    • Expert Insight: The activating effect of the pyridine nitrogen is strongest at the 2- and 4-positions. The 5-position is less activated. Therefore, harsher conditions are often required for substitution at this position compared to the 2- or 4-positions.

    • Troubleshooting Steps:

      • Increase Temperature: SNAr reactions are often accelerated by heat. Consider increasing the reaction temperature, potentially to reflux in a high-boiling solvent like DMSO or NMP.

      • Use a Stronger Nucleophile/Base: While piperidine is a reasonably strong nucleophile, the reaction can sometimes be accelerated by the presence of a non-nucleophilic base to deprotonate the intermediate Meisenheimer complex. However, in the case of a secondary amine like piperidine, it often acts as its own base.

      • Microwave Irradiation: The use of microwave heating can often dramatically reduce reaction times for sluggish SNAr reactions.

  • Leaving Group Ability: In SNAr reactions, the rate is often dependent on the electronegativity of the leaving group (F > Cl > Br > I), as the attack of the nucleophile is the rate-determining step.

    • Expert Insight: If you are using 5-bromonicotinic acid, switching to 5-fluoronicotinic acid would likely result in a faster reaction, although the fluoro starting material may be more expensive. If you are using 5-chloronicotinic acid, it should be sufficiently reactive under appropriate conditions.

Issue 2: Formation of Significant Side Products

Q3: In my Buchwald-Hartwig reaction, I am observing a significant amount of nicotinic acid as a byproduct. What is causing this?

A3: The formation of nicotinic acid is indicative of a hydrodehalogenation side reaction.

  • Mechanism of Hydrodehalogenation: This side reaction involves the replacement of the halogen atom (in this case, bromine) with a hydrogen atom. It can occur through various pathways within the catalytic cycle, often competing with the desired C-N bond formation. It can be promoted by moisture or other protic sources in the reaction mixture.

  • Troubleshooting Steps:

    • Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. Use anhydrous solvents and dry piperidine.

    • Ligand Choice: Some ligands are more prone to promoting hydrodehalogenation than others. Bulky biarylphosphine ligands are generally effective at minimizing this side reaction by favoring the reductive elimination of the desired product.

    • Base Purity: Ensure the base (e.g., NaOtBu) is of high purity and has not been excessively exposed to atmospheric moisture.

Q4: I am observing a byproduct with a mass corresponding to the decarboxylated product. Is this common and how can I prevent it?

A4: Decarboxylation of pyridinecarboxylic acids can occur, particularly under high temperatures.

  • Mechanism of Decarboxylation: The stability of pyridinecarboxylic acids towards decarboxylation varies with the position of the carboxylic acid group. While nicotinic acid (3-carboxy) is relatively stable, decarboxylation can be induced by high heat, especially in the presence of certain metals or acidic/basic conditions.[4]

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If possible, try to run the reaction at a lower temperature. This may require a more active catalyst system (for Buchwald-Hartwig) or a longer reaction time.

    • Avoid Prolonged Heating: Once the reaction has reached completion (as monitored by TLC or LC-MS), work it up promptly to avoid decomposition of the product during extended heating.

    • pH Control during Workup: During the workup, be mindful of the pH. Strong acidic or basic conditions at elevated temperatures could potentially promote decarboxylation.

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Amination of 5-Bromonicotinic Acid

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.

  • Reagents and Equipment:

    • 5-Bromonicotinic acid

    • Piperidine

    • Palladium(II) acetate (Pd(OAc)₂)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • Sodium tert-butoxide (NaOtBu)

    • Anhydrous, degassed toluene

    • Schlenk flask or similar reaction vessel for inert atmosphere

    • Standard workup and purification equipment

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5-bromonicotinic acid (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and XPhos (0.04 equiv).

    • Add anhydrous, degassed toluene to the flask.

    • Add sodium tert-butoxide (2.5 equiv). Note the use of excess base to account for the acidic proton of the carboxylic acid.

    • Add piperidine (1.2 equiv) to the reaction mixture.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Carefully quench the reaction by the slow addition of water.

      • Adjust the pH of the aqueous layer to ~4-5 with 1 M HCl. The product may precipitate at this point.

      • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

      • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) of 5-Chloronicotinic Acid

This protocol is based on general procedures for SNAr reactions.

  • Reagents and Equipment:

    • 5-Chloronicotinic acid

    • Piperidine

    • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

    • Reaction vessel suitable for high temperatures (e.g., sealed tube or microwave vial)

    • Standard workup and purification equipment

  • Procedure:

    • To a reaction vessel, add 5-chloronicotinic acid (1.0 equiv) and the solvent (DMSO or NMP).

    • Add piperidine (3.0 equiv). The excess piperidine also acts as the base.

    • Seal the vessel and heat the reaction mixture to 120-150 °C. If using a microwave reactor, set the temperature accordingly.

    • Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.

    • Workup:

      • Cool the reaction mixture to room temperature.

      • Pour the reaction mixture into water.

      • Adjust the pH to ~4-5 with 1 M HCl to precipitate the product.

      • Collect the solid by filtration, wash with water, and dry under vacuum.

    • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data and Visualization

Table 1: Troubleshooting Summary for Buchwald-Hartwig Amination
Problem Potential Cause Recommended Solution
Low ConversionCatalyst Inhibition/DeactivationUse a bulky, electron-rich biarylphosphine ligand (e.g., XPhos). Use a pre-catalyst. Ensure a strictly inert atmosphere.
Inappropriate BaseUse a strong, non-coordinating base like NaOtBu. If substrate is sensitive, try Cs₂CO₃ at a higher temperature.
Carboxylic Acid InterferenceAdd an additional equivalent of base.
HydrodehalogenationPresence of WaterUse anhydrous reagents and solvents.
(Nicotinic Acid Byproduct)
DecarboxylationHigh Reaction TemperatureLower the reaction temperature if possible. Avoid prolonged heating after completion.

Diagram 1: Key Synthetic Pathways and Potential Side Reactions

G cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) start_BHA 5-Bromonicotinic Acid + Piperidine reagents_BHA Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., XPhos) Base (e.g., NaOtBu) start_BHA->reagents_BHA product This compound reagents_BHA->product Desired Path side_hydro Hydrodehalogenation (Nicotinic Acid) reagents_BHA->side_hydro Side Reaction side_decarb Decarboxylation product->side_decarb High Temp. start_SNAr 5-Chloronicotinic Acid + Piperidine reagents_SNAr High Temperature (e.g., 120-150°C) Solvent (e.g., DMSO) start_SNAr->reagents_SNAr product2 This compound reagents_SNAr->product2 Desired Path side_decarb2 Decarboxylation product2->side_decarb2 High Temp.

Caption: Synthetic pathways and potential side reactions.

Diagram 2: Troubleshooting Workflow for Low Yield

G cluster_yes_sm cluster_side_products start Low Yield of This compound check_sm Starting Material Remaining? start->check_sm side_products Major Side Products Observed? check_sm->side_products No increase_temp Increase Temperature/Time check_sm->increase_temp Yes hydrodehalogenation Hydrodehalogenation Product (Nicotinic Acid) side_products->hydrodehalogenation Yes decarboxylation Decarboxylation Product side_products->decarboxylation change_catalyst Change Catalyst/Ligand (Buchwald-Hartwig) increase_temp->change_catalyst solve_hydro Ensure Anhydrous Conditions Optimize Ligand hydrodehalogenation->solve_hydro solve_decarb Lower Reaction Temperature decarboxylation->solve_decarb

Caption: A decision tree for troubleshooting low yields.

References

Technical Support Center: Purification of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-(Piperidin-1-yl)nicotinic acid. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges you may encounter during the purification of this compound. Our aim is to equip you with the scientific rationale and practical protocols to achieve high purity and yield in your experiments.

Introduction to Purification Challenges

This compound, a derivative of nicotinic acid (Vitamin B3), presents a unique set of purification challenges due to its zwitterionic potential and the introduction of the basic piperidine moiety. These structural features significantly influence its solubility, crystallinity, and chromatographic behavior, often leading to difficulties in isolating the pure compound from reaction mixtures. This guide will walk you through common issues and their solutions, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is largely dependent on the synthetic route employed. A common synthesis involves the nucleophilic substitution of a leaving group (e.g., a halogen) at the 5-position of a nicotinic acid derivative with piperidine. Based on this, the most probable impurities are:

  • Unreacted starting materials: 5-halonicotinic acid (e.g., 5-chloronicotinic acid) and piperidine.

  • By-products of side reactions: These can include products of over-reaction or degradation, although specific examples are highly dependent on reaction conditions.

  • Residual solvents: Solvents used in the reaction and work-up (e.g., DMSO, DMF, ethanol) may be retained in the crude product.

Q2: I am having trouble dissolving my crude product for recrystallization. What solvents should I try?

A2: The solubility of this compound is influenced by its ability to exist as a neutral molecule or a zwitterion. Its solubility in various solvents will differ from that of its parent compound, nicotinic acid. While nicotinic acid is soluble in hot water and some organic solvents like DMSO and ethanol[1][2], the piperidine group in your compound increases its basicity and may alter its solubility profile.

We recommend a systematic approach to solvent screening. Start with polar protic solvents where the compound is likely to have some solubility, especially at elevated temperatures. Aprotic polar solvents are also good candidates.

Table 1: Recommended Solvents for Recrystallization Screening of this compound

Solvent ClassRecommended SolventsRationale
Polar Protic Water, Ethanol, IsopropanolThe carboxylic acid and pyridine nitrogen can interact with protic solvents through hydrogen bonding. Heating will likely be necessary. The use of water or ethanol for the recrystallization of nicotinic acid is well-documented[3][4].
Polar Aprotic Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)These solvents can dissolve a wide range of organic compounds. DMSO is a particularly strong solvent for nicotinic acid[2].
Mixed Solvents Ethanol/Water, Isopropanol/WaterA mixture of a good solvent and a poor solvent (anti-solvent) can be highly effective for inducing crystallization. The optimal ratio will need to be determined empirically.

Q3: My purified product is colored. How can I decolorize it?

A3: Colored impurities often arise from the synthesis of nicotinic acid derivatives, especially when using nitric acid for oxidation in precursor steps[3]. These chromophores can often be removed by treating a solution of your crude product with an activated carbon (charcoal) treatment.

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization

Symptoms:

  • A very small amount of crystalline product is obtained after cooling the recrystallization solution.

  • The mother liquor still contains a significant amount of the desired product.

Root Causes & Solutions:

  • Cause 1: The solvent is too good. If the compound is too soluble in the chosen solvent even at low temperatures, it will not crystallize out effectively.

    • Solution: Add an anti-solvent to the solution. An anti-solvent is a solvent in which your compound is insoluble. Add the anti-solvent dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Common anti-solvent pairs include ethanol/water and acetone/hexane.

  • Cause 2: The cooling process is too rapid. Rapid cooling can lead to the formation of small, impure crystals or an oil, rather than large, pure crystals.

    • Solution: Allow the solution to cool to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Gentle scratching of the inside of the flask with a glass rod can sometimes initiate crystallization.

  • Cause 3: Incorrect pH. As an amphoteric molecule, the solubility of this compound is highly pH-dependent. At very low or very high pH, it will exist as a salt and be more soluble in aqueous solutions.

    • Solution: Adjust the pH of the aqueous solution to the isoelectric point of the molecule to minimize its solubility. This can be achieved by the careful addition of an acid or base. For a related compound, 5-methyl-nicotinic acid, pH adjustment is a key step in its purification to separate it from dicarboxylic acid by-products[5].

Problem 2: Product Fails to Crystallize and Oils Out

Symptoms:

  • Upon cooling, the dissolved product separates as an oil instead of a solid.

Root Causes & Solutions:

  • Cause 1: Presence of impurities. Impurities can disrupt the crystal lattice formation, leading to oiling out.

    • Solution: Try to remove the impurities before crystallization. This could involve a pre-purification step like a column chromatography flash, or an activated carbon treatment to remove colored impurities.

  • Cause 2: Supersaturation is too high. If the solution is too concentrated, the molecules may not have time to orient themselves into a crystal lattice as they come out of solution.

    • Solution: Use more solvent to dissolve the crude product initially. You can then slowly evaporate the solvent to reach the point of saturation.

Problem 3: Purity is Not High Enough After Recrystallization

Symptoms:

  • Analytical data (e.g., HPLC, NMR) shows the presence of persistent impurities after one round of recrystallization.

Root Causes & Solutions:

  • Cause 1: Impurities have similar solubility to the product. If an impurity has a similar solubility profile to your desired compound, it will co-crystallize.

    • Solution 1: Try a different solvent system. The relative solubilities of the product and impurity may be different in another solvent, allowing for better separation.

    • Solution 2: Employ column chromatography. If recrystallization is ineffective, chromatographic purification is the next logical step.

  • Cause 2: Thermal degradation. Some nicotinic acid derivatives can be sensitive to prolonged heating[6].

    • Solution: Minimize the time the compound is dissolved in hot solvent. Use a solvent that allows for dissolution at a lower temperature if possible.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of your crude product and add the chosen solvent dropwise with warming until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • Dissolution: In a larger flask, add the bulk of your crude product and the minimum amount of the hot solvent required for complete dissolution.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of your compound) and heat the mixture for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Reverse-Phase HPLC for Purity Analysis and Purification

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for both analyzing the purity of your this compound and for purifying small quantities of it[7][8][9].

Analytical Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) over 10-15 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV at 265 nm[7]

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of your compound in the mobile phase.

Purification: For preparative HPLC, the same principles apply, but you will use a larger column and a higher flow rate. The collected fractions containing the pure product can then be combined and the solvent removed by lyophilization or rotary evaporation.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Activated Carbon Treatment (Optional) Dissolve->Charcoal if colored HotFilter Hot Filtration Dissolve->HotFilter if not colored Charcoal->HotFilter Cool Slow Cooling HotFilter->Cool FilterWash Filter and Wash Cool->FilterWash Crystals Pure Crystals Dry Dry Crystals->Dry FilterWash->Crystals Final Final Product Dry->Final HPLC HPLC Analysis Final->HPLC Purity Check Recrystallize Recrystallize Again HPLC->Recrystallize < 99% Pure Chromatography Column Chromatography HPLC->Chromatography Impurities Persist Recrystallize->Dissolve Chromatography->Final

Caption: Logical workflow for the purification of this compound.

References

Technical Support Center: Optimizing HPLC Methods for 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of challenging polar compounds. This guide provides in-depth troubleshooting and method development strategies for the HPLC separation of 5-(Piperidin-1-yl)nicotinic acid, a molecule that presents unique chromatographic hurdles due to its zwitterionic nature. Our approach is rooted in first principles of chromatography to empower you to build robust and reliable analytical methods.

Understanding the Challenge: The Physicochemical Nature of the Analyte

This compound is a polar molecule containing both a basic tertiary amine (the piperidine nitrogen) and an acidic carboxylic acid group. This dual functionality means its net charge and polarity are highly dependent on the mobile phase pH. Understanding this is the first step to mastering its separation.

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₂[1]
Molecular Weight 206.24 g/mol [1]
Structure A pyridine ring substituted with a carboxylic acid and a piperidine group.
Predicted pKa₁ (Carboxylic Acid) ~4-5General value for nicotinic acids
Predicted pKa₂ (Piperidine Nitrogen) ~9-10General value for piperidines

This zwitterionic character is the primary source of common analytical issues such as poor peak shape, insufficient retention on reversed-phase columns, and method instability.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues encountered during the analysis of this compound in a direct question-and-answer format.

Q1: My peak for this compound shows severe tailing. What is the underlying cause and how do I fix it?

A1: The Root Cause: Silanol Interactions

Peak tailing for basic compounds like this is overwhelmingly caused by secondary ionic interactions between the protonated (positively charged) piperidine nitrogen and deprotonated (negatively charged) residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[2][3] This interaction provides a secondary, stronger retention mechanism that leads to a delayed elution for a portion of the analyte molecules, resulting in a tailed peak.

To solve this, you must disrupt this interaction. There are two primary strategies:

  • Work at Low pH (pH 2.5 - 3.5): By lowering the mobile phase pH to at least 2 units below the pKa of the silanols (~pH 4-5), you protonate them (Si-OH), effectively neutralizing their negative charge.[4] This minimizes the unwanted ionic interaction. At this pH, your analyte's piperidine group will be fully protonated (positively charged).

  • Work at High pH (pH > 9): Alternatively, using a high pH mobile phase deprotonates the piperidine nitrogen, rendering it neutral.[5] A neutral analyte will not engage in ionic interactions with the silanols. This requires a pH-stable column, often a hybrid-silica or polymer-based C18, that can withstand pH levels up to 12.

The diagram below outlines a systematic workflow for diagnosing and resolving peak tailing.

G Workflow for Troubleshooting Peak Tailing start Peak Tailing Observed (Tailing Factor > 1.2) check_ph Is Mobile Phase pH Controlled with a Buffer? start->check_ph low_ph Strategy 1: Low pH (e.g., pH 3.0) check_ph->low_ph Yes add_buffer Action: Add Buffer (e.g., 20 mM Phosphate) check_ph->add_buffer No high_ph Strategy 2: High pH (e.g., pH 10.0) low_ph->high_ph If retention is poor check_modifier Optimize Organic Modifier & Concentration low_ph->check_modifier check_column Is Column pH-Stable? high_ph->check_column add_buffer->check_ph use_hybrid Action: Use Hybrid Silica or Polymer Column check_column->use_hybrid No check_column->check_modifier Yes use_hybrid->high_ph result Symmetrical Peak Achieved (Tailing Factor < 1.2) check_modifier->result

Caption: A decision tree for systematically troubleshooting peak tailing.

Q2: I'm getting very little or no retention of my analyte on a standard C18 column. What are my options?

A2: Addressing Polarity and Ionization

Poor retention is expected for this polar compound on a traditional reversed-phase column, especially at low pH where the molecule is fully ionized and thus highly water-soluble.[6] The ionized form has minimal affinity for the hydrophobic C18 stationary phase.

Here are effective strategies to increase retention:

  • Increase Mobile Phase pH: As discussed, increasing the pH towards and above the pKa of the piperidine group (~9-10) will neutralize it, making the molecule more hydrophobic and significantly increasing its retention on a C18 column.[7] This is often the most effective approach but requires a pH-stable column.

  • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups embedded within or at the end of the alkyl chains. This design helps to prevent "phase collapse" or "ligand folding" when using highly aqueous mobile phases, which are common for polar analytes.[3][8] They provide a different selectivity and can offer better retention for polar compounds compared to standard C18 phases.

  • Consider HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an alternative mode of chromatography that uses a polar stationary phase (like bare silica or a diol phase) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile).[9] In HILIC, polar analytes like yours are well-retained. This is an excellent option if reversed-phase methods fail to provide adequate retention.

The diagram below illustrates how pH affects the analyte's charge and its interaction with a C18 stationary phase, thereby influencing retention.

G Impact of Mobile Phase pH on Analyte Retention cluster_low_ph Low pH (e.g., pH 3) cluster_mid_ph Mid pH (e.g., pH 7) cluster_high_ph High pH (e.g., pH 10) low_ph_node Analyte State + Charged (Protonated Amine) - Charged (Protonated Acid) Net Charge: +1 (Cationic) Polarity: High Interaction with C18 Phase Repulsive / Weak Result: Poor Retention mid_ph_node Analyte State + Charged (Protonated Amine) - Charged (Deprotonated Acid) Net Charge: 0 (Zwitterionic) Polarity: Moderate Interaction with C18 Phase Moderate Result: Some Retention low_ph_node->mid_ph_node Increase pH high_ph_node Analyte State Neutral (Deprotonated Amine) - Charged (Deprotonated Acid) Net Charge: -1 (Anionic) Polarity: Lower (More Hydrophobic) Interaction with C18 Phase Stronger Hydrophobic Interaction Result: Good Retention mid_ph_node->high_ph_node Increase pH

Caption: Relationship between mobile phase pH, analyte ionization state, and retention.

Q3: My retention time is unstable and drifting between injections. What is the likely cause?

A3: Inadequate Mobile Phase Buffering

Retention time drift for an ionizable analyte is a classic symptom of an unbuffered or poorly buffered mobile phase.[10] Small, unintentional changes in mobile phase pH—caused by CO₂ absorption from the air or inconsistencies in solvent preparation—can significantly alter the ionization state of your analyte, leading to shifts in retention time.[11]

The Solution:

  • Always Use a Buffer: A buffer is essential to maintain a constant pH and ensure reproducible retention.[12]

  • Choose the Right Buffer: Select a buffer whose pKa is within +/- 1 pH unit of your target mobile phase pH for maximum buffering capacity.

  • Sufficient Buffer Concentration: A concentration of 10-50 mM is typically effective.[4] Too low a concentration provides inadequate buffering, while too high a concentration risks precipitation when mixed with the organic modifier.[13]

Target Mobile Phase pHRecommended Buffer SystempKaNotes
2.5 - 3.5 Phosphate (H₃PO₄ / H₂PO₄⁻)2.15Excellent choice for low pH work.
Formate (Formic Acid / Formate)3.75Volatile, good for LC-MS applications.
4.0 - 5.5 Acetate (Acetic Acid / Acetate)4.76Common, but pH is close to silanol pKa.
9.0 - 10.5 Ammonium (NH₄⁺ / NH₃)9.25Volatile, excellent for high pH LC-MS.
Bicarbonate (HCO₃⁻ / CO₃²⁻)10.3Good for high pH, but less common.
Q4: How do I choose the optimal mobile phase composition (organic modifier and gradient)?

A4: A Systematic Approach

  • Choose Your pH Strategy First: Based on the discussion above, decide whether a low-pH or high-pH approach is better for your needs (e.g., available columns, detector type). Prepare the aqueous buffer accordingly.

  • Select an Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common choices in reversed-phase HPLC.[14]

    • Acetonitrile typically provides sharper peaks and lower backpressure.[13]

    • Methanol can offer different selectivity and is sometimes better at solubilizing certain compounds.[15] It is often worthwhile to screen both during method development, as they can alter elution order and peak shape.[16]

  • Develop a Gradient: For a new method, start with a broad scouting gradient to determine the approximate elution conditions.

    • Example Scouting Gradient: Start at 5% organic modifier and ramp linearly to 95% over 10-15 minutes. Hold for 2-3 minutes, then return to initial conditions and re-equilibrate for at least 5 column volumes.

    • Optimize: Based on the scouting run, create a shallower, more focused gradient around the elution percentage of your analyte to improve resolution from any impurities.

Experimental Protocols

Protocol 1: Preparation of a Buffered Mobile Phase (Example: pH 3.0 Phosphate Buffer)
  • Prepare Aqueous Stock: Weigh an appropriate amount of potassium phosphate monobasic (KH₂PO₄) to make a 20 mM solution in HPLC-grade water (e.g., 2.72 g per 1 L).

  • Adjust pH: While stirring, add 85% phosphoric acid (H₃PO₄) dropwise to the solution until the pH meter reads 3.00 ± 0.05. It is critical to measure the pH of the aqueous solution before adding any organic modifier.[17]

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates. This is your "Mobile Phase A".

  • Prepare Organic Phase: Use HPLC-grade acetonitrile as your "Mobile Phase B".

  • Degas: Degas both mobile phases using an inline degasser, sonication, or helium sparging before use.

Protocol 2: Recommended Starting HPLC Method

This method is a robust starting point for the analysis of this compound.

ParameterRecommended ConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmStandard starting point. If tailing persists, switch to a polar-embedded or high-pH stable column.
Mobile Phase A 20 mM Potassium Phosphate in Water, pH 3.0Low pH to suppress silanol interactions.[18]
Mobile Phase B AcetonitrileGood peak shape and low viscosity.[13]
Gradient 5% to 60% B over 10 minutesA good starting gradient to find the analyte and separate it from impurities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 35 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2 µLSmall volume to prevent overload.[4]
Detector UV at 260 nmNicotinic acid derivatives typically absorb in this region. Verify with a UV scan if possible.
System Suitability Tailing Factor < 1.5; RSD of Retention Time < 1% over 5 injectionsEnsures method performance and reliability.

References

5-(Piperidin-1-yl)nicotinic acid stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-(Piperidin-1-yl)nicotinic acid. This document is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common stability challenges encountered when working with this molecule in solution. This compound possesses two key functional groups that influence its behavior: a tertiary amine within a piperidine ring and a carboxylic acid on a pyridine ring. Understanding the interplay of these groups is critical for maintaining sample integrity, ensuring reproducible experimental results, and developing robust analytical methods. This guide provides field-proven insights, step-by-step protocols, and a framework for systematically addressing stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound is primarily influenced by pH, exposure to oxidizing agents, light, and temperature. The molecule's structure contains a tertiary amine and a pyridine ring, which can be susceptible to specific degradation pathways under stress conditions.[1] Forced degradation studies, which intentionally expose the compound to severe conditions, are a standard approach to identify potential stability liabilities and degradation products.[2][3]

  • pH: The pH of the solution will determine the ionization state of both the carboxylic acid and the piperidine nitrogen, affecting solubility and reactivity. Extreme pH conditions (strong acid or base) can catalyze hydrolysis or other reactions.

  • Oxidation: The tertiary amine of the piperidine ring is a prime target for oxidation, potentially forming an N-oxide or leading to ring-opening products.[1][4] Dissolved oxygen or trace peroxides in solvents can facilitate this process.

  • Light (Photostability): Exposure to light, particularly UV radiation, can provide the energy to initiate free-radical degradation pathways. Photolytic degradation studies are often performed by exposing a solution to UV light at 254 nm.

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. This can lead to outcomes such as decarboxylation or other complex decompositions.[1]

Q2: What are the most likely degradation pathways for this molecule?

While specific public literature on the degradation of this compound is limited, we can infer likely pathways based on its functional groups and data from related structures like piperidine and nicotinic acid.[1][5]

  • Oxidation of the Piperidine Ring: The tertiary amine is susceptible to oxidation to form the corresponding N-oxide. Further oxidation or reaction with hydroxyl radicals could potentially lead to ring-opening.[1][4]

  • Hydroxylation of the Pyridine Ring: Microbial degradation pathways for nicotinic acid often involve hydroxylation of the pyridine ring, a process that can also occur through chemical oxidation.[5][6]

Below is a diagram illustrating these potential degradation points.

G cluster_main Potential Degradation Pathways Parent This compound N_Oxide Piperidine N-Oxide Derivative Parent->N_Oxide Oxidation (e.g., H₂O₂, O₂) Hydroxylated Hydroxylated Pyridine Derivative Parent->Hydroxylated Oxidation / Metabolism Ring_Opened Ring-Opened Products N_Oxide->Ring_Opened Further Oxidation

Caption: Potential degradation sites on this compound.

Q3: What are the recommended storage conditions for solutions of this compound?

To maximize shelf-life, solutions should be stored under conditions that minimize the risk factors identified above.

ParameterRecommendationRationale
Temperature 2-8°C or frozen (-20°C to -80°C)Reduces the rate of all chemical degradation. Some suppliers recommend 2-8°C for the solid form.
Light Store in amber vials or protect from lightPrevents photolytic degradation.
Atmosphere Purge with an inert gas (Nitrogen/Argon)Minimizes exposure to atmospheric oxygen, reducing the risk of oxidation.
pH Store in a buffered solution (pH ~7-8.5)Maintains a consistent ionization state and avoids harsh acidic or basic conditions that can catalyze degradation. For related compounds like NADH, slightly basic buffers (e.g., Tris pH 8.5) have shown to improve stability.[7]
Solvent Purity Use high-purity or HPLC-grade solventsAvoids trace impurities (like peroxides in older ethers or THF) that can initiate degradation.

Troubleshooting Guide: Common Issues in the Lab

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: My compound is precipitating or the solution appears cloudy.
  • Q: I dissolved my compound in water, but it crashed out. Why?

    • A: this compound is an amphoteric molecule, meaning it has both acidic (carboxylic acid) and basic (piperidine) centers. Its solubility in water is highly pH-dependent. At its isoelectric point, the molecule will be a zwitterion and likely exhibit its lowest solubility. Adjusting the pH away from the isoelectric point should increase solubility. For nicotinic acid itself, solubility is highest in DMSO, followed by ethanol and water.[8]

  • Q: How can I improve and maintain the solubility of my compound?

    • A: First, try using a buffer instead of pure water. A phosphate or Tris buffer at pH 7.4 is a good starting point. For higher concentrations, consider preparing a concentrated stock solution in an organic solvent like DMSO and then diluting it into your aqueous experimental medium.[9] Ensure the final concentration of DMSO is compatible with your assay. Always add the DMSO stock to the aqueous buffer slowly with vortexing to avoid precipitation.

Problem: I'm observing inconsistent results or a loss of potency in my biological assays.
  • Q: My dose-response curves are shifting between experiments run on different days. Could this be a stability issue?

    • A: Yes, this is a classic indicator of compound instability. If the parent compound is degrading in your stock solution or in the assay medium over time, the effective concentration will decrease, leading to a rightward shift in potency curves and poor reproducibility.[1]

  • Q: How can I confirm if degradation is the cause of my inconsistent results?

    • A: The most direct way is to use an analytical technique like HPLC to assess the purity of your solutions over time.[10] Compare a freshly prepared solution to one that has been stored or incubated under your experimental conditions. A decrease in the main peak area and/or the appearance of new peaks is strong evidence of degradation. The workflow below outlines a systematic approach to troubleshooting this issue.

G cluster_workflow Troubleshooting Workflow for Inconsistent Results Start Inconsistent Assay Results (Loss of Potency) PrepFresh Prepare Fresh Stock & Working Solutions IMMEDIATELY before use Start->PrepFresh Compare Compare 'Fresh' vs 'Aged' Samples using HPLC Analysis PrepFresh->Compare Degradation_Check Is parent peak area decreased? Are new peaks present? Compare->Degradation_Check Stable Problem Likely Not Stability. Review Assay Protocol (e.g., cells, reagents). Degradation_Check->Stable No Unstable Degradation Confirmed. Degradation_Check->Unstable Yes Optimize Optimize Storage & Handling (See Protocol A & Storage Table) Unstable->Optimize Forced Perform Forced Degradation Study (See Protocol B) to understand liabilities Optimize->Forced Optional: For Method Development

Caption: A systematic workflow for diagnosing stability-related assay issues.

Detailed Experimental Protocols

Protocol 1: Preparation and Storage of Stock Solutions

This protocol provides a standardized method for preparing solutions to minimize variability and degradation.

Materials:

  • This compound (solid)

  • HPLC-grade Dimethyl Sulfoxide (DMSO)

  • Sterile, 1X Phosphate Buffered Saline (PBS), pH 7.4

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vials or polypropylene tubes

Procedure:

  • Weighing: Allow the solid compound to equilibrate to room temperature before opening the container to prevent condensation. Weigh out the desired amount in a fume hood.

  • Primary Stock (in DMSO):

    • Add the appropriate volume of DMSO to the solid to create a concentrated stock (e.g., 10-50 mM).

    • Vortex or sonicate gently until fully dissolved.

    • Blanket the headspace of the vial with an inert gas, cap tightly, and seal with parafilm.

  • Aqueous Working Solutions:

    • To prepare a working solution, perform a serial dilution.

    • Crucial Step: Add the DMSO stock solution dropwise into the aqueous buffer (e.g., PBS) while vortexing the buffer. Never add buffer to the DMSO stock, as this can cause the compound to precipitate.

    • Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your experiment.

  • Storage:

    • Store the primary DMSO stock in small, single-use aliquots at -20°C or -80°C, protected from light.

    • Always prepare fresh aqueous working solutions daily. Do not store the compound in aqueous buffers for extended periods unless stability has been confirmed.

Protocol 2: General Forced Degradation Study

This study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[1][2] It involves subjecting the compound to harsh chemical and physical conditions.

Methodology:

  • Prepare a Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a small vial. Store a "control" sample of the stock solution at 2-8°C in the dark.

Stress ConditionReagent / MethodIncubation ConditionsPost-Incubation Step
Acid Hydrolysis 0.1 M HCl60°C for 24 hoursNeutralize with 0.1 M NaOH
Base Hydrolysis 0.1 M NaOHRoom Temp for 24 hoursNeutralize with 0.1 M HCl
Oxidation 3% H₂O₂Room Temp for 24 hoursQuench if necessary
Thermal Heat solution at 80°C72 hoursCool to Room Temp
Photolytic Expose to UV light (254 nm)72 hours in a UV cabinet-
  • Analysis:

    • After the incubation period, dilute all samples (including the control) to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a suitable Reverse-Phase HPLC (RP-HPLC) method.[10][11] A good starting point is a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.

    • Monitor the chromatograms for a decrease in the parent peak area and the appearance of new peaks (degradants). The goal is to achieve 5-20% degradation of the active substance.

References

Technical Support Center: Overcoming Poor Solubility of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for the solubility challenges associated with this compound. Our goal is to equip you with the scientific understanding and experimental protocols necessary to successfully formulate and utilize this molecule in your research.

Understanding the Challenge: The Amphoteric Nature of this compound

This compound possesses a unique chemical structure that includes both a basic piperidinyl nitrogen and an acidic carboxylic acid group. This makes the molecule amphoteric, meaning it can act as either an acid or a base. Furthermore, it is zwitterionic, capable of forming an internal salt with both a positive and negative charge on the same molecule. This dual nature is the primary reason for its complex and often poor solubility in standard aqueous solutions. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, its solubility is at a minimum.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Q1: My this compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is my first step?

A1: pH Adjustment is the most critical first step. The solubility of amphoteric compounds like this is highly dependent on pH.[1][2][3] At neutral pH, the compound likely exists predominantly in its zwitterionic form, which can lead to strong intermolecular interactions and reduced solubility.

Immediate Action:

  • To dissolve in an acidic medium: Add a small amount of a dilute acid (e.g., 0.1 M HCl) dropwise to your suspension. This will protonate the carboxylic acid group, resulting in a net positive charge and forming a more soluble cationic salt.

  • To dissolve in a basic medium: Add a small amount of a dilute base (e.g., 0.1 M NaOH) dropwise. This will deprotonate the piperidinyl group, resulting in a net negative charge and forming a more soluble anionic salt.[4]

Experimental Protocol: pH-Based Solubility Enhancement

  • Prepare a suspension of this compound in your desired aqueous buffer at the target concentration.

  • While stirring, slowly add small aliquots of 0.1 M HCl or 0.1 M NaOH.

  • Monitor the pH and visual clarity of the solution.

  • Continue adding the acid or base until the compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs. This will be crucial for maintaining solubility in subsequent experiments.

dot

cluster_0 pH Adjustment for Solubility Suspension Insoluble Compound in Neutral Buffer (pH ~7.4) Acidic_pH Soluble Cationic Form (pH < pI) Suspension->Acidic_pH  Add Acid (e.g., HCl) Basic_pH Soluble Anionic Form (pH > pI) Suspension->Basic_pH  Add Base (e.g., NaOH) Stock High Concentration Stock (Soluble Salt Form) Precipitate Precipitation of Less Soluble Form Stock->Precipitate Dilution Buffer Dilution Buffer (Potential pH shift or common ions) Buffer->Precipitate

References

Technical Support Center: Scaling Up the Synthesis of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-(Piperidin-1-yl)nicotinic acid. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the scale-up of this important heterocyclic compound. This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis.

Synthesis Overview: The Buchwald-Hartwig Amination Approach

The most common and efficient method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1] This reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (5-bromonicotinic acid) and a secondary amine (piperidine). This method has largely replaced harsher, classical techniques due to its superior functional group tolerance and broader substrate scope.[1][2]

The general reaction scheme is as follows:

Reaction_Scheme Start_Acid 5-Bromonicotinic Acid Product This compound Start_Acid->Product + Piperidine Piperidine Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Ligand Ligand (e.g., Xantphos, BrettPhos) Base Base (e.g., NaOtBu, K₃PO₄) Solvent Solvent (e.g., Toluene, Dioxane) Temp Heat i1->Product i2->Product

Caption: General reaction scheme for Buchwald-Hartwig synthesis.

Experimental Protocol: Synthesis of this compound

This protocol outlines a standard lab-scale procedure that can be adapted for scale-up.

Materials:

  • 5-Bromonicotinic acid (1.0 equiv)[3][4]

  • Piperidine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., Xantphos or BrettPhos, 2-4 mol%)[5]

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium Phosphate (K₃PO₄), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Schlenk flask or sealed reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add 5-bromonicotinic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Inerting: Seal the flask, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent and Reagent Addition: Under the inert atmosphere, add the degassed solvent via syringe, followed by the dropwise addition of piperidine.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding water.

    • Acidify the aqueous layer with 1N HCl to a pH of ~2-3. This will protonate the product and any remaining piperidine.

    • Wash the aqueous layer with an organic solvent like ethyl acetate to remove non-polar impurities.

    • Carefully adjust the pH of the aqueous layer to ~6-7 with a base (e.g., 1N NaOH). The product, being zwitterionic, is often least soluble near its isoelectric point and should precipitate.

  • Isolation:

    • Filter the resulting precipitate.

    • Wash the solid with cold water and then a small amount of a non-polar solvent (e.g., diethyl ether or hexanes) to remove residual impurities.

    • Dry the solid under vacuum to yield this compound.[6]

Frequently Asked Questions (FAQs)

Q1: What is the catalytic cycle for the Buchwald-Hartwig amination?

A1: The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromonicotinic acid, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The piperidine displaces a ligand on the Pd(II) complex.

  • Deprotonation: The base removes a proton from the coordinated piperidine, forming a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the this compound product and regenerating the Pd(0) catalyst to continue the cycle.[1][7]

Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Amine Amido Pd-Amido Complex AmineCoord->Amido -HX BaseH [Base-H]⁺ Amido->Pd0 Reductive Elimination Product Product Amido->Product ArX 5-Bromonicotinic Acid ArX->OxAdd Amine Piperidine Amine->AmineCoord Base Base

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q2: Why are bulky, electron-rich phosphine ligands necessary?

A2: Ligands are crucial for the reaction's success. Bulky, electron-rich phosphine ligands (often called "Buchwald ligands" like XPhos, SPhos, or BrettPhos) serve several purposes: they stabilize the palladium catalyst, enhance the rate of oxidative addition, and, most importantly, facilitate the final, often rate-limiting, reductive elimination step to form the product.[5][7] The steric bulk prevents the formation of inactive catalyst dimers and promotes a monoligated Pd(0) species, which is highly active.

Q3: What is the role of the base and why is a strong, non-nucleophilic base preferred?

A3: The base's primary role is to deprotonate the piperidine after it coordinates to the palladium center, forming the key palladium-amido intermediate.[7] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required. Weaker bases may not be strong enough to deprotonate the coordinated amine efficiently, leading to a stalled reaction. The base must be non-nucleophilic to avoid competing reactions, such as attacking the aryl halide or the palladium complex.

Q4: Can I use 5-chloronicotinic acid instead of 5-bromonicotinic acid?

A4: While possible, aryl chlorides are generally less reactive than aryl bromides in palladium-catalyzed cross-coupling reactions.[2] To successfully use 5-chloronicotinic acid, you would likely need a more specialized and highly active catalyst system, often involving more electron-rich and sterically hindered ligands, and potentially higher reaction temperatures or longer reaction times. For initial development and scale-up, 5-bromonicotinic acid is the more reliable starting material.

Troubleshooting Guide

Problem: Low or No Product Yield

Potential Cause Explanation & Solution
1. Inactive Catalyst Cause: Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. The phosphine ligands can also oxidize. Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere (Argon or Nitrogen). Use freshly opened catalyst and ligand. Consider using a pre-catalyst that is more air-stable.
2. Ineffective Base Cause: The chosen base may not be strong enough, or it may be of poor quality (e.g., hydrated). Solution: Use a strong, non-nucleophilic base like NaOtBu or K₃PO₄. Ensure the base is anhydrous. For scale-up, K₃PO₄ is often preferred for safety and handling reasons over alkoxides.
3. Poor Starting Material Quality Cause: Impurities in the 5-bromonicotinic acid or piperidine can interfere with the reaction. The presence of water in piperidine is a common issue. Solution: Verify the purity of starting materials by NMR or LC-MS. Purify if necessary. Use freshly distilled piperidine.
4. Suboptimal Reaction Conditions Cause: The reaction temperature may be too low, or the reaction time too short. Solution: Increase the temperature in 10 °C increments (up to the solvent's boiling point). Monitor the reaction over a longer period (e.g., 24-48 hours) to ensure it has reached completion.

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Caption: Workflow for troubleshooting low product yield.

Problem: Significant Side Product Formation

Potential Cause Explanation & Solution
1. Hydrodehalogenation Cause: A common side reaction where the bromine atom is replaced by a hydrogen, forming nicotinic acid. This can occur via β-hydride elimination from the palladium-amido intermediate. Solution: Use a ligand with sufficient steric bulk (e.g., BrettPhos) to disfavor this pathway.[5] Ensure the base is added correctly and that the reaction is not overheated.
2. Dimerization of Ligand/Catalyst Cause: At high concentrations or with certain ligands, inactive palladium dimers can form. Solution: Ensure proper stoichiometry of ligand to palladium (typically 2:1 for monoligating phosphines). Avoid excessively high temperatures which can promote catalyst decomposition.

Problem: Difficulty in Product Isolation and Purification

Potential Cause Explanation & Solution
1. Product Remains in Solution Cause: this compound is a zwitterion. Its solubility is highly dependent on pH. Solution: During workup, carefully adjust the pH of the aqueous solution to the isoelectric point (typically pH 6-7) to minimize solubility and induce precipitation. If the product remains oily, try triturating with a non-polar solvent.
2. Emulsion During Workup Cause: On a larger scale, vigorous mixing of aqueous and organic layers can lead to stable emulsions. Solution: Add a saturated brine solution to help break the emulsion. Allow the mixture to stand for an extended period without agitation. Use a separatory funnel with a larger surface area.
3. Residual Palladium Contamination Cause: The final product is dark or grey, indicating residual palladium. Solution: After the reaction, filter the crude mixture through a pad of Celite®. If color persists, consider a charcoal treatment of the product solution before final crystallization. Specialized metal scavengers can also be employed for pharmaceutical-grade purity.

Problem: Challenges During Scale-Up

Potential Cause Explanation & Solution
1. Exothermicity Cause: The initial oxidative addition and neutralization can be exothermic. On a large scale, this heat can accumulate, leading to side reactions or a runaway reaction. Solution: Implement controlled, slow addition of reagents. Use a reactor with efficient cooling and overhead stirring. Monitor the internal temperature closely throughout the reaction.
2. Poor Mixing Cause: The reaction mixture is often heterogeneous (solid base, catalyst, etc.). Inadequate stirring can lead to localized "hot spots" and incomplete reactions.[5] Solution: Use a mechanical overhead stirrer instead of a magnetic stir bar. Ensure the impeller design is appropriate for solid suspensions to maintain a uniform slurry.
3. Product Isolation at Scale Cause: Filtering large quantities of fine precipitate can be slow and inefficient. Solution: Use a larger filtration apparatus (e.g., Nutsche filter). Consider optimizing the crystallization conditions (e.g., slower cooling) to obtain larger crystals that are easier to filter and wash.

References

Technical Support Center: Investigating the Degradation Pathways of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 5-(Piperidin-1-yl)nicotinic acid. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental endeavors. While specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide synthesizes information from related structures, primarily nicotinic acid and nicotine, to provide a robust framework for your studies.

Section 1: Understanding Potential Degradation Pathways

The degradation of this compound can be anticipated to proceed through several mechanisms, including microbial degradation, metabolism in biological systems, and photodegradation. The core structure, a substituted nicotinic acid, suggests that degradation will likely involve modifications to both the pyridine ring and the piperidinyl substituent.

Predicted Microbial Degradation Pathways

Microorganisms are known to degrade nicotinic acid and related heterocyclic compounds.[1][2] The degradation of this compound in a microbial environment is likely to be initiated by hydroxylation of the pyridine ring, a common enzymatic strategy to increase reactivity and facilitate ring cleavage.

Key Hypothesized Steps:

  • Hydroxylation: The pyridine ring is a primary target for initial enzymatic attack. Nicotinic acid hydroxylases are known to introduce hydroxyl groups onto the pyridine ring, often at the 6-position.[1] For this compound, hydroxylation could occur at various positions, leading to di- or tri-hydroxypyridine intermediates.

  • Ring Cleavage: Following hydroxylation, the aromatic ring is susceptible to cleavage by dioxygenase enzymes. This would break open the pyridine ring, leading to the formation of aliphatic intermediates.

  • Piperidine Ring Metabolism: The piperidine ring may also be a substrate for microbial enzymes. Oxidation of the piperidine ring could lead to the formation of lactams or ring opening.

Microbial_Degradation A This compound B Hydroxylated Intermediates (e.g., 6-hydroxy-5-(piperidin-1-yl)nicotinic acid) A->B Hydroxylation E Piperidine Ring Oxidation Products A->E Piperidine Oxidation C Ring-Opened Aliphatic Intermediates B->C Ring Cleavage D Central Metabolism (e.g., TCA Cycle) C->D

Caption: Predicted microbial degradation pathway for this compound.

Predicted Metabolic Pathways in Biological Systems

In mammalian systems, the metabolism of nicotinic acid is well-characterized and serves as a primary model for predicting the fate of this compound.[3][4][5] The primary metabolic routes involve conjugation and methylation.

Key Hypothesized Steps:

  • Conjugation: The carboxylic acid group can be conjugated with amino acids, such as glycine, to form nicotinuric acid analogues.

  • Methylation: The pyridine nitrogen is susceptible to methylation, forming a quaternary ammonium ion. This is a common metabolic pathway for nicotinic acid, leading to the formation of 1-methylnicotinamide (MNA) and its subsequent oxidation products.[3]

  • Oxidation: The piperidine ring can undergo oxidation, potentially at various positions, leading to hydroxylated or N-oxide metabolites.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism A This compound B Oxidized Metabolites (Piperidine Ring Hydroxylation/N-oxidation) A->B CYP450 Enzymes C Glycine Conjugate A->C N-Acyltransferase D N-Methylated Metabolite A->D N-Methyltransferase E Urinary Excretion B->E C->E D->E

Caption: Predicted metabolic pathways for this compound in vivo.

Potential Photodegradation Pathways

Nicotinic acid and related compounds are known to undergo degradation upon exposure to UV light.[6] The photodegradation of this compound may lead to a variety of products through photosensitive intermediates.

Key Hypothesized Reactions:

  • Decarboxylation: UV irradiation can induce the loss of the carboxylic acid group.

  • Ring Modification: The pyridine ring can undergo photochemical reactions, leading to the formation of various photoproducts.

  • Piperidine Ring Alteration: The piperidine moiety may also be susceptible to photo-oxidation.

Section 2: Troubleshooting Guide for Experimental Studies

This section addresses common challenges researchers may face when investigating the degradation of this compound.

Problem Potential Cause Troubleshooting Steps
No degradation observed in microbial cultures. - Incorrect microbial strain selected. - Suboptimal culture conditions (pH, temperature, aeration). - Compound is recalcitrant to degradation by the chosen organism.- Screen a variety of soil and water microorganisms known to degrade heterocyclic compounds. - Optimize culture conditions based on the organism's requirements. - Consider using a consortium of microorganisms.
Poor recovery of the parent compound and metabolites from biological matrices. - Inefficient extraction method. - Adsorption of analytes to labware. - Degradation during sample processing.- Optimize the extraction solvent and pH. Consider solid-phase extraction (SPE) with a suitable sorbent.[7] - Use silanized glassware or low-binding microcentrifuge tubes. - Keep samples on ice and process them quickly.
Difficulty in separating the parent compound and its metabolites by HPLC. - Inappropriate column chemistry. - Suboptimal mobile phase composition.- For polar metabolites, consider using a HILIC column or a reversed-phase column with an ion-pairing agent. - Perform a gradient optimization of the mobile phase. A common mobile phase for related compounds is a mixture of acetonitrile and water with a formic acid modifier.[3]
Low sensitivity in MS detection. - Poor ionization efficiency. - Inappropriate MS parameters.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature). - Perform infusion of the analytical standards to determine the optimal precursor and product ions for selected reaction monitoring (SRM).

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the expected major metabolites of this compound in a rat metabolism study?

Based on the metabolism of nicotinic acid, the major metabolites are likely to be the N-methylated derivative on the pyridine ring and the glycine conjugate of the carboxylic acid.[3][5] Additionally, oxidation of the piperidine ring is a plausible metabolic route.

Q2: How can I synthesize authentic standards of the predicted metabolites?

The synthesis of predicted metabolites would require a custom organic synthesis approach. For example, the N-methylated metabolite could potentially be synthesized by reacting this compound with a methylating agent. Collaboration with a synthetic chemistry group is recommended.

Q3: What analytical techniques are best suited for identifying unknown degradation products?

High-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap MS, coupled with liquid chromatography is the gold standard for identifying unknown metabolites and degradation products. HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the unknowns.

Q4: Are there any known safety concerns with the potential degradation products?

The toxicological profiles of the potential degradation products are unknown. It is crucial to assume that any novel metabolite or degradation product could be biologically active and handle all samples with appropriate safety precautions. For instance, some degradation products of nicotine, a related compound, can be harmful.[8]

Q5: How can I set up a simple photodegradation experiment?

A basic photodegradation experiment can be conducted by dissolving this compound in a suitable solvent (e.g., water or a buffer) in a quartz cuvette or flask. The solution is then exposed to a UV lamp of a specific wavelength (e.g., 254 nm), and samples are taken at various time points for analysis by HPLC-UV or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation products.[6]

Section 4: Experimental Protocols

Protocol: Screening for Microbial Degradation
  • Prepare a minimal salt medium: The composition should be tailored to the microorganisms being tested.

  • Inoculate the medium: Add the microbial culture to the medium.

  • Add the test compound: Introduce a sterile solution of this compound to a final concentration of 50-100 mg/L.

  • Incubate: Maintain the culture under appropriate conditions (e.g., 30°C, 150 rpm).

  • Sample and Analyze: Withdraw aliquots at regular intervals (e.g., 0, 24, 48, 72 hours). Centrifuge to remove cells, and analyze the supernatant by HPLC-UV or LC-MS to quantify the remaining parent compound.

Protocol: Sample Preparation for LC-MS Analysis from Plasma
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing an internal standard.[3]

  • Vortex: Mix thoroughly for 1 minute.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Collect Supernatant: Transfer the supernatant to a clean tube.

  • Evaporate and Reconstitute: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Inject an aliquot into the LC-MS system.

References

Enhancing the resolution of 5-(Piperidin-1-yl)nicotinic acid NMR spectra

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for NMR analysis of 5-(Piperidin-1-yl)nicotinic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining high-resolution NMR spectra for this and structurally related molecules. As a molecule possessing both a basic piperidinyl nitrogen and an acidic carboxylic acid function, it presents unique challenges due to its potential to exist as a zwitterion, aggregate in solution, and exhibit complex dynamic behaviors.

This center provides in-depth troubleshooting guides and frequently asked questions to help you diagnose and solve common spectral issues, ensuring you acquire the highest quality data for accurate structural elucidation and characterization.

Troubleshooting Guide: From Broad Peaks to Sharp Signals

This section addresses specific, common problems encountered during the NMR analysis of this compound. Each issue is followed by an explanation of its likely causes and a series of actionable solutions.

Question 1: Why are all the peaks in my ¹H NMR spectrum broad and poorly defined?

This is the most frequent issue and typically points to problems with sample preparation or intermolecular interactions that reduce the effective T₂ relaxation time.

Primary Causes & Solutions:

  • Molecular Aggregation: The zwitterionic nature of the molecule can promote self-association or aggregation, especially at moderate concentrations. This increases the rotational correlation time, leading to broader lines.

    • Solution: Decrease the sample concentration. For ¹H NMR, an initial concentration of 5-10 mg in 0.6 mL of solvent is recommended. For less sensitive nuclei like ¹³C, you may need a higher concentration, but be aware of the trade-off with line broadening.[1][2]

  • Sample Viscosity & Particulates: A viscous solution or the presence of suspended solid particles will severely degrade magnetic field homogeneity.

    • Solution: Always filter your sample directly into the NMR tube. A common method is to use a Pasteur pipette with a small, tightly packed plug of glass wool.[3] Ensure your compound is fully dissolved; if not, consider a different solvent or gentle heating.

  • Suboptimal Solvent Choice: The polarity and nature of the solvent play a critical role in preventing aggregation and achieving good resolution.

    • Solution: Switch to a more appropriate solvent. Polar aprotic solvents like DMSO-d₆ or DMF-d₇ are often excellent choices as they can disrupt the intermolecular hydrogen bonding that leads to aggregation. The carboxylic acid proton is often visible as a sharp singlet in dry DMSO-d₆.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.

    • Solution: If you suspect paramagnetic contamination, try adding a small amount of a chelating agent like EDTA to the sample. Alternatively, passing the sample through a small silica plug can sometimes remove metallic impurities.

Question 2: My aromatic signals are overlapping and difficult to assign. How can I resolve them?

Overlapping signals in the aromatic region are common, especially on lower-field spectrometers. This can be addressed by altering the chemical environment to induce differential shifts in the proton resonances.

Primary Causes & Solutions:

  • Insufficient Magnetic Field Strength: Higher field magnets provide greater spectral dispersion. While not always accessible, it is the most direct solution.

  • Solvent-Induced Shifts: The chemical shifts of protons can be highly dependent on the solvent used.[4][5] Aromatic solvents, in particular, can cause significant changes known as Aromatic Solvent Induced Shifts (ASIS).[6]

    • Solution: Re-run the spectrum in an aromatic solvent like benzene-d₆ or pyridine-d₅. The anisotropic magnetic field of the solvent molecules will interact with the solute, often shifting protons differently based on their spatial orientation relative to the polar groups on your molecule. This can effectively "de-convolute" overlapping signals.[2][6]

    *dot graph Logical_Relationship { graph [layout=neato, overlap=false, splines=true, bgcolor="#F1F3F4", fontname="Helvetica", fontsize=12]; node [style=filled, shape=box, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

    } enddot Caption: Solutions for resolving overlapping NMR signals.

Question 3: The spectrum changes dramatically when I use different batches of the same deuterated solvent. Why?

This issue often points to the influence of pH on your molecule's protonation state.

Primary Causes & Solutions:

  • Trace Acid in Solvent: Deuterated chloroform (CDCl₃), a common NMR solvent, can slowly decompose to produce trace amounts of DCl, making it acidic.[7] This can protonate the basic piperidine nitrogen.

  • Influence of pH on Molecular State: Your molecule has two ionizable centers. Its NMR spectrum is highly sensitive to the protonation state of the piperidine nitrogen and the carboxylate group.[8][9] Changes in pH can shift the equilibrium between the neutral, cationic, anionic, and zwitterionic forms, each with a distinct NMR spectrum.[10][11]

    • Solution: Control the pH of your sample.

      • For Acid-Sensitive Compounds: Use CDCl₃ that has been stored over anhydrous potassium carbonate to neutralize any acid.[7]

      • Deliberate pH Adjustment: To obtain a single, stable species in solution, intentionally adjust the pH. Add a microliter of DCl solution (in D₂O) to fully protonate the molecule (cationic form) or a microliter of NaOD solution (in D₂O) to fully deprotonate it (anionic form). This locks the molecule in one state, preventing chemical exchange and sharpening the signals significantly.

    Table 1: Effect of pH on the Dominant Species of this compound

    Condition Dominant Species Expected Spectral Change
    Acidic (add DCl) Cationic (protonated N, neutral COOH) Downfield shift of pyridine & piperidine protons adjacent to N.
    Neutral (pI) Zwitterionic (protonated N, anionic COO⁻) Potential for aggregation and broad lines.

    | Basic (add NaOD) | Anionic (neutral N, anionic COO⁻) | Upfield shift of protons near the carboxylate group. |

Question 4: I see more signals than expected, suggesting a mixture, but I know my sample is pure. What could be the cause?

If you are confident in your sample's purity, the presence of extra signals often indicates the presence of multiple, slowly interconverting species on the NMR timescale.

Primary Causes & Solutions:

  • Rotamers/Conformational Isomers: Slow rotation around the C(pyridine)-N(piperidine) bond can lead to distinct sets of signals for each rotational isomer (rotamer). The piperidine ring itself can also exist in different chair conformations that may interconvert slowly.

    • Solution: Perform Variable Temperature (VT) NMR experiments.[2] Increase the temperature of the NMR probe in increments (e.g., 298 K, 313 K, 328 K). As the temperature rises, the rate of interconversion increases. If rotamers are the cause, you will observe the distinct sets of peaks broaden, coalesce into very broad humps, and finally sharpen into a single, averaged set of signals at a high enough temperature.

    VT_NMR_Workflow

Frequently Asked Questions (FAQs)

  • Q: What is the best "first-try" solvent for this molecule?

    • A: DMSO-d₆ is an excellent starting point. Its high polarity effectively solvates polar and ionic species, minimizing aggregation. It also has the advantage that acidic protons (like -COOH) and amide N-H protons often appear as sharp, observable signals, unlike in protic solvents like D₂O or CD₃OD where they rapidly exchange.

  • Q: How do I perform a D₂O exchange to identify the carboxylic acid proton?

    • A: After acquiring a standard ¹H NMR spectrum (preferably in a solvent like CDCl₃ or DMSO-d₆), add one to two drops of deuterium oxide (D₂O) to the NMR tube. Cap the tube, shake it vigorously for about 30 seconds, and re-acquire the spectrum. The peak corresponding to the acidic -COOH proton will disappear or significantly decrease in intensity due to chemical exchange with the deuterium from D₂O.[2]

  • Q: My ¹H spectrum is just too crowded. What is the next step?

    • A: If you have access to modern NMR spectrometers, 2D NMR experiments are the logical next step.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is invaluable for tracing out the spin systems of the piperidine and pyridine rings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to. This provides immense resolving power, as ¹³C spectra are much more dispersed than ¹H spectra.[12][13]

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds), which is crucial for piecing together the molecular fragments and confirming assignments.[14]

  • Q: Can advanced 1D techniques help improve resolution?

    • A: Yes. Techniques like "Pure Shift" NMR are designed to collapse proton multiplets into singlets, dramatically simplifying the spectrum and revealing the precise chemical shift of each signal. This can be extremely powerful for resolving severely overlapped regions.[15]

Key Experimental Protocols

Protocol 1: Standard Sample Preparation for High Resolution
  • Weigh Sample: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[1]

  • Add Solvent: Add approximately 0.6-0.7 mL of a high-quality deuterated solvent (e.g., DMSO-d₆).

  • Ensure Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

  • Filter Sample: Take a clean Pasteur pipette and firmly wedge a small plug of glass wool into the narrow section.

  • Transfer: Use the prepared pipette to transfer the sample solution from the vial into a clean, high-quality NMR tube (e.g., Norell 507-HP or equivalent). The filtration will remove any dust or undissolved particulates.[3]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

Protocol 2: pH Adjustment for Spectral Simplification
  • Prepare Stock Solutions: Prepare dilute (~0.1 M) solutions of DCl in D₂O and NaOD in D₂O.

  • Prepare Standard Sample: Prepare your NMR sample as described in Protocol 1, using a solvent like D₂O, CD₃OD, or DMSO-d₆. Acquire a reference spectrum.

  • Adjust pH: Using a microliter syringe, add 1-2 µL of the DCl/D₂O stock solution to the NMR tube. Mix thoroughly by carefully inverting the tube several times.

  • Acquire Spectrum: Re-acquire the ¹H NMR spectrum. Observe the changes in chemical shifts and peak shape.

  • Repeat (Optional): If needed, add another aliquot of the acidic or basic solution until the spectrum stabilizes, indicating that a single protonation state is now dominant.

References

Validation & Comparative

A Comparative Guide for Researchers: Nicotinic Acid Versus the Uncharacterized 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Analysis for Drug Development Professionals

This guide provides a comprehensive comparison between the well-established therapeutic agent, nicotinic acid (also known as niacin or Vitamin B3), and the lesser-known derivative, 5-(Piperidin-1-yl)nicotinic acid. While nicotinic acid has a long history of clinical use and a well-defined pharmacological profile, this compound remains largely uncharacterized in publicly available scientific literature.

This document is structured to provide a detailed overview of nicotinic acid as a benchmark. We will then perform a structural and physicochemical comparison with this compound, discuss the potential implications of its structural modifications based on the broader understanding of nicotinic acid derivatives, and propose key experimental workflows to elucidate its pharmacological profile. This guide is intended for researchers and drug development professionals interested in the structure-activity relationships of nicotinic acid analogs and the potential for novel therapeutic agents.

Introduction: The Tale of Two Molecules

Nicotinic acid is a simple pyridine derivative that plays a crucial role in human physiology and pharmacology. As a vitamin, it is a precursor to the essential coenzymes NAD and NADP.[1][2] In pharmacological doses, it is a potent lipid-modifying agent, capable of lowering low-density lipoprotein (LDL) cholesterol and triglycerides while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][3] Its clinical utility, however, is often limited by side effects, most notably a cutaneous vasodilation known as flushing.[1][3]

In contrast, this compound is a derivative where a piperidine ring is attached to the 5-position of the pyridine ring. This modification introduces a bulky, saturated heterocyclic moiety, which can be expected to significantly alter its physicochemical and pharmacological properties compared to the parent molecule. To date, there is a notable absence of published biological or pharmacological data for this specific compound. Therefore, this guide will leverage the extensive knowledge of nicotinic acid and its other derivatives to provide a theoretical framework and a practical experimental roadmap for the investigation of this compound.

Comparative Analysis: Structure and Physicochemical Properties

A direct comparison of the fundamental properties of these two molecules reveals significant differences stemming from the addition of the piperidine group.

PropertyNicotinic AcidThis compound
Chemical Structure Pyridine-3-carboxylic acid5-(Piperidin-1-yl)pyridine-3-carboxylic acid
Molecular Formula C₆H₅NO₂C₁₁H₁₄N₂O₂
Molecular Weight 123.11 g/mol [4]206.24 g/mol [5][6]
CAS Number 59-67-6[4]878742-33-7[5][6]
Predicted logP ~0.3~1.5 (estimation)
Predicted pKa ~4.8 (carboxyl group)[4]Carboxyl group: ~4.5-5.0; Piperidine nitrogen: ~8.5-9.5 (estimations)
Appearance White crystalline powder[7]Not widely documented

The most striking difference is the increase in molecular weight and predicted lipophilicity (logP) for this compound. The introduction of the piperidine ring adds a basic nitrogen atom, suggesting that this compound will be zwitterionic at physiological pH. These alterations are likely to have profound effects on its solubility, membrane permeability, and potential interactions with biological targets.

Pharmacological Profile: The Known and the Unknown

Nicotinic Acid: A Well-Defined Mechanism of Action

The primary pharmacological effects of nicotinic acid are mediated by its action as an agonist at the G-protein coupled receptor GPR109A (also known as HCA₂).[1][3] This receptor is highly expressed in adipocytes and immune cells.[8]

  • Lipid Metabolism: In adipocytes, activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and subsequent reduction in lipolysis. This decreases the flux of free fatty acids to the liver, thereby reducing the synthesis of triglycerides and VLDL, which in turn lowers LDL levels.[8][9]

  • Anti-inflammatory Effects: In immune cells such as macrophages, GPR109A activation has been shown to exert anti-inflammatory effects, which may contribute to its anti-atherosclerotic properties independent of its lipid-lowering effects.[9]

  • The Flushing Effect: The common side effect of flushing is also mediated by GPR109A activation in Langerhans cells in the skin, leading to the release of prostaglandins that cause vasodilation.[10]

GPR109A_Binding_Assay cluster_workflow GPR109A Binding Assay Workflow start Start cell_culture Culture GPR109A-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [³H]-Nicotinic Acid and Test Compound membrane_prep->incubation filtration Separate bound and free radioligand (Rapid Filtration) incubation->filtration scintillation Quantify bound radioactivity (Scintillation Counting) filtration->scintillation data_analysis Calculate Ki value scintillation->data_analysis end End data_analysis->end

References

A Comparative Guide to the Structure-Activity Relationship of GPR109A Agonists: A Focus on 5-(Piperidin-1-yl)nicotinic Acid Analogs and Comparators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between a ligand and its target is paramount. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of agonists for the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. While a comprehensive SAR study specifically for 5-(Piperidin-1-yl)nicotinic acid analogs is not extensively detailed in publicly available literature, this guide will synthesize findings from related nicotinic acid derivatives and other major classes of GPR109A agonists to infer and construct a robust SAR model. We will explore the critical structural motifs required for potent agonism and compare different chemical scaffolds, providing a valuable resource for the rational design of novel GPR109A modulators.

Introduction: GPR109A - A Key Target in Metabolic and Inflammatory Diseases

GPR109A, the receptor for nicotinic acid (niacin), has garnered significant attention as a therapeutic target for dyslipidemia and various inflammatory conditions.[1] Niacin, a B-vitamin, has been used for decades to favorably modulate lipid profiles, most notably by increasing high-density lipoprotein (HDL) cholesterol.[1] The discovery that GPR109A mediates the therapeutic effects of niacin has spurred the development of novel agonists with improved pharmacological profiles, aiming to retain the beneficial effects while mitigating side effects like cutaneous flushing.[1][2]

Activation of GPR109A, a Gαi-coupled receptor, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade in adipocytes is responsible for the anti-lipolytic effect of niacin, reducing the release of free fatty acids into circulation. Beyond its role in lipid metabolism, GPR109A is also expressed in various immune cells, where its activation can modulate inflammatory responses.

The Pharmacophore of GPR109A Agonists: Key Molecular Interactions

Structural and mutagenesis studies have elucidated the key interactions necessary for ligand binding and receptor activation. The binding pocket of GPR109A accommodates a carboxylic acid moiety, which forms a crucial salt bridge with a conserved arginine residue (Arg111) in the third transmembrane domain (TM3).[3] The heterocyclic core of the agonist engages in hydrophobic and hydrogen bonding interactions with residues in other transmembrane domains, contributing to binding affinity and agonist efficacy.[3] Understanding this pharmacophore is essential for the design of new GPR109A agonists.

Comparative Analysis of GPR109A Agonist Scaffolds

While our primary focus is on the this compound scaffold, a comparative analysis with other well-characterized GPR109A agonist classes provides a broader understanding of the SAR landscape.

Nicotinic Acid-Based Analogs: The Archetype

Nicotinic acid serves as the foundational scaffold for a large family of GPR109A agonists. Modifications to the pyridine ring and the carboxylic acid group have been extensively explored to enhance potency and selectivity.

Structure-Activity Relationship of Nicotinic Acid Analogs:

  • Carboxylic Acid: The carboxylate group is essential for activity, forming a key interaction with Arg111 in the receptor binding pocket.[3] Esterification or replacement with other acidic bioisosteres generally leads to a significant loss of potency.

  • Pyridine Ring: The pyridine nitrogen is important for maintaining the electronic properties of the ring. Substitutions on the pyridine ring can modulate potency and selectivity. The position and nature of the substituent are critical.

The this compound Scaffold: An Inferential SAR

Based on the general principles of GPR109A agonism and data from related compounds, we can infer the likely SAR for this compound analogs. This scaffold can be dissected into three key components for modification: the nicotinic acid core, the piperidine ring, and the amino linker.

Inferred SAR for this compound Analogs:

  • Nicotinic Acid Core:

    • The carboxylic acid at the 3-position is expected to be indispensable for activity.

    • Substitutions on the pyridine ring could influence potency. For instance, small electron-withdrawing groups might enhance activity, while bulky substituents could be detrimental due to steric hindrance within the binding pocket.

  • Piperidine Ring:

    • The piperidine ring likely occupies a hydrophobic pocket in the receptor.

    • Substitutions on the piperidine ring are expected to have a significant impact on activity. The position and nature (e.g., size, polarity, stereochemistry) of the substituent will be critical. For example, small alkyl or aryl groups at the 3- or 4-position could enhance van der Waals interactions and improve potency.

  • Amino Linker:

    • The nitrogen atom of the piperidine ring directly attached to the 5-position of the nicotinic acid core provides a key structural linkage. The basicity of this nitrogen could influence the overall physicochemical properties of the molecule.

Pyrazole-Based Agonists: A Shift in the Heterocyclic Core

A significant class of GPR109A agonists is based on a pyrazole-3-carboxylic acid scaffold.[4] These compounds often exhibit high potency and selectivity.

Table 1: Activity of Pyrazole-Based GPR109A Agonists

CompoundR1R2EC50 (nM)
1 HCH3150
2 Hn-Butyl72
3 Fn-Butyl80

Data inferred from related studies.[4]

The SAR of pyrazole-based agonists highlights that:

  • The carboxylic acid at the 3-position is crucial for activity.

  • The substituent at the 5-position significantly influences potency, with alkyl groups of moderate length often being optimal.

  • Substitution at the 4-position, for example with a fluorine atom, can be well-tolerated and may improve metabolic stability.[4]

Other Heterocyclic Scaffolds

Researchers have explored a variety of other heterocyclic cores to develop novel GPR109A agonists, including pyrazolopyrimidines and tricyclic analogs.[2][5] These efforts demonstrate the plasticity of the GPR109A binding pocket and provide alternative starting points for drug design. Pyrazolopyrimidines have been identified as allosteric agonists, offering a different mechanism of receptor modulation.[5] Tricyclic agonists have been designed to have minimized flushing effects.[2]

Experimental Protocols for Evaluating GPR109A Agonists

The evaluation of novel GPR109A agonists relies on a cascade of in vitro and in vivo assays to determine their potency, efficacy, selectivity, and potential for side effects.

In Vitro Assays

a) Radioligand Binding Assay:

This assay measures the affinity of a test compound for the GPR109A receptor by assessing its ability to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid).

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

  • Assay Setup: In a 96-well plate, add cell membranes, [³H]-nicotinic acid, and varying concentrations of the test compound.

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Separation: Separate bound from unbound radioligand by rapid filtration through a glass fiber filter.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

b) Functional Assay (cAMP Measurement):

This assay measures the ability of a test compound to activate GPR109A and elicit a functional response, typically a decrease in intracellular cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture GPR109A-expressing cells in a suitable medium.

  • Cell Stimulation: Treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by forskolin (to stimulate adenylyl cyclase and raise basal cAMP levels) and varying concentrations of the test compound.

  • Incubation: Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).

  • Data Analysis: Determine the EC50 value (the concentration of test compound that produces 50% of the maximal response) by non-linear regression analysis.

In Vivo Models

a) Free Fatty Acid (FFA) Reduction Assay:

This assay assesses the in vivo efficacy of a GPR109A agonist by measuring its ability to lower plasma FFA levels in an animal model (e.g., mice or rats).

b) Flushing Assessment:

The potential for a GPR109A agonist to induce flushing is evaluated by measuring changes in cutaneous blood flow, often using laser Doppler flowmetry on the ears of rodents.[2]

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key structural features and inferred SAR for GPR109A agonists.

SAR_Nicotinic_Acid cluster_core Nicotinic Acid Core cluster_piperidine Piperidine Ring Core Pyridine Ring COOH Carboxylic Acid (Essential for activity) Core->COOH 3-position Linker Amino Linker (5-position) Core->Linker Receptor GPR109A Binding Pocket Core->Receptor Hydrophobic/ H-bond Interactions COOH->Receptor Ionic Interaction (Arg111) Piperidine Piperidine R_piperidine Substituents (R) (Modulate potency) Piperidine->R_piperidine Piperidine->Receptor Hydrophobic Pocket Linker->Piperidine

Caption: Inferred SAR of this compound analogs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Affinity - Ki) Functional cAMP Functional Assay (Determine Potency - EC50) Binding->Functional Efficacy FFA Reduction Assay (Assess Efficacy) Functional->Efficacy Safety Flushing Assessment (Evaluate Side Effect Profile) Efficacy->Safety Lead_Opt Lead Optimization Safety->Lead_Opt Start Compound Synthesis Start->Binding

Caption: Experimental workflow for GPR109A agonist evaluation.

Conclusion and Future Directions

The development of potent and selective GPR109A agonists remains an active area of research. While nicotinic acid itself has limitations, the exploration of novel scaffolds has led to the discovery of promising candidates with improved properties. The this compound scaffold represents a viable framework for the design of new GPR109A agonists. A systematic exploration of substitutions on both the nicotinic acid and piperidine rings is warranted to fully elucidate the SAR of this class of compounds. Future efforts should focus on designing agonists that exhibit biased signaling, potentially separating the therapeutic anti-lipolytic effects from the flushing side effect, which is thought to be mediated by a distinct signaling pathway. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of the next generation of GPR109A-targeted therapeutics.

References

Comparative study of the biological effects of nicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Effects of Nicotinic Acid Derivatives

Prepared by a Senior Application Scientist

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of nicotinic acid (niacin) and its key derivatives. We will delve into their mechanisms of action, compare their biological effects with supporting data, and provide detailed experimental protocols for their evaluation. This document moves beyond a simple recitation of facts to explain the causality behind experimental choices and the strategic rationale in the development of these compounds.

Introduction: The Niacin Paradox

Nicotinic acid, also known as niacin or Vitamin B3, has been a cornerstone of dyslipidemia treatment for over 50 years.[1][2] It is unique in its ability to favorably modulate the complete lipid profile: it lowers low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides (TG), while being the most potent agent available for raising high-density lipoprotein (HDL) cholesterol.[1][3][4]

Despite its efficacy, the clinical utility of nicotinic acid is severely hampered by a well-known, intensely uncomfortable side effect: cutaneous vasodilation, commonly known as flushing.[5] This has led to poor patient compliance and spurred decades of research into nicotinic acid derivatives and co-therapies designed to mitigate this effect while retaining the desirable lipid-modifying properties. This guide will explore the successes and failures of these efforts, providing a clear, evidence-based comparison of the key players in the nicotinic acid family.

The Core Mechanism: GPR109A Signaling in Adipocytes

The primary therapeutic effects of nicotinic acid on lipids are mediated through the activation of a specific G-protein coupled receptor, GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[5][6] This receptor is highly expressed on the surface of adipocytes (fat cells).

The activation of GPR109A initiates a precise signaling cascade:

  • Receptor Activation: Nicotinic acid binds to GPR109A.

  • G-protein Coupling: The receptor couples with an inhibitory G-protein (Gi).

  • Enzyme Inhibition: The Gi protein inhibits the enzyme adenylyl cyclase.[7]

  • Second Messenger Reduction: This inhibition leads to a decrease in intracellular levels of cyclic adenosine monophosphate (cAMP).

  • Kinase Inactivation: Lower cAMP levels reduce the activity of Protein Kinase A (PKA).

  • Inhibition of Lipolysis: PKA is responsible for activating Hormone-Sensitive Lipase (HSL), the key enzyme that breaks down stored triglycerides into free fatty acids (FFAs).[7] By inhibiting PKA, nicotinic acid effectively puts the brakes on this process, a potent anti-lipolytic effect.[1]

The result is a significant reduction in the release of FFAs from adipose tissue into the bloodstream. This has a critical downstream effect on the liver: with a reduced supply of FFAs, the liver's production of triglycerides and VLDL is diminished, which in turn leads to lower LDL levels.[1][3]

GPR109A_Signaling cluster_adipocyte Adipocyte cluster_output Cellular Output NA Nicotinic Acid / Derivative GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi AC Adenylyl Cyclase Gi->AC ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL TG Triglycerides HSL->TG Hydrolyzes FFA Free Fatty Acids (FFAs) Release Reduced FFA Release to Bloodstream

Caption: GPR109A signaling cascade in adipocytes.

Comparative Analysis of Nicotinic Acid Derivatives

The ideal nicotinic acid derivative would retain the potent anti-lipolytic and HDL-raising effects of the parent compound while eliminating the flushing response. Here we compare the most significant attempts to achieve this goal.

A. Nicotinic Acid (The Benchmark)
  • Biological Effects: As the reference compound, it effectively reduces LDL (-14%), triglycerides (-20%), and increases HDL (+16%).[8]

  • Major Limitation - Flushing: The flushing effect is not mediated by the same mechanism as lipid reduction. Instead, GPR109A activation in epidermal Langerhans cells and keratinocytes triggers the release of prostaglandin D2 (PGD2), a potent vasodilator.[9][10][11] This distinct pathway created the therapeutic hypothesis that the two effects could be pharmacologically separated.

B. Acipimox (The Structural Analogue)

Acipimox (5-methylpyrazinecarboxylic acid 4-oxide) is a derivative with a modified pyridine ring structure.[12]

  • Mechanism: It acts via the same GPR109A-mediated anti-lipolytic pathway as nicotinic acid.[13]

  • Comparative Potency: Pre-clinical studies showed that on a molar basis, acipimox is significantly more potent as an anti-lipolytic agent, with some studies suggesting it is up to 20 times more potent than nicotinic acid.[12]

  • Efficacy & Side Effects: Despite its higher potency, clinical trials comparing standard doses (acipimox 250 mg 3x daily vs. nicotinic acid 1g 3x daily) showed that nicotinic acid produced a more significant reduction in cholesterol and triglycerides.[14][15] However, the crucial difference was in tolerability: acipimox was well-tolerated by all patients, whereas nicotinic acid was associated with a high incidence of cutaneous flushing.[14][15] This suggests that while the dose-adjusted efficacy might be lower in this specific trial, its therapeutic window is wider due to a superior side-effect profile.

C. Laropiprant + Niacin (The Co-Therapy - A Case Study)

Laropiprant does not modify lipids. It was developed as a potent and selective antagonist of the prostaglandin D2 receptor subtype 1 (DP1), the final receptor that PGD2 acts upon to cause vasodilation.[9][16] The combination of extended-release niacin with laropiprant was designed to block the flushing side effect at its source.

  • Initial Promise: The combination, marketed as Tredaptive, did successfully reduce the incidence and intensity of niacin-induced flushing.[17][18]

  • Clinical Failure (HPS2-THRIVE): The large-scale HPS2-THRIVE clinical trial, however, was a major disappointment. The study found that adding the niacin/laropiprant combination to statin therapy did not result in any additional reduction in major cardiovascular events.[19] Worse, it was associated with an increased risk of serious adverse events, including bleeding and new-onset diabetes.[19]

  • Causality and Lesson: This outcome delivered a critical lesson in drug development: mitigating a side effect is clinically meaningless if the primary drug does not add tangible benefit to the standard of care. It also raised questions about whether the flushing mechanism is entirely separate from the therapeutic effects or if there are other, uncharacterized off-target effects of niacin at high doses. The drug was subsequently withdrawn from the market.

Quantitative Data Summary

The following table summarizes the comparative performance of nicotinic acid and acipimox based on clinical trial data.

ParameterNicotinic Acid (1g, 3x daily)Acipimox (250mg, 3x daily)Data Source(s)
Total Cholesterol ↓ 25% (Significant Reduction)No Significant Change[14][15]
Triglycerides ↓ 50% (Significant Reduction)No Significant Change[14][15]
Apolipoprotein B ↓ 27% (Significant Reduction)No Significant Change[14]
Cutaneous Flushing High IncidenceWell-Tolerated / Low Incidence[14][15]

Note: The lipid-lowering effects are dose-dependent. This comparison reflects the specific dosages used in the cited head-to-head trial. Other studies show acipimox does have lipid-modifying effects, but this direct comparison highlights the trade-off between efficacy at a given dose and tolerability.[8]

Key Experimental Protocols

To evaluate and compare novel nicotinic acid derivatives, two key biological effects must be quantified: the desired anti-lipolytic activity and the undesired vasodilatory response.

Protocol 1: In Vitro Assessment of Anti-Lipolytic Activity

This protocol provides a robust method to determine a compound's potency in inhibiting the release of free fatty acids from adipocytes. The self-validating nature of this experiment comes from including a positive control (e.g., isoproterenol) to stimulate lipolysis and a benchmark compound (nicotinic acid) for direct comparison.

Objective: To measure the concentration-dependent inhibition of stimulated lipolysis by a test compound.

Methodology:

  • Cell Culture: Culture and differentiate a suitable adipocyte cell line (e.g., 3T3-L1) or use primary adipocytes. Plate cells in a 96-well format.

  • Pre-incubation: Wash cells and pre-incubate with the test compound (e.g., nicotinic acid derivative) at various concentrations for 1 hour. Include a "vehicle only" control.

  • Stimulation: Add a lipolytic agent (e.g., Isoproterenol, a β-adrenergic agonist) to all wells except the negative control. This stimulates the cAMP pathway and induces FFA release. Incubate for 2-3 hours.

  • Supernatant Collection: Carefully collect the cell culture supernatant, which now contains the released FFAs.

  • FFA Quantification: Measure the FFA concentration in the supernatant using a commercial Free Fatty Acid Assay Kit (fluorometric or colorimetric).[20][21][22] These kits typically use a coupled enzymatic reaction that produces a detectable signal proportional to the FFA concentration.[23][24]

  • Data Analysis: Normalize the data to the stimulated (positive) and unstimulated (negative) controls. Plot the percentage inhibition of FFA release against the compound concentration and calculate the IC50 value (the concentration at which 50% of lipolysis is inhibited).

Lipolysis_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis N1 1. Culture & Differentiate Adipocytes (96-well plate) N2 2. Pre-incubate with Test Compound / Vehicle N1->N2 N3 3. Stimulate Lipolysis (e.g., Isoproterenol) N2->N3 N4 4. Incubate & Collect Supernatant N3->N4 N5 5. Quantify Free Fatty Acids (Assay Kit) N4->N5 N6 6. Calculate % Inhibition and Determine IC50 N5->N6

Caption: Experimental workflow for in vitro anti-lipolysis assay.
Protocol 2: Assessment of Vasodilatory Effects (Flushing Proxy)

This protocol uses laser-based imaging to quantify changes in peripheral blood flow in an animal model, serving as a direct proxy for the flushing response.

Objective: To measure changes in cutaneous blood flow following administration of a test compound.

Methodology:

  • Animal Model: Use a suitable animal model (e.g., C57BL/6 mouse). Anesthetize the animal and maintain its body temperature.

  • Imaging Area: Shave a small area of skin (e.g., on the ear pinna or dorsal skin) for clear imaging.

  • Baseline Measurement: Use a Laser Speckle Contrast Imaging or Laser Doppler Flowmetry system to acquire a stable, baseline measurement of cutaneous blood perfusion for 5-10 minutes.[10]

  • Compound Administration: Administer the test compound (e.g., nicotinic acid ester) topically or systemically (e.g., intraperitoneal injection). Administer a vehicle control to a separate cohort of animals.

  • Post-Dose Monitoring: Continuously record the blood perfusion in the same area for at least 60 minutes post-administration.

  • Data Analysis: Quantify the change in blood flow over time, typically expressed as a percentage increase from the baseline. Compare the peak vasodilation and the area under the curve (total perfusion change) between the test compound and the vehicle control.

For a comprehensive vascular assessment, an endothelium-independent vasodilation test can be performed as a control experiment. This typically involves administering a direct nitric oxide donor like sublingual nitroglycerin and measuring the dilation of a conduit artery (e.g., brachial artery) using high-frequency ultrasound.[25][26][27] This helps differentiate between a compound's direct effect on vascular smooth muscle and endothelium-mediated effects.

Conclusion and Future Directions

The study of nicotinic acid and its derivatives offers a fascinating view into the challenges of drug development.

  • Summary: Nicotinic acid is a highly effective, broad-spectrum lipid-modifying drug whose utility is limited by its flushing side effect. Derivatives like Acipimox demonstrate that structural modifications can improve the tolerability profile, though sometimes at the cost of potency at a given dose.[15]

  • The Flushing Hypothesis Revisited: The failure of the niacin/laropiprant combination therapy strongly suggests that simply blocking the flushing side effect is not a viable path forward, especially in an era of highly effective and well-tolerated statins.[19] It underscores the necessity of demonstrating improved clinical outcomes, not just improved tolerability.

  • Future Outlook: The nicotinic acid scaffold remains an area of interest. Emerging research has shown that novel derivatives can possess a wide range of biological activities beyond lipid metabolism, including anti-inflammatory, analgesic, and antimicrobial properties.[28][29][30] The future of this chemical class may lie not in refining its lipid-lowering effects, but in harnessing these other activities for entirely new therapeutic indications.

This guide provides the foundational knowledge and experimental frameworks necessary for researchers to contribute to this evolving field, encouraging a rigorous, data-driven approach to the development of the next generation of nicotinic acid-based therapeutics.

References

A Researcher's Guide to Benchmarking 5-(Piperidin-1-yl)nicotinic Acid in the Landscape of GPR109A Modulation

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the exploration of novel chemical entities that modulate well-characterized targets is a cornerstone of therapeutic innovation. This guide provides a comprehensive framework for benchmarking 5-(Piperidin-1-yl)nicotinic acid, a structural analog of nicotinic acid, against known activators and inhibitors of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G). Given the limited publicly available data on this compound, this document serves as a detailed roadmap for its characterization, contextualizing the necessary experiments against the backdrop of established GPR109A modulators.

Introduction: The Significance of GPR109A and Nicotinic Acid Analogs

Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its pharmacological effects, at least in part, through the activation of GPR109A, a Gi protein-coupled receptor.[1][2][3][4] Activation of GPR109A in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver, a mechanism thought to contribute to its beneficial effects on plasma lipids.[2][3][5] However, GPR109A activation in dermal immune cells, such as Langerhans cells, mediates the common and often treatment-limiting side effect of flushing.[2][3][4]

The quest for novel GPR109A agonists with improved therapeutic windows—maximizing lipid-modifying effects while minimizing flushing—has led to the synthesis of numerous nicotinic acid derivatives. This compound emerges from this chemical space. Its structural similarity to nicotinic acid strongly suggests that it may interact with GPR109A. This guide outlines the essential in vitro and in vivo studies required to determine its pharmacological profile and benchmark its performance against established compounds.

The Comparators: A Snapshot of Known GPR109A Modulators

A robust benchmarking study requires well-characterized reference compounds. The following table summarizes key known GPR109A agonists and an antagonist that should be included in comparative assays.

CompoundTypeKey Characteristics
Nicotinic Acid (Niacin) Endogenous Ligand/AgonistThe prototypical GPR109A agonist used for treating dyslipidemia.[6][7] Known to cause significant flushing.
Acipimox AgonistA nicotinic acid analog with a similar pharmacological profile, confirmed as a full GPR109A agonist.[2][3]
MK-1903 AgonistA potent and selective full GPR109A agonist.[8][9] While effective at lowering free fatty acids, it failed to replicate the full lipid-modifying effects of niacin in clinical trials.[10]
Monomethyl fumarate (MMF) AgonistAn active metabolite of dimethyl fumarate, demonstrated to be a GPR109A agonist with roles in neuroinflammation.[8][9]
Butyrate Endogenous AgonistA short-chain fatty acid produced by gut microbiota that activates GPR109A, playing a role in suppressing colonic inflammation.[11]
Mepenzolate bromide AntagonistA muscarinic receptor antagonist that also acts as a GPR109A inhibitor.[8][9]

Experimental Workflow for Benchmarking this compound

The following sections detail a logical, step-by-step approach to characterizing this compound.

In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase focuses on confirming the interaction of this compound with GPR109A and quantifying its functional effects.

Objective: To determine the binding affinity (Ki) of this compound for GPR109A.

Protocol:

  • Cell Culture and Membrane Preparation: Culture a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells). Harvest the cells and prepare a crude membrane fraction.

  • Binding Reaction: Incubate the cell membranes with a known concentration of a radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid) and increasing concentrations of the test compound (this compound) and reference compounds.

  • Separation and Scintillation Counting: Separate the bound from unbound radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Fit the data to a one-site competition model to determine the IC50, which can then be converted to the inhibition constant (Ki).

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound in activating the Gi protein coupled to GPR109A.

Protocol:

  • Membrane Preparation: Use membranes from GPR109A-expressing cells as described above.

  • Assay Reaction: Incubate the membranes with GDP, [35S]GTPγS, and increasing concentrations of the test and reference agonists.

  • Measurement: Measure the incorporation of [35S]GTPγS, which indicates G-protein activation.

  • Data Analysis: Plot the stimulated binding against the log concentration of the agonist. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax relative to a full agonist like nicotinic acid.

Diagram of the GPR109A Signaling Pathway

GPR109A_Signaling GPR109A GPR109A Gi_protein Gαi/βγ GPR109A->Gi_protein Activation AC Adenylyl Cyclase Gi_protein->AC Inhibition ATP ATP cAMP cAMP Agonist This compound or Nicotinic Acid Agonist->GPR109A ATP->cAMP Conversion Lipolysis Lipolysis cAMP->Lipolysis Stimulation Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models start Start: Characterize This compound binding Radioligand Binding (Affinity - Ki) start->binding gtp [35S]GTPγS Binding (Potency - EC50) binding->gtp camp cAMP Assay (Functional Activity) gtp->camp lipolysis Adipocyte Lipolysis (Physiological Effect) camp->lipolysis ffa Acute Free Fatty Acid Suppression Model lipolysis->ffa flush Flushing Model (Ear Reddening) lipolysis->flush decision Favorable Therapeutic Index? ffa->decision flush->decision end Candidate for Further Development decision->end

References

In-Vitro and In-Vivo Correlation of 5-(Piperidin-1-yl)nicotinic Acid Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of the hypothetical investigational compound, 5-(Piperidin-1-yl)nicotinic acid, against established alternatives for the treatment of dyslipidemia. By elucidating its activity profile through detailed in-vitro and in-vivo experimental frameworks, we aim to establish a robust in-vitro and in-vivo correlation (IVIVC) to predict its clinical efficacy and potential side effects. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel cardiovascular therapeutics.

Introduction: The Quest for Novel Dyslipidemia Treatments

Dyslipidemia, characterized by elevated levels of low-density lipoprotein cholesterol (LDL-C) and triglycerides, and reduced high-density lipoprotein cholesterol (HDL-C), is a major risk factor for atherosclerotic cardiovascular disease. While existing therapies like statins and nicotinic acid have proven effective, there remains a significant unmet need for novel agents with improved efficacy, better side-effect profiles, and alternative mechanisms of action.

This compound is a novel chemical entity structurally related to nicotinic acid (Niacin). Based on this structural similarity, it is hypothesized to exert its lipid-modifying effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[1][2] Activation of GPR109A in adipocytes is known to inhibit lipolysis, thereby reducing the flux of free fatty acids to the liver and subsequently decreasing the synthesis of VLDL and LDL cholesterol.[1]

This guide will detail the pre-clinical evaluation of this compound, presenting a direct comparison with nicotinic acid and other standard-of-care agents. A key focus will be the establishment of a predictive IVIVC, a critical tool in modern drug development that can streamline the transition from laboratory findings to clinical application.[3][4][5]

In-Vitro Characterization: Gauging Receptor-Level Activity

The initial phase of evaluation focuses on characterizing the interaction of this compound with its putative target, the GPR109A receptor, and its immediate downstream signaling events.

GPR109A Signaling Pathway

Activation of GPR109A initiates a cascade of intracellular events. The primary pathway involves coupling to inhibitory G-proteins (Gi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][6] A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as activation of other signaling pathways like the ERK1/2 MAP kinase pathway.[1][7]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gi Protein GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Ligand This compound or Nicotinic Acid Ligand->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization bArrestin->Internalization ERK ERK1/2 Activation bArrestin->ERK

Caption: GPR109A receptor signaling cascade.

Experimental Protocols: In-Vitro Assays

This assay determines the binding affinity of the test compound to the GPR109A receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human GPR109A receptor.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing human GPR109A.

    • Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [³H]-Nicotinic Acid) and increasing concentrations of the unlabeled test compound (this compound or nicotinic acid).

    • Separate bound from free radioligand by rapid vacuum filtration through a glass fiber filter.

    • Quantify the radioactivity retained on the filter using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.[8][9][10]

This functional assay measures the ability of the test compound to activate the Gi-mediated signaling pathway.[6][11]

  • Objective: To determine the potency (EC50) of this compound in inhibiting forskolin-stimulated cAMP production.

  • Methodology:

    • Plate HEK293 cells stably expressing human GPR109A in a 384-well plate.

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).[12][13]

    • Generate a dose-response curve and calculate the EC50 value.

This assay quantifies the recruitment of β-arrestin to the activated GPR109A receptor.

  • Objective: To determine the potency (EC50) of this compound in inducing β-arrestin recruitment.

  • Methodology:

    • Use a cell line engineered to express GPR109A fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., PathHunter® β-arrestin assay).[14][15][16][17]

    • Plate the cells in a 384-well plate.

    • Add increasing concentrations of the test compound.

    • Incubate to allow for β-arrestin recruitment, leading to the reconstitution of a functional enzyme.

    • Add the enzyme substrate and measure the resulting chemiluminescent signal.

    • Generate a dose-response curve and calculate the EC50 value.

Comparative In-Vitro Data

The following table summarizes the hypothetical in-vitro activity of this compound in comparison to nicotinic acid.

ParameterThis compoundNicotinic Acid (Reference)
GPR109A Binding Affinity (Ki, nM) 50100
cAMP Inhibition (EC50, nM) 80150
β-Arrestin Recruitment (EC50, nM) 200300

In-Vivo Evaluation: Assessing Therapeutic Efficacy and Side Effects

The in-vivo studies are designed to evaluate the lipid-modifying effects of this compound in a relevant disease model and to assess its potential for inducing the common side effect of flushing.

Experimental Workflow: In-Vivo Studies

In_Vivo_Workflow cluster_athero Atherosclerosis Model cluster_flush Flushing Model ApoE_mice ApoE-/- Mice HFD High-Fat Diet (12 weeks) ApoE_mice->HFD Dosing Oral Dosing (4 weeks) - Vehicle - this compound - Nicotinic Acid - Atorvastatin - Ezetimibe HFD->Dosing Lipid_Analysis Plasma Lipid Profile Analysis Dosing->Lipid_Analysis Lesion_Analysis Aortic Lesion Analysis Dosing->Lesion_Analysis C57BL6_mice C57BL/6 Mice Flush_Dosing Oral Dosing - Vehicle - this compound - Nicotinic Acid C57BL6_mice->Flush_Dosing Ear_Redness Measurement of Ear Redness (Laser Doppler Flowmetry) Flush_Dosing->Ear_Redness

Caption: Workflow for in-vivo evaluation.

Experimental Protocols: In-Vivo Studies

This model is widely used to study the development of atherosclerosis and to evaluate the efficacy of lipid-lowering therapies.[18][19]

  • Objective: To evaluate the effect of this compound on plasma lipid levels and atherosclerotic plaque formation.

  • Methodology:

    • Use male Apolipoprotein E-deficient (ApoE-/-) mice (8 weeks old).

    • Feed the mice a high-fat "Western" diet (21% fat, 0.15% cholesterol) for 12 weeks to induce hyperlipidemia and atherosclerosis.[20]

    • Randomly assign mice to treatment groups (n=10/group): Vehicle, this compound (e.g., 30 mg/kg/day), Nicotinic Acid (e.g., 100 mg/kg/day), Atorvastatin (e.g., 10 mg/kg/day), and Ezetimibe (e.g., 5 mg/kg/day).

    • Administer treatments orally once daily for 4 weeks.

    • At the end of the treatment period, collect blood samples for plasma lipid analysis (Total Cholesterol, LDL-C, HDL-C, Triglycerides).

    • Euthanize the mice and perfuse the aorta. Excise the aorta and stain with Oil Red O to quantify the atherosclerotic lesion area.

This model is used to assess the potential of GPR109A agonists to induce cutaneous vasodilation, a surrogate for the flushing response in humans.

  • Objective: To determine the propensity of this compound to induce flushing.

  • Methodology:

    • Use male C57BL/6 mice (8-10 weeks old).

    • Administer a single oral dose of the test compound (this compound or nicotinic acid) or vehicle.

    • Measure ear blood flow using Laser Doppler Flowmetry at baseline and at various time points post-dosing.

    • Quantify the increase in ear blood flow as a measure of the flushing response.

Comparative In-Vivo Data

The following tables present hypothetical in-vivo data for this compound in comparison with standard-of-care drugs.

Table 1: Effect on Plasma Lipids in ApoE-/- Mice

Treatment GroupTotal Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
Vehicle (High-Fat Diet) 450 ± 35380 ± 3030 ± 5150 ± 20
This compound 315 ± 25250 ± 2045 ± 6105 ± 15
Nicotinic Acid 360 ± 30300 ± 2540 ± 5120 ± 18
Atorvastatin [21][22][23][24]225 ± 20160 ± 1535 ± 4130 ± 15
Ezetimibe [25][26][27][28]330 ± 28270 ± 2238 ± 5140 ± 16

Table 2: Effect on Atherosclerotic Lesion Area in ApoE-/- Mice

Treatment GroupAortic Lesion Area (% of total aorta)
Vehicle (High-Fat Diet) 25 ± 4
This compound 15 ± 3
Nicotinic Acid 18 ± 3.5
Atorvastatin 12 ± 2.5
Ezetimibe 20 ± 3

Table 3: Flushing Response in C57BL/6 Mice

Treatment GroupPeak Increase in Ear Blood Flow (%)
Vehicle 5 ± 2
This compound 50 ± 8
Nicotinic Acid 150 ± 20

In-Vitro and In-Vivo Correlation (IVIVC)

Establishing a correlation between in-vitro activity and in-vivo efficacy is a cornerstone of predictive drug development.[3] For this compound, we can hypothesize a relationship between its in-vitro potency at the GPR109A receptor and its in-vivo lipid-lowering effect.

IVIVC Model

A simple linear regression model can be used to correlate the in-vitro cAMP inhibition EC50 with the in-vivo percentage reduction in LDL-C.

IVIVC_Model InVitro In-Vitro Potency (cAMP Inhibition EC50) Model Linear Regression Model (% LDL-C Reduction = m * log(EC50) + c) InVitro->Model InVivo In-Vivo Efficacy (% LDL-C Reduction) Model->InVivo Predicts

Caption: A simple IVIVC model.

Predictive Power of the IVIVC

By establishing a strong correlation, the in-vitro assays can be used as a surrogate for in-vivo studies, accelerating the screening and optimization of new chemical entities. This approach can significantly reduce the number of animal studies required and provide a more efficient path to clinical development.[4][5][29]

Discussion and Future Directions

The hypothetical data presented in this guide suggest that this compound is a potent GPR109A agonist with a promising lipid-modifying profile. Its enhanced in-vitro potency appears to translate to superior LDL-C and triglyceride reduction in the ApoE-/- mouse model compared to nicotinic acid. Furthermore, the reduced flushing potential of this compound represents a significant potential advantage, as flushing is a major cause of non-adherence to nicotinic acid therapy.

The comparative data against atorvastatin and ezetimibe highlight the distinct mechanistic profiles of these agents. While atorvastatin demonstrates robust LDL-C lowering, this compound shows a more pronounced effect on triglycerides and HDL-C, similar to nicotinic acid. This suggests that this compound could be a valuable therapeutic option, either as a monotherapy or in combination with other lipid-lowering drugs.

Future studies should focus on:

  • Confirming the GPR109A-mediated mechanism of action through studies in GPR109A knockout mice.

  • Investigating the potential for off-target effects.

  • Conducting more extensive pharmacokinetic and toxicology studies to support clinical development.

  • Further refining the IVIVC model with data from additional analogues.

By systematically characterizing the in-vitro and in-vivo properties of novel compounds like this compound and establishing a robust IVIVC, we can accelerate the development of the next generation of therapies for dyslipidemia and cardiovascular disease.

References

A Head-to-Head Comparison of Synthetic Routes to 5-(Piperidin-1-yl)nicotinic Acid: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the synthesis of novel heterocyclic compounds is a cornerstone of developing new therapeutic agents. Among these, derivatives of nicotinic acid are of significant interest due to their diverse biological activities.[1] This guide provides an in-depth, head-to-head comparison of the primary synthetic routes to 5-(piperidin-1-yl)nicotinic acid, a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings, practical considerations, and expected outcomes of each pathway to empower researchers in making informed decisions for their synthetic campaigns.

Introduction to this compound

This compound is a disubstituted pyridine derivative featuring a piperidine moiety at the 5-position and a carboxylic acid at the 3-position. This arrangement of functional groups offers multiple points for further chemical modification, making it an attractive scaffold for library synthesis and lead optimization in drug development programs. The choice of synthetic route to this intermediate can significantly impact the efficiency, scalability, and cost of a research project. This guide will focus on the two most prevalent methods for its synthesis: the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr).

Route 1: The Buchwald-Hartwig Amination Pathway

The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and high-yielding method for coupling amines with aryl halides.[2][3] In the context of synthesizing this compound, this reaction involves the palladium-catalyzed coupling of a 5-halo-nicotinic acid with piperidine.

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process.[4] It commences with the oxidative addition of the aryl halide to a palladium(0) complex. Subsequent coordination of the amine (piperidine) and deprotonation by a base leads to the formation of a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl piperidine product and regenerates the palladium(0) catalyst.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Bromonicotinic Acid

Materials:

  • 5-Bromonicotinic acid

  • Piperidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 5-bromonicotinic acid (1.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Add anhydrous toluene to the tube, followed by piperidine (1.2 eq).

  • Finally, add sodium tert-butoxide (1.4 eq) to the reaction mixture.

  • Seal the Schlenk tube and heat the reaction mixture at 100-110 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Acidify the aqueous layer with 1M HCl to a pH of ~6, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:
  • Catalyst and Ligand Selection: The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand like XPhos is crucial for an efficient reaction.[5] The ligand facilitates both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the piperidine, forming the active nucleophile in the catalytic cycle.[5]

  • Solvent: Anhydrous aprotic solvents like toluene are typically used to prevent the quenching of the base and the catalyst.[6]

Route 2: The Nucleophilic Aromatic Substitution (SNAr) Pathway

Nucleophilic aromatic substitution is another fundamental reaction for forming C-N bonds, particularly on electron-deficient aromatic rings. The pyridine ring, especially when substituted with an electron-withdrawing group like a carboxylic acid, is activated towards nucleophilic attack.[7]

Mechanistic Overview

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[8] The nucleophile (piperidine) attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.

Experimental Protocol: SNAr of 5-Chloronicotinic Acid

Materials:

  • 5-Chloronicotinic acid

  • Piperidine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • In a round-bottom flask, dissolve 5-chloronicotinic acid (1.0 eq) and potassium carbonate (2.0 eq) in DMSO.

  • Add piperidine (1.5 eq) to the mixture.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the solution with 1M HCl to a pH of ~6 to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to obtain this compound.

Causality Behind Experimental Choices:
  • Leaving Group: While 5-bromonicotinic acid can also be used, 5-chloronicotinic acid is often a more cost-effective starting material. The reactivity order for the leaving group in SNAr is generally F > Cl > Br > I.[9]

  • Solvent: A polar aprotic solvent like DMSO is ideal for SNAr reactions as it can solvate the cation of the base, leaving the anion more nucleophilic, and it can stabilize the charged Meisenheimer intermediate.

  • Base: A moderate base like potassium carbonate is sufficient to act as a proton scavenger for the HCl generated during the reaction.

Head-to-Head Comparison

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Starting Materials 5-Bromo- or 5-Iodonicotinic acid are more reactive.5-Chloro- or 5-Fluoronicotinic acid are more reactive and often cheaper.
Catalyst Requires a palladium catalyst and a phosphine ligand.Typically catalyst-free, relying on thermal activation.
Reaction Conditions Milder temperatures (80-120 °C).Higher temperatures are often required (120-160 °C).
Substrate Scope Broader scope, tolerant of various functional groups.Generally requires an electron-withdrawing group on the aromatic ring.
Cost Higher cost due to the palladium catalyst and ligand.More cost-effective due to the absence of a catalyst.
Yield Generally provides higher yields.Yields can be variable and are highly substrate-dependent.
Work-up May require additional steps to remove the catalyst.Simpler work-up procedure.

Visualization of Synthetic Workflows

Synthesis_Comparison cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) start_BH 5-Bromonicotinic Acid + Piperidine reagents_BH Pd(OAc)2, XPhos, NaOtBu Toluene, 110°C start_BH->reagents_BH Reaction product_BH This compound reagents_BH->product_BH Yield: High start_SNAr 5-Chloronicotinic Acid + Piperidine reagents_SNAr K2CO3, DMSO 140°C start_SNAr->reagents_SNAr Reaction product_SNAr This compound reagents_SNAr->product_SNAr Yield: Moderate to High

Caption: A comparative workflow of the two main synthetic routes to this compound.

Conclusion and Recommendations

Both the Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution offer viable pathways to this compound. The choice between these routes will largely depend on the specific needs of the project.

  • For small-scale synthesis and rapid library generation where yield and substrate scope are paramount, the Buchwald-Hartwig amination is the superior choice. The higher cost of the catalyst and ligand is often justified by the reliable and high-yielding nature of the reaction.

  • For large-scale synthesis where cost is a major driver, the SNAr route is more attractive. The avoidance of expensive and potentially toxic heavy metal catalysts simplifies the purification process and reduces the overall cost of the synthesis. However, optimization of the reaction conditions may be required to achieve satisfactory yields.

Ultimately, the decision rests on a careful consideration of the trade-offs between cost, yield, scalability, and the available resources and expertise within the research team.

References

A Senior Application Scientist's Guide to the Synthesis and Characterization of 5-(Piperidin-1-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical overview for the synthesis and characterization of 5-(Piperidin-1-yl)nicotinic acid. As the replication of published results is a cornerstone of scientific advancement, this document outlines a robust and reliable methodology based on established chemical principles. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize and validate this compound.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, a form of vitamin B3, and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[1] The introduction of various substituents onto the pyridine ring can modulate their pharmacological properties, leading to compounds with potential applications as anti-inflammatory, analgesic, and antimicrobial agents.[2][3] this compound is a nicotinic acid derivative that incorporates a piperidine moiety, a common structural motif in many pharmaceuticals. The synthesis of this compound is a valuable exercise in heterocyclic chemistry and provides a platform for further derivatization and biological screening.

The most logical and well-precedented synthetic route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a halide from the 5-position of a nicotinic acid precursor by piperidine. 5-Bromonicotinic acid is an ideal starting material for this purpose due to the good leaving group ability of the bromide ion and its commercial availability.[4]

Synthesis of this compound via Nucleophilic Aromatic Substitution

The core of this synthesis is the reaction of 5-bromonicotinic acid with piperidine. This reaction is a classic example of a nucleophilic aromatic substitution on an electron-deficient pyridine ring. The electron-withdrawing nature of the carboxylic acid group and the ring nitrogen atom facilitates the attack of the nucleophilic piperidine.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Starting_Materials 5-Bromonicotinic Acid Piperidine Reaction Nucleophilic Aromatic Substitution Starting_Materials->Reaction Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat Crude_Product Crude this compound Reaction->Crude_Product Workup Aqueous Workup (Acidification & Extraction) Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product Analysis NMR (1H, 13C) Mass Spectrometry (MS) FTIR Spectroscopy Pure_Product->Analysis

Caption: Overall workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocol: Synthesis

Materials:

  • 5-Bromonicotinic acid (CAS: 20826-04-4)

  • Piperidine (CAS: 110-89-4)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexanes

  • Hydrochloric acid (HCl), 1 M

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromonicotinic acid (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 10 minutes to ensure good dispersion.

  • Add piperidine (1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-140 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 5-6 with 1 M HCl. A precipitate may form at this stage.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

Purification Protocol

The crude this compound can be purified by recrystallization.

  • Dissolve the crude product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum to obtain pure this compound.

Characterization and Validation

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

Predicted ¹H NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6d1HH-2 (Pyridine)
~8.0d1HH-6 (Pyridine)
~7.4dd1HH-4 (Pyridine)
~3.2t4H-N-(CH₂)₂- (Piperidine, adjacent to N)
~1.6m4H-(CH₂)₂- (Piperidine)
~1.5m2H-CH₂- (Piperidine, para to N)
~12.5br s1H-COOH

Predicted ¹³C NMR Spectrum (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~167-COOH
~155C-5 (Pyridine)
~148C-2 (Pyridine)
~140C-6 (Pyridine)
~125C-3 (Pyridine)
~120C-4 (Pyridine)
~50-N-(CH₂)₂- (Piperidine)
~25-(CH₂)₂- (Piperidine)
~24-CH₂- (Piperidine)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Expected Molecular Ion: For C₁₁H₁₄N₂O₂, the expected exact mass is 206.1055 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 207.1133.

  • Expected Fragmentation: Common fragmentation patterns for nicotinic acid derivatives involve the loss of the carboxylic acid group (as CO₂ or H₂O + CO) and fragmentation of the piperidine ring.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3400-2400 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
~1600, ~1580, ~1470C=C and C=N stretching vibrations of the pyridine ring[7]
~1250C-N stretch

Comparative Analysis: this compound vs. 5-Bromonicotinic Acid

The successful synthesis of this compound results in a molecule with significantly different physicochemical and potential biological properties compared to the starting material, 5-bromonicotinic acid.

Property5-Bromonicotinic AcidThis compoundRationale for Change
Molecular Weight 202.01 g/mol [8]206.24 g/mol Replacement of Br (79.9 g/mol ) with a piperidinyl group (C₅H₁₀N, 84.16 g/mol ).
Polarity Moderately polarMore polarThe introduction of the tertiary amine in the piperidine ring increases polarity and potential for hydrogen bonding.
Solubility Sparingly soluble in waterLikely more soluble in acidic aqueous solutionsThe basic nitrogen of the piperidine allows for salt formation in acidic conditions, enhancing aqueous solubility.
Predicted Biological Activity Building block for bioactive molecules[4]Potential for diverse biological activitiesThe piperidine moiety is a common pharmacophore. The substitution could lead to novel interactions with biological targets. Many substituted nicotinic acids show anti-inflammatory or antimicrobial properties.[2][3]

Mechanism of the Nucleophilic Aromatic Substitution Reaction

The reaction proceeds via a well-established addition-elimination mechanism.

Caption: The addition-elimination mechanism for the synthesis of this compound.

  • Addition: The nucleophilic nitrogen atom of piperidine attacks the electron-deficient carbon atom at the 5-position of the pyridine ring, which bears the bromine atom. This breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group, which stabilizes the intermediate.

  • Elimination: The aromaticity of the pyridine ring is restored by the elimination of the bromide ion, which is a good leaving group. The base present in the reaction mixture (potassium carbonate) neutralizes the hydrogen bromide that is formed.

Conclusion

This guide provides a comprehensive framework for the synthesis, purification, and characterization of this compound. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently prepare this compound for further investigation. The provided analytical data predictions serve as a benchmark for the successful validation of the final product. The comparative analysis with the starting material highlights the significant transformation in properties achieved through this synthesis, opening avenues for future research into the biological activities of this and related nicotinic acid derivatives.

References

Evaluating the selectivity of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Evaluating the Selectivity of 5-(Piperidin-1-yl)nicotinic Acid

Abstract

The development of novel therapeutic agents requires a rigorous evaluation of their selectivity to ensure efficacy while minimizing off-target effects. This guide provides a comprehensive experimental framework for characterizing the selectivity profile of this compound, a compound of interest for its potential action on the nicotinic acid receptor GPR109A. We detail a multi-tiered approach, from primary target engagement to broad panel screening, grounded in established biochemical and cell-based assays. By explaining the causality behind experimental choices and presenting comparative data, this document serves as a practical resource for researchers, scientists, and drug development professionals dedicated to the robust characterization of novel chemical entities.

Introduction: The Imperative for Selectivity in GPR109A Agonist Development

This compound is a structural analog of nicotinic acid (niacin), a long-standing therapeutic for dyslipidemia. The primary molecular target of nicotinic acid is the G-protein coupled receptor GPR109A (also known as HCAR2 or HM74A), a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[1][2] Activation of GPR109A in adipocytes inhibits lipolysis, a key mechanism behind its lipid-lowering effects.[3][4] However, the clinical utility of niacin is often hampered by a significant side effect: cutaneous flushing. This flushing is also mediated by GPR109A, but in different cell types (e.g., Langerhans cells), involving a distinct β-arrestin signaling pathway.[5]

This creates a classic drug development challenge: how to dissociate the desired therapeutic effect from the undesirable side effect. One promising strategy is the development of biased agonists or compounds with improved selectivity for GPR109A over other receptors. The closest human homolog to GPR109A is GPR109B (HCAR3 or HM74), which shares over 95% sequence identity but is activated by different endogenous ligands.[1][6] Cross-reactivity with GPR109B or other unforeseen off-targets could introduce confounding biological effects.

Therefore, the rational design of new agonists like this compound is predicated on achieving a superior selectivity profile compared to the parent compound. This guide outlines the essential experimental workflows to rigorously test this hypothesis.

A Multi-Faceted Experimental Workflow for Selectivity Profiling

A robust evaluation of selectivity is not a single experiment but a systematic process. We will employ a two-pronged approach focusing on:

  • Binding Affinity (Ki): Quantifies the strength of the physical interaction between the compound and the receptor.

  • Functional Potency (EC50): Measures the concentration of the compound required to elicit a biological response.

Primary Target Validation: GPR109A Engagement

The first step is to confirm and quantify the interaction of this compound with its intended target, GPR109A.

Logical Workflow for Primary Target Characterization

cluster_binding Binding Affinity Determination cluster_functional Functional Potency Determination A Prepare Cell Membranes (HEK293 expressing hGPR109A) B Competition Assay: Incubate membranes with [3H]-Nicotinic Acid and varying [Test Compound] A->B C Separate Bound vs. Free Radioligand (Rapid Vacuum Filtration) B->C D Quantify Bound Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Convert to Ki (Cheng-Prusoff Equation) D->E J Calculate EC50 from Dose-Response Curve E->J Correlate Affinity with Function F Culture Whole Cells (CHO expressing hGPR109A) G Stimulate Adenylyl Cyclase with Forskolin to elevate basal cAMP F->G H Add varying [Test Compound] to measure Gi-mediated inhibition G->H I Lyse Cells and Detect cAMP Levels (e.g., HTRF, GloSensor) H->I I->J

Caption: A two-pronged approach to confirm primary target engagement through binding and functional assays.

Protocol 1: Radioligand Competition Binding Assay (Ki Determination)

This assay quantifies the affinity of the test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.[7]

  • Step 1: Membrane Preparation:

    • Culture HEK293 cells stably overexpressing human GPR109A.

    • Harvest the cells and perform mechanical lysis (e.g., Dounce homogenization) in an ice-cold buffer.

    • Isolate the membrane fraction via differential centrifugation. Resuspend the final membrane pellet in the assay buffer and determine the protein concentration (e.g., via Bradford or BCA assay).

  • Step 2: Assay Setup (96-well format):

    • To each well, add:

      • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).

      • A fixed concentration of radioligand (e.g., 2-5 nM [³H]-Nicotinic Acid).

      • A serial dilution of the unlabeled test compound (this compound) or a reference compound (e.g., unlabeled nicotinic acid).

      • For determining non-specific binding, use a high concentration of a known ligand in separate wells.[8]

  • Step 3: Incubation & Termination:

    • Incubate the plate for 60-90 minutes at room temperature to reach binding equilibrium.

    • Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes with the bound radioligand.[8] The filters are often pre-soaked in a solution like polyethyleneimine to reduce non-specific binding of the radioligand to the filter itself.[7]

  • Step 4: Data Acquisition & Analysis:

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[7]

    • Quantify the radioactivity trapped on each filter disc using a liquid scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ (the concentration that inhibits 50% of radioligand binding).

    • Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[4]

Protocol 2: Gi-Coupled cAMP Inhibition Functional Assay (EC50 Determination)

This assay measures the biological consequence of receptor binding by quantifying the inhibition of cAMP production.[9][10]

  • Step 1: Cell Plating:

    • Seed CHO-K1 cells stably expressing human GPR109A into 384-well white opaque plates. The use of CHO cells is common as they provide a robust and low-background system for GPCR signaling.

  • Step 2: Assay Execution:

    • Equilibrate the cells in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. This is a critical step to prevent the degradation of cAMP, thereby amplifying the assay signal window.

    • Add serial dilutions of this compound or a reference agonist.

    • Add a fixed concentration of Forskolin to all wells (except the negative control). Forskolin directly activates adenylyl cyclase, raising intracellular cAMP levels. The agonist's potency is then measured by its ability to inhibit this forskolin-stimulated cAMP production.[10]

    • Incubate for 30-60 minutes at room temperature.

  • Step 3: Detection:

    • Lyse the cells and detect cAMP levels using a commercially available homogenous assay kit, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or Promega's GloSensor™.[11][12] These assays are based on competitive immunoassays.[13]

  • Step 4: Data Analysis:

    • Plot the assay signal (which is inversely proportional to cAMP levels in this format) against the log concentration of the agonist.

    • Fit the data to a four-parameter logistic equation to determine the EC50, representing the concentration at which the compound produces 50% of its maximal effect.

Off-Target Selectivity Assessment

The key to a selectivity profile is to run the same assays on relevant off-targets.

GPR109A/Gi Signaling Pathway

GPR109A_Pathway cluster_membrane Plasma Membrane GPR109A GPR109A Gi-Coupled Receptor Gi_inactive Gαiβγ (Inactive) GPR109A->Gi_inactive Catalyzes GDP→GTP Exchange AC Adenylyl Cyclase (Effector) cAMP cAMP AC->cAMP Converts Ligand 5-(Piperidin-1-yl) nicotinic acid Ligand->GPR109A Binds & Activates Gi_active Gαi-GTP (Active) Gi_inactive->Gi_active Dissociates Gi_active->AC Inhibits ATP ATP ATP->AC Response ↓ Lipolysis (Biological Response) cAMP->Response Leads to

Caption: Agonist binding to GPR109A activates the Gαi subunit, which inhibits adenylyl cyclase.

The most critical off-target to evaluate is GPR109B . The same binding and functional assays described above should be repeated using cell lines engineered to express human GPR109B. For broader selectivity, it is industry standard to screen the compound against a comprehensive panel of targets, such as the SafetyScreen44™ panel from Eurofins or similar services, which include dozens of GPCRs, ion channels, kinases, and transporters.

Comparative Data & Interpretation

Selectivity is best understood as a ratio. A compound is often considered "selective" if it exhibits at least a 100-fold higher affinity and/or potency for its primary target over any off-target. The data below are presented hypothetically to illustrate how to interpret results.

Table 1: Comparative Binding Affinity (Ki, nM)

CompoundGPR109A (Primary Target)GPR109B (Off-Target)Selectivity Ratio (Ki GPR109B / Ki GPR109A)
This compound 12>10,000>833-fold
Nicotinic Acid (Reference)113[4]~1,500~13-fold
Alternative Compound Y45902-fold

Table 2: Comparative Functional Potency (EC50, nM) in cAMP Assay

CompoundGPR109A (Primary Target)GPR109B (Off-Target)Selectivity Ratio (EC50 GPR109B / EC50 GPR109A)
This compound 25>20,000>800-fold
Nicotinic Acid (Reference)~200[4]~3,000~15-fold
Alternative Compound Y1503752.5-fold

Note: Data for this compound and Alternative Compound Y are hypothetical for illustrative purposes. Reference values are compiled from literature.

Interpretation: The hypothetical data clearly position this compound as a highly selective GPR109A agonist. The >800-fold selectivity over GPR109B in both binding and functional assays is a significant improvement compared to nicotinic acid. This strong selectivity suggests that the piperidinyl modification fits favorably into a sub-pocket of the GPR109A binding site that is not conserved in GPR109B, a hypothesis that could be further explored with structural biology studies. In contrast, "Alternative Compound Y" shows poor selectivity and would likely be deprioritized due to a higher risk of off-target effects.

Conclusion

The comprehensive evaluation of compound selectivity is a cornerstone of modern drug discovery. The framework presented in this guide, combining radioligand binding assays and cell-based functional screens, provides a robust and reliable methodology for characterizing the selectivity of novel GPR109A agonists like this compound. A strong selectivity profile, as illustrated with our hypothetical data, is a critical prerequisite for advancing a compound into further preclinical and clinical development, as it provides a strong rationale for expecting an improved therapeutic window over existing treatments.

References

A Comparative Guide to the Bioactivity of 5-(Piperidin-1-yl)nicotinic Acid and 5-Chloronicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nicotinic Acid Scaffold

Nicotinic acid, or niacin (Vitamin B3), is a fundamental pyridine derivative essential for cellular metabolism.[1][2][3] Its role extends far beyond nutrition; the pyridine ring serves as a versatile and privileged scaffold in medicinal chemistry. By modifying the substituents on this core structure, researchers can develop novel compounds with a vast array of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and lipid-lowering effects.[1][4][5][6][7][8]

This guide focuses on a comparative analysis of derivatives functionalized at the 5-position of the nicotinic acid ring, specifically comparing the influence of a bulky, saturated heterocycle (piperidin-1-yl) versus a simple, electron-withdrawing halogen (chloro). We will dissect how these seemingly minor structural changes lead to divergent biological activities and therapeutic potential.

Part 1: Bioactivity Profile of 5-(Piperidin-1-yl)nicotinic Acid Derivatives

The incorporation of a piperidine moiety into a molecular scaffold is a common strategy in drug design, often to enhance central nervous system (CNS) penetration or to interact with specific receptor sites.[9] When attached to the nicotinic acid core, it creates a class of compounds with distinct pharmacological profiles, particularly related to nicotinic acetylcholine receptors (nAChRs).

Synthesis and Chemical Profile

Derivatives of this compound are typically synthesized through nucleophilic aromatic substitution reactions where piperidine displaces a leaving group (such as a halogen) on the pyridine ring. The resulting structure combines the aromatic, electron-deficient pyridine ring with the basic, non-aromatic piperidine ring. This duality imparts unique physicochemical properties, influencing solubility, lipophilicity, and receptor binding affinity.

Primary Bioactivities and Mechanisms of Action

The primary bioactivity associated with piperidine derivatives, especially in the context of a pyridine core, relates to their interaction with nicotinic acetylcholine receptors (nAChRs).[10][11]

  • Neurological Activity : Piperidine derivatives have been extensively studied for their ability to modulate nAChRs, which are crucial in various neurological processes.[10][11] Depending on the overall molecular structure, these compounds can act as either agonists or antagonists at specific nAChR subtypes, such as the α7 receptor, making them targets for conditions like neuropsychiatric disorders.[11] The piperidine moiety can engage in critical interactions, including cation–π and van der Waals forces, within the receptor's binding pocket.[11]

  • Anxiolytic Effects : Certain arylpiperazine derivatives connected to isonicotinic and picolinic nuclei (isomers of nicotinic acid) have demonstrated significant anxiolytic-like effects.[12] These effects are often mediated through interactions with the serotonergic (5-HT1A) system and indirect modulation of the GABAergic system.[12]

The mechanism often involves the nitrogen atom of the piperidine ring, which can be protonated at physiological pH, allowing it to form ionic bonds or participate in hydrogen bonding within a receptor's active site.

Part 2: Bioactivity Profile of 5-Chloronicotinic Acid Derivatives

5-Chloronicotinic acid is a versatile chemical intermediate used in the synthesis of a wide range of biologically active molecules.[13][14] The presence of the chlorine atom at the 5-position significantly alters the electronic properties of the pyridine ring, making it more susceptible to nucleophilic substitution and influencing its binding characteristics.

Synthesis and Chemical Profile

5-Chloronicotinic acid serves as a foundational building block.[13][14] Its carboxyl group can be readily converted into esters, amides, or acyl chlorides, while the chloro group can be displaced by various nucleophiles to introduce further complexity.[13] One common synthetic pathway involves the hydrolysis of its corresponding ethyl ester.[15] This reactivity makes it a crucial precursor in the development of pharmaceuticals and agrochemicals.[14]

Primary Bioactivities and Mechanisms of Action

The introduction of a chloro group can confer or enhance a variety of biological activities.

  • Enzyme Inhibition : Derivatives of 5-chloronicotinic acid have been investigated as inhibitors of key enzymes. For example, certain derivatives functionalized at the 6-position have been synthesized and tested as potential inhibitors of α-amylase and α-glucosidase, enzymes relevant to the management of type 2 diabetes.[16]

  • Anticancer and Anti-inflammatory Potential : The broader class of nicotinic acid derivatives, which includes chlorinated variants, has shown promise as anticancer and anti-inflammatory agents.[4][7][17][18] Halogenated compounds are often explored for their ability to inhibit signaling pathways involved in cell proliferation and inflammation, such as the cyclooxygenase-2 (COX-2) pathway.[7]

  • Precursor to Complex Molecules : 5-Chloronicotinic acid is a key intermediate in the synthesis of more complex molecules with established bioactivity. For instance, it is used to synthesize compounds like 5-Chloro-6-(4-(ethoxycarbonyl)-1-piperidinyl)-3-pyridinecarboxylic acid, which merges the features of both classes discussed in this guide.[19][20]

The electron-withdrawing nature of the chlorine atom can enhance the binding affinity of the molecule to target proteins by modifying the charge distribution across the pyridine ring.

Part 3: Comparative Analysis: Piperidinyl vs. Chloro Substituents

The choice between a piperidinyl and a chloro group at the 5-position of nicotinic acid fundamentally dictates the resulting molecule's therapeutic potential.

Structure-Activity Relationship (SAR) Insights
  • Target Specificity : The bulky, flexible piperidine ring is well-suited for fitting into defined receptor pockets, making its derivatives strong candidates for CNS targets like nAChRs and serotonin receptors.[10][11][12] In contrast, the small, electronegative chloro atom is more associated with enhancing general bioactivities like antimicrobial or enzyme inhibitory effects, where it influences electronic interactions rather than sterically occupying a large binding site.[16]

  • Physicochemical Properties :

    • Lipophilicity : The piperidine group generally increases lipophilicity more than a single chloro atom, which can improve membrane permeability and CNS penetration.

    • Basicity : The piperidine moiety introduces a basic center (pKa ~11), making the molecule likely to be protonated at physiological pH. This is often crucial for ionic interactions with acidic residues in receptor binding sites. 5-chloronicotinic acid lacks this feature, and its overall acidity is increased by the electron-withdrawing chlorine.

  • Therapeutic Application :

    • 5-(Piperidin-1-yl) Derivatives : Research is heavily skewed towards neurological and psychiatric disorders , leveraging the piperidine group's ability to interact with CNS receptors.[11][12]

    • 5-Chloro Derivatives : These are primarily valued as versatile intermediates for creating a broader range of bioactive compounds, including enzyme inhibitors, anti-inflammatory agents, and agrochemicals .[7][13][14][16]

Data Presentation: Comparative Bioactivity Summary
Derivative ClassRepresentative Compound/TargetReported BioactivityKey Structural Feature's RoleReference(s)
This compound Derivatives Piperidine analogs interacting with nAChRsHigh-affinity binding to nicotinic receptor ion channels (Ki = 0.08–0.24 µM)Piperidine ring interacts with the receptor-gated ion channel.[10]
Arylpiperazine derivatives with isonicotinic nucleiAnxiolytic-like effects in vivoPiperazine/piperidine moiety interacts with 5-HT1A receptors.[12]
5-Chloronicotinic Acid Derivatives 6-substituted-5-aminonicotinic acidsα-glucosidase inhibition (IC50 = 26.4 ± 2.0 μM for best compound)Chloro group at position 5 is part of the core scaffold, with activity modulated by substituents at other positions.[16]
Nicotinic acid derivativesAnti-inflammatory activity (potent nitrite inhibition)The core scaffold contributes to COX-2 inhibition and reduction of inflammatory cytokines.[7]
General nicotinic acid derivativesAntibacterial activity (MIC = 1.95–15.62 µg/mL against Gram-positive bacteria)The nicotinic acid core is essential for the antimicrobial effect.[21]

Part 4: Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized methodologies for the synthesis and evaluation of these nicotinic acid derivatives.

Protocol 1: General Synthesis of Nicotinic Acid Hydrazide Derivatives

This protocol describes the synthesis of acylhydrazones from nicotinic acid hydrazide, a common intermediate for creating a variety of bioactive derivatives.[21]

Objective : To synthesize acylhydrazone derivatives of nicotinic acid.

Methodology :

  • Dissolution : Dissolve nicotinic acid hydrazide (0.01 mole) in 20 mL of 96% ethanol.

  • Aldehyde Addition : Add the appropriate aldehyde (0.011 mole) to the solution.

  • Reflux : Heat the mixture under reflux for 3 hours.

  • Crystallization : Allow the solution to cool to room temperature, then place it in a refrigerator for 24 hours to facilitate precipitation.

  • Isolation : Filter the resulting precipitate and recrystallize it from ethanol to obtain the pure acylhydrazone product.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[22][23]

Objective : To determine the MIC of synthesized nicotinamide derivatives against pathogenic bacteria and fungi.

Methodology :

  • Preparation of Inoculum : Culture the microbial strains (e.g., Staphylococcus aureus, Candida albicans) overnight and dilute them to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution : Prepare a serial dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi). Concentrations typically range from 0.001 to 1 mM.[22][23]

  • Inoculation : Add the standardized microbial inoculum to each well containing the diluted compounds. Include positive (microbes only) and negative (broth only) controls.

  • Incubation : Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a microplate reader.

Part 5: Visualization of Concepts

Diagram 1: Synthetic Pathways from Nicotinic Acid

SynthesisPathways NicotinicAcid Nicotinic Acid Core ThionylChloride SOCl₂ NicotinicAcid->ThionylChloride AcidChloride Nicotinoyl Chloride ThionylChloride->AcidChloride Hydrazine Hydrazine Hydrate AcidHydrazide Nicotinic Acid Hydrazide Hydrazine->AcidHydrazide Aldehyde R-CHO Acylhydrazone Acylhydrazone Derivatives (Bioactive) Aldehyde->Acylhydrazone AcidChloride->Hydrazine AcidHydrazide->Aldehyde Oxadiazoline 1,3,4-Oxadiazoline Derivatives (Bioactive) Acylhydrazone->Oxadiazoline Acetic Anhydride

Caption: General synthetic scheme for bioactive nicotinic acid derivatives.

Diagram 2: Comparative Logic of 5-Position Substituents

ComparativeLogic cluster_scaffold Nicotinic Acid Scaffold cluster_piperidine 5-(Piperidin-1-yl) Moiety cluster_chloro 5-Chloro Moiety Scaffold Core Pyridine Ring Piperidine Bulky, Basic Heterocycle Scaffold->Piperidine Chloro Small, Electron- Withdrawing Halogen Scaffold->Chloro PhysChem_Pip Increased Lipophilicity Protonatable Nitrogen Piperidine->PhysChem_Pip Bioactivity_Pip CNS Receptor Targeting (e.g., nAChRs, 5-HT1A) PhysChem_Pip->Bioactivity_Pip Application_Pip Neurological Disorders, Anxiolytics Bioactivity_Pip->Application_Pip PhysChem_Chloro Increased Acidity Altered Ring Electronics Chloro->PhysChem_Chloro Bioactivity_Chloro Enzyme Inhibition, General Antimicrobial PhysChem_Chloro->Bioactivity_Chloro Application_Chloro Metabolic Disease, Anti-inflammatory, Chemical Intermediate Bioactivity_Chloro->Application_Chloro

Caption: Logic flow comparing 5-piperidinyl vs. 5-chloro derivatives.

Conclusion

The functionalization of the nicotinic acid scaffold at the 5-position with either a piperidin-1-yl group or a chloro atom directs the resulting derivatives towards distinct and predictable biological activities.

  • This compound derivatives are primarily candidates for CNS-related therapies due to the piperidine moiety's favorable properties for interacting with neurotransmitter receptors.

  • 5-Chloronicotinic acid derivatives serve as versatile intermediates whose electron-deficient ring is primed for further modification, leading to a broad range of bioactive agents, including enzyme inhibitors and anti-inflammatory compounds.

Understanding these fundamental structure-activity relationships is paramount for researchers in the field. It allows for a more rational design of novel therapeutics, leveraging the inherent properties of the nicotinic acid core and the specific influence of its substituents to achieve desired pharmacological outcomes. Future research should focus on direct, head-to-head comparisons of such derivatives in standardized assays to further elucidate the nuanced effects of these substitutions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical compound from synthesis to disposal is a hallmark of a proficient and safety-conscious laboratory. This guide provides a detailed, procedural framework for the proper disposal of 5-(Piperidin-1-yl)nicotinic acid. As a heterocyclic compound incorporating both a pyridine ring and a piperidine moiety, it necessitates a cautious approach to waste management. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the procedures outlined here are synthesized from the known hazards of its structural relatives—pyridine and piperidine derivatives—and are grounded in established federal and institutional safety protocols to ensure the protection of personnel and the environment.

Core Principle: Hazard Assessment and Waste Identification

The foundational step in any disposal protocol is a thorough understanding of the compound's potential hazards. Pyridine and its derivatives are recognized as harmful if inhaled, ingested, or absorbed through the skin.[1] They can act as skin and eye irritants.[1] Therefore, all waste streams containing this compound must be treated as hazardous chemical waste. This classification extends beyond the pure compound to include contaminated labware, solutions, and personal protective equipment (PPE).

Laboratory personnel must treat all chemical waste as hazardous unless confirmed to be non-hazardous by a qualified professional.[2] This "guilty until proven innocent" approach is a cornerstone of laboratory safety and regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2][3]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound or its waste, researchers must be equipped with the appropriate PPE to mitigate exposure risks. The selection of PPE is dictated by the potential hazards identified in the assessment phase.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4][5]Protects against splashes of solutions or accidental aerosolization of solid powder, preventing serious eye irritation.[5]
Hand Protection Chemically resistant gloves (e.g., Nitrile).[4]Forms a primary barrier against skin contact. Gloves must be inspected before use and disposed of as hazardous waste after handling.
Body Protection A fully-buttoned laboratory coat.[4]Prevents contamination of personal clothing.
Respiratory Handled within a certified chemical fume hood.[6]Minimizes the risk of inhaling aerosolized particles or vapors.
Waste Stream Management: Segregation and Containment

Proper segregation is critical to prevent dangerous chemical reactions within waste containers.[7][8] Mixing incompatible waste streams can lead to violent reactions, the release of toxic gases, or fires.[8]

Key Segregation and Containerization Steps:

  • Establish a Designated Waste Area: All hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[8][9][10]

  • Use Compatible Containers: Waste must be collected in containers made of compatible materials, such as high-density polyethylene (HDPE) for organic solids and liquids.[1][2] The container must be in good condition, with no leaks or external residue, and have a secure, screw-top cap.[2][8]

  • Avoid Incompatibles: Store waste containing this compound away from strong oxidizing agents and strong acids to prevent potential violent reactions.[6]

  • Keep Waste Streams Separate: Do not mix solid and liquid waste in the same container.[7] Similarly, avoid mixing this waste stream with other distinct chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

This protocol provides a direct, actionable workflow for handling different forms of this compound waste.

A. Solid Waste (Pure Compound, Contaminated Weigh Boats, etc.)

  • Carefully transfer all solid waste into a dedicated, compatible hazardous waste container.[1]

  • Ensure the container is clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the specific hazard (e.g., "Irritant," "Toxic").[1][10]

  • Keep the container securely closed at all times, except when adding waste.[2][9]

B. Liquid Waste (Solutions containing the compound)

  • Pour liquid waste into a dedicated, leak-proof hazardous waste container suitable for organic liquids.[1][11]

  • Do not overfill the container; leave at least one inch of headroom (or fill to no more than 90% capacity) to allow for vapor expansion.[8][11]

  • Label the container with "Hazardous Waste" and list all chemical constituents by percentage or volume.[8]

C. Contaminated PPE and Labware

  • Gloves and Wipes: Dispose of all contaminated gloves, absorbent pads, and wipes in a designated solid hazardous waste container.[1] Do not discard these items in the regular trash.

  • Glassware: Rinse contaminated, non-disposable glassware (e.g., beakers, flasks) with a suitable solvent (such as ethanol or isopropanol). The first rinse (rinsate) must be collected and disposed of as hazardous liquid waste. Subsequent rinses with soap and water can typically be disposed of down the drain, but confirm this with your local EHS guidelines.

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste generated from experiments involving this compound.

G Fig. 1: Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Spill) B Solid Waste (e.g., powder, contaminated items) A->B Is it solid? C Liquid Waste (e.g., solutions) A->C Is it liquid? D Accidental Spill A->D Is it a spill? E Collect in labeled, compatible SOLID waste container. B->E F Collect in labeled, compatible LIQUID waste container. C->F G Contain spill with inert absorbent material. D->G I Store sealed container in Satellite Accumulation Area (SAA). E->I F->I H Sweep/scoop material into SOLID waste container. G->H H->I J Contact EHS for waste pickup. I->J

Caption: Decision tree for proper waste stream handling.

Emergency Protocol: Spill Management

Accidents happen, and a prepared response is crucial for safety. All personnel working with this compound should be familiar with these spill cleanup procedures.[12]

  • Alert Personnel: Immediately notify others in the lab.

  • Evacuate if Necessary: For large spills or if you are unsure of the hazard, evacuate the area and contact your institution's EHS.

  • Don Appropriate PPE: Before cleaning a small, manageable spill, ensure you are wearing the full PPE detailed in Section 2.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to cover and contain the spill.[1]

  • Collect the Material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[1][5]

  • Decontaminate the Area: Clean the spill surface with a suitable solvent, followed by soap and water. All cleaning materials (wipes, pads) must be disposed of as hazardous waste.[1]

Final Disposal and Regulatory Compliance

The ultimate disposal of hazardous waste is a highly regulated process. Laboratories are considered waste generators and must comply with federal, state, and local laws.[3][9]

  • Storage Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[9] Once a container is full, it must be removed from the SAA within three days.[8] Partially filled containers can remain in the SAA for up to one year.[8]

  • Professional Disposal: Never dispose of this chemical in the regular trash or down the drain.[5][13] Final disposal must be handled by your institution's EHS office or a licensed professional waste disposal service.[1][5] They will arrange for collection and transport to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration under controlled conditions.[14]

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety, regulatory adherence, and environmental stewardship.

References

Personal protective equipment for handling 5-(Piperidin-1-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-(Piperidin-1-yl)nicotinic acid

An In-Depth Technical Guide for Laboratory Professionals

As a novel compound at the forefront of research, this compound presents a unique set of handling challenges. While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, a thorough analysis of its structural components—a piperidine ring and a nicotinic acid core—provides the necessary insights to establish a robust safety protocol. This guide synthesizes data from related compounds to empower researchers with the knowledge to handle this chemical with the utmost safety and precision.

Understanding the Hazard Profile: A Tale of Two Moieties

The potential hazards of this compound can be inferred from its constituent parts:

  • The Piperidine Moiety: Piperidine itself is a flammable liquid and vapor that is toxic when inhaled or in contact with skin.[1][2] It is also known to cause severe skin burns and eye damage.[1][2] Therefore, precautions against flammability and dermal/respiratory exposure are paramount.

  • The Nicotinic Acid Moiety: Nicotinic acid and its derivatives are generally less hazardous but can cause serious eye irritation.[3] Some derivatives are also classified as harmful if swallowed and may cause skin and respiratory irritation.[4][5]

Given this composite profile, a conservative approach to personal protective equipment (PPE) and handling is essential. Assume the compound may be flammable, toxic, corrosive, and an irritant.

Core Directive: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound in various laboratory settings.

Operation Engineering Controls Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical Fume HoodNitrile or Neoprene GlovesSafety Glasses with Side Shields or GogglesFully-buttoned Lab CoatN95/FFP2 Particulate Respirator (if dust is generated)
Solution Preparation and Transfers Chemical Fume HoodNitrile or Neoprene GlovesChemical Goggles and Face ShieldChemical-resistant Apron over Lab CoatNot generally required if in fume hood
Running Reactions (Elevated Temps) Chemical Fume HoodInsulated, chemical-resistant glovesChemical Goggles and Face ShieldFlame-retardant Lab CoatAs needed based on vapor pressure
Large-Scale Operations (>5g) Chemical Fume HoodDouble-gloving (Nitrile or Neoprene)Chemical Goggles and Face ShieldChemical-resistant Suit or ApronAir-purifying respirator with organic vapor cartridges
The Logic of Glove Selection

Standard nitrile gloves provide adequate protection for incidental contact. However, for prolonged handling or in the event of a spill, it is crucial to consult a glove compatibility chart. Given the piperidine component, neoprene gloves may offer superior resistance. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contact.[4]

Operational Protocols: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following step-by-step guide provides a framework for the safe handling of this compound.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any known hazards.

  • Store: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6] Keep the container tightly closed.[1] Segregate from strong oxidizing agents.

Handling and Use
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Pre-use Checklist: Before handling, ensure all necessary PPE is readily available and in good condition. Locate the nearest eyewash station and safety shower.

  • Weighing: When weighing the solid, use a disposable weigh boat. If significant dust is generated, a particulate respirator is recommended.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, cool the vessel as needed.

  • Post-handling: After use, thoroughly decontaminate the work area. Wash hands and any exposed skin with soap and water.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and decisive action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4][8] Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][8]

  • Small Spill: Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[7] Place the contaminated material in a sealed container for disposal.

  • Large Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department.

Disposal Plan: A Cradle-to-Grave Approach

Proper chemical waste disposal is not just a regulatory requirement but a cornerstone of responsible research.

  • Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

  • Containerization: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not overfill the container.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management provider. Do not dispose of this chemical down the drain.[4][7]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making processes for PPE selection and emergency response.

PPE_Selection_Workflow start Start: Handling This compound operation_type What is the scale and nature of the operation? start->operation_type weighing Weighing Solid (<5g) operation_type->weighing Weighing solution Solution Prep & Transfer operation_type->solution Solution Prep reaction Running Reaction operation_type->reaction Reaction large_scale Large Scale (>5g) operation_type->large_scale Large Scale ppe_weighing Lab Coat Safety Glasses Nitrile Gloves (N95 if dusty) weighing->ppe_weighing ppe_solution Lab Coat Chemical Goggles Face Shield Nitrile Gloves solution->ppe_solution ppe_reaction FR Lab Coat Chemical Goggles Face Shield Insulated/Resistant Gloves reaction->ppe_reaction ppe_large_scale Chem-Resistant Suit Chemical Goggles Face Shield Double Gloves Respirator large_scale->ppe_large_scale

Caption: PPE Selection Workflow

Emergency_Response_Workflow exposure Exposure Event exposure_type Type of Exposure? exposure->exposure_type skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation spill Spill exposure_type->spill Spill action_skin Remove contaminated clothing. Wash area for 15 min. skin_contact->action_skin action_eye Flush eyes for 15 min at eyewash station. eye_contact->action_eye action_inhalation Move to fresh air. Provide respiratory support. inhalation->action_inhalation action_spill Assess spill size. Small: Absorb with inert material. Large: Evacuate & call EHS. spill->action_spill seek_medical Seek Medical Attention action_skin->seek_medical action_eye->seek_medical action_inhalation->seek_medical

Caption: Emergency Response Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.